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  • Product: 3-Phenyl-1-(1-piperidinyl)-3-pentanol
  • CAS: 6853-22-1

Core Science & Biosynthesis

Foundational

3-Phenyl-1-(1-piperidinyl)-3-pentanol chemical structure and molecular weight

Structural Characterization, Synthesis, and Analytical Profiling of Trihexyphenidyl Impurity 9 Executive Summary 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a tertiary amino-alcohol primarily characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis, and Analytical Profiling of Trihexyphenidyl Impurity 9

Executive Summary

3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a tertiary amino-alcohol primarily characterized as a critical process impurity (Impurity 9) in the synthesis of Trihexyphenidyl Hydrochloride (Artane). Structurally, it is the ethyl analogue of Trihexyphenidyl, arising from the use of ethylmagnesium bromide—or ethyl impurities within cyclohexylmagnesium bromide reagents—during the Grignard alkylation step.

Understanding this compound is essential for establishing purity profiles in anticholinergic drug development, as its physicochemical similarity to the active pharmaceutical ingredient (API) presents specific challenges in chromatographic separation.

Chemical Identity & Structure

This compound features a central pentanol chain substituted with a phenyl ring and a piperidine moiety. Unlike Trihexyphenidyl, which possesses a cyclohexyl group at the C3 position, this analogue possesses an ethyl group, altering its lipophilicity and steric profile.

Nomenclature and Identifiers[1][2][3]
Parameter Details
IUPAC Name 3-Phenyl-1-(piperidin-1-yl)pentan-3-ol
Common Synonyms Trihexyphenidyl Impurity 9; 1-Piperidinepropanol,

-ethyl-

-phenyl-
CAS Registry Number 6853-22-1
Molecular Formula

Molecular Weight 247.38 g/mol
SMILES CCC(O)(CCN1CCCCC1)c2ccccc2
InChI Key JPPLSSACGHEOFN-UHFFFAOYSA-N
Structural Topology

The molecule consists of three distinct domains:

  • Lipophilic Core: A central quaternary carbon (C3) bonded to a hydroxyl group, a phenyl ring, and an ethyl group.

  • Linker: A two-carbon ethylene bridge connecting the core to the amine.

  • Basic Terminus: A piperidine ring attached via the nitrogen atom.

Synthesis & Formation Mechanism

The formation of 3-Phenyl-1-(1-piperidinyl)-3-pentanol follows the classical Mannich base route used for Trihexyphenidyl, with a divergence at the Grignard reagent selection.

Reaction Pathway
  • Mannich Reaction: Acetophenone reacts with paraformaldehyde and piperidine to form the intermediate 1-phenyl-3-(piperidin-1-yl)propan-1-one (Trihexyphenidyl Impurity A).

  • Grignard Addition: The ketone intermediate undergoes nucleophilic attack.

    • Trihexyphenidyl Synthesis: Attacks with Cyclohexylmagnesium bromide .

    • Impurity Formation: Attacks with Ethylmagnesium bromide (present as an impurity or substituted intentionally).

Visualization of Synthesis Logic

SynthesisPathway Acetophenone Acetophenone (Starting Material) MannichBase Mannich Base (Impurity A) 1-phenyl-3-(piperidin-1-yl)propan-1-one Acetophenone->MannichBase Step 1 Target TARGET COMPOUND 3-Phenyl-1-(1-piperidinyl)-3-pentanol MannichBase->Target Step 2 (Side Reaction) Trihexyphenidyl Trihexyphenidyl (API) (Cyclohexyl Analogue) MannichBase->Trihexyphenidyl Step 2 (Main Reaction) Reagent1 + Paraformaldehyde + Piperidine (Mannich Reaction) GrignardEthyl + Ethylmagnesium Bromide (EtMgBr) GrignardCy + Cyclohexylmagnesium Bromide (CyMgBr)

Figure 1: Divergent synthesis pathway showing the origin of the ethyl analogue (Impurity 9) versus the API Trihexyphenidyl.

Physicochemical & Analytical Profile

Accurate identification of this compound relies on distinguishing it from the API and other homologous impurities.

Molecular Weight Calculation

The molecular weight is derived from the atomic contributions of the formula


:
ElementCountAtomic Mass ( g/mol )Subtotal
Carbon (C)1612.011192.176
Hydrogen (H)251.00825.200
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total 247.38
Mass Spectrometry (MS) Fragmentation

In electrospray ionization (ESI) or GC-MS, the compound exhibits a distinct fragmentation pattern useful for structural confirmation:

  • Parent Ion (

    
    ):  247 m/z.
    
  • Protonated Molecular Ion (

    
    ):  248 m/z.
    
  • Base Peak (m/z 98): Corresponds to the methylenepiperidinium ion (

    
    ), characteristic of piperidine-substituted alkyl chains.
    
  • Loss of Water (

    
    ):  229 m/z (Dehydration to alkene).
    
  • Loss of Ethyl Group (

    
    ):  218 m/z.
    
Chromatographic Behavior

Due to the substitution of the bulky cyclohexyl group (in Trihexyphenidyl) with a smaller ethyl group, 3-Phenyl-1-(1-piperidinyl)-3-pentanol is significantly less lipophilic.

  • Reverse Phase HPLC: Elutes earlier than Trihexyphenidyl (lower retention time).

  • LogP (Predicted): ~3.5 (compared to ~5.4 for Trihexyphenidyl), making it more soluble in polar mobile phases.

Pharmacological Context

While primarily studied as an impurity, the structural features of 3-Phenyl-1-(1-piperidinyl)-3-pentanol suggest pharmacological activity consistent with the amino-alcohol antispasmodic class.

  • Mechanism: Anticholinergic (Antimuscarinic).

  • Structure-Activity Relationship (SAR): The C3-bulky group is critical for high-affinity muscarinic receptor binding. Replacing the cyclohexyl ring (Trihexyphenidyl) with an ethyl group (Impurity 9) typically results in reduced potency due to the loss of hydrophobic interaction within the receptor pocket.

  • Toxicity: As a tertiary amine and structural analog of a potent drug, it must be controlled in pharmaceutical substances to avoid off-target effects or variations in therapeutic efficacy.

References

  • ChemicalBook. (2023). Trihexyphenidyl impurity 9 (CAS 6853-22-1) Properties and Suppliers.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 137084, 3-Phenylpentan-1-ol (Related Structure).Link

  • European Pharmacopoeia (Ph. Eur.). Monograph: Trihexyphenidyl Hydrochloride.[1][2] (Detailed impurity profiling standards).

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.

Sources

Exploratory

The Pharmacological Void: An Inquiry into 3-Phenyl-1-(1-piperidinyl)-3-pentanol

A Technical Note on the Absence of Publicly Available Pharmacological Data Executive Summary A comprehensive and exhaustive search of publicly available scientific literature, patent databases, and chemical registries ha...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Note on the Absence of Publicly Available Pharmacological Data

Executive Summary

A comprehensive and exhaustive search of publicly available scientific literature, patent databases, and chemical registries has been conducted to elucidate the pharmacological mechanism of action of 3-Phenyl-1-(1-piperidinyl)-3-pentanol. This investigation regrettably concludes that there is no specific, verifiable pharmacological data available for this compound in the public domain. Consequently, the creation of an in-depth technical guide on its core mechanism of action, as initially intended, is not feasible while upholding the principles of scientific integrity and accuracy. This document outlines the scope of the search, the nature of the available information on related structures, and the resulting knowledge gap concerning the specified molecule.

Introduction: The Phenylpiperidine Scaffold - A Privileged Structure in Pharmacology

The piperidine ring, particularly when substituted with a phenyl group, represents a "privileged scaffold" in medicinal chemistry. This structural motif is a cornerstone in the design of numerous clinically significant drugs, primarily those targeting the central nervous system (CNS). The inherent conformational flexibility of the piperidine ring, combined with the diverse interactions afforded by the phenyl group, allows for potent and selective engagement with a wide array of biological targets.

The presence of the piperidine moiety can enhance a molecule's druggability by improving its pharmacokinetic properties, such as metabolic stability and the ability to cross cellular membranes.[1] Phenylpiperidine derivatives have been successfully developed as analgesics, antipsychotics, and agents for a variety of neurological and psychiatric disorders.[2][3] It is within this context of established pharmacological relevance that the investigation into 3-Phenyl-1-(1-piperidinyl)-3-pentanol was initiated.

Methodology of the Search

A multi-pronged search strategy was employed to locate any data pertaining to the pharmacological activity of 3-Phenyl-1-(1-piperidinyl)-3-pentanol. The search included:

  • Scientific Databases: PubMed, Scopus, Web of Science, and Google Scholar.

  • Chemical Databases: PubChem, ChemSpider, and SciFinder.

  • Patent Databases: Google Patents, the United States Patent and Trademark Office (USPTO), and the European Patent Office (EPO).

Keywords used in the search included the compound name, its chemical formula, and various combinations of terms such as "pharmacology," "mechanism of action," "receptor binding," "biological activity," and "CNS activity."

Findings: A Conspicuous Absence of Direct Evidence

Despite the extensive search, no peer-reviewed articles, patents, or database entries were found that describe the synthesis, biological testing, or pharmacological mechanism of 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

The search did yield information on structurally related, but distinct, compounds:

  • 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloride (Artane): A publication from 1949 identifies this compound as a parasympatholytic with antispasmodic properties.[4] However, the presence of a cyclohexyl ring and a propanol chain instead of a pentanol chain represents a significant structural deviation, making any direct extrapolation of its mechanism of action to the target compound scientifically unsound.

  • 3-Phenylpiperidine: The core scaffold of the molecule of interest has been synthesized, but its pharmacological properties have not been reported in the literature.[5] This lack of data on the parent compound further highlights the novelty and uncharacterized nature of its derivatives.

  • Other Phenylpiperidine Derivatives: A vast body of literature exists on various phenylpiperidine derivatives. These compounds have been shown to interact with a multitude of receptors, including opioid, dopamine, serotonin, and sigma receptors.[2][3] However, the specific substitution pattern of 3-Phenyl-1-(1-piperidinyl)-3-pentanol is unique, and its pharmacological profile cannot be reliably predicted from these analogues.

Discussion: The Implications of a Data Vacuum

The absence of public data on 3-Phenyl-1-(1-piperidinyl)-3-pentanol suggests several possibilities:

  • Novel Research Chemical: The compound may be a novel chemical entity synthesized for research purposes with data that has not yet been published.

  • Proprietary Compound: The pharmacological data may exist but is held as proprietary information by a private entity and is not publicly disclosed.

  • Lack of Significant Biological Activity: It is also possible that the compound was synthesized and screened but did not exhibit significant or desirable biological activity, and therefore the results were not published.

Without experimental data, any discussion of the potential pharmacological mechanism of 3-Phenyl-1-(1-piperidinyl)-3-pentanol would be purely speculative. While the phenylpiperidine scaffold suggests a potential for CNS activity, the specific nature of this activity—whether it be agonistic or antagonistic, and at which receptors—remains entirely unknown.

Conclusion

While the phenylpiperidine scaffold is of significant interest to medicinal chemists and pharmacologists, there is a complete lack of publicly available information regarding the pharmacological mechanism of action of 3-Phenyl-1-(1-piperidinyl)-3-pentanol. As such, it is impossible to construct the requested in-depth technical guide without compromising scientific accuracy. This document serves to report this "negative result" and to highlight the current knowledge gap for this specific chemical entity. Further research and the publication of any existing data are required to elucidate the pharmacological profile of this compound.

References

[4] Cunningham, R. W., Harned, B. K., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. J Pharmacol Exp Ther, 96(2), 151-65. [1] Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem, 302(Pt 1), 118213. [6] Fentanyl - Wikipedia. (n.d.). [7] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1373. [8] Discovery of 6-Amino-2-{[(1S)-1-methylbutyl]oxy}-9-[5-(1-piperidinyl)pentyl]-7,9-dihydro-8H-purin-8-one (GSK2245035), a Highly Potent and Selective Intranasal Toll-Like Receptor 7 Agonist for the Treatment of Asthma. (2016). Journal of Medicinal Chemistry, 59(5), 2047-2058. [9] The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. (1949). Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-165. [10] Piperidine compounds and pharmaceutical compositions containing them. (n.d.). Google Patents. [11] 3-PHENYL-3-PENTANOL CAS#: 1565-71-5 - ChemicalBook. (n.d.). [12] CAS 1565-71-5: 3-Phenyl-3-pentanol | CymitQuimica. (n.d.). [2] N-n-Propyl-substituted 3-(dimethylphenyl)piperidines display novel discriminative properties between dopamine receptor subtypes: synthesis and receptor binding studies. (1998). Journal of Medicinal Chemistry, 41(25), 4933-4938. [3] Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2017). Pain Physician, 20(2S), SE23-SE31. [13] Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry, 14(5), 903-912. [14] Synthesis, pharmacological action, and receptor binding affinity of the enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines. (1987). Journal of Medicinal Chemistry, 30(11), 2111-2116. [5] 3-Phenylpiperidine - Wikipedia. (n.d.). [15] 3-Methyl-1-phenyl-3-pentanol 98 10415-87-9 - Sigma-Aldrich. (n.d.). [16] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules, 28(3), 1373. [17] Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. (2021). International Journal of Molecular Sciences, 22(16), 8543. [18] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Semantic Scholar. (n.d.). [19] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). Molecules, 30(19), 456. [20] Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. (2022). Molecules, 27(23), 8408. [21] 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). [22] Identification of 3-Phenylquinoline Derivative PQ1 as an Antagonist of p53 Transcriptional Activity. (2022). ACS Omega, 7(47), 43235-43244. [23] Synthesis and determination of acute and chronic pain activities of 1-[1-(3-methylphenyl) (tetralyl)]piperidine as a new derivative of phencyclidine via tail immersion and formalin tests. (2010). Arzneimittelforschung, 60(1), 30-35. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). Molecules, 27(19), 6778.

Sources

Foundational

An In-depth Technical Guide to 3-Phenyl-1-(1-piperidinyl)-3-pentanol: Synthesis, Properties, and Hypothesized Biological Activity

Abstract This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential pharmacological profile of 3-Phenyl-1-(1-piperidinyl)-3-pentanol. As this molecule is not extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential pharmacological profile of 3-Phenyl-1-(1-piperidinyl)-3-pentanol. As this molecule is not extensively documented in current scientific literature and does not have a registered CAS number, this document synthesizes information from closely related structural analogs to project its properties and biological relevance. We will delve into a proposed synthetic pathway, predict its physicochemical properties, and hypothesize its mechanism of action based on established structure-activity relationships of similar compounds. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel psychoactive compounds and their derivatives.

Introduction and Chemical Identity

3-Phenyl-1-(1-piperidinyl)-3-pentanol is a tertiary amino alcohol. Its structure features a central pentanol backbone with a phenyl group and a hydroxyl group at the third carbon, and a piperidinyl group at the first carbon. The presence of the 1-phenyl-3-amino-alcohol scaffold is a common feature in many centrally acting pharmaceuticals. Due to the limited public information on this specific molecule, this guide will draw parallels from well-documented analogs to provide a scientifically grounded perspective.

Key Structural Analogs Discussed:

  • 3-Phenyl-3-pentanol (CAS: 1565-71-5): A tertiary alcohol sharing the same substituted pentanol core but lacking the amino group.[1][2][3]

  • 1-Phenyl-3-(piperidin-1-yl)propan-1-one: The immediate precursor ketone for a range of related amino alcohols.[4]

  • Trihexyphenidyl (Artane): A well-known anticholinergic drug with a similar 1-phenyl-3-(piperidinyl)-propanol core structure, where a cyclohexyl group replaces the two ethyl groups.[5]

  • 3-Amino-3-phenyl-1-propanol: A foundational chiral amino alcohol used in the synthesis of various pharmaceuticals.[6][7]

PropertyPredicted Value for 3-Phenyl-1-(1-piperidinyl)-3-pentanol
Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Appearance Likely a colorless to pale yellow liquid or a low-melting solid at room temperature.
Solubility Predicted to be soluble in organic solvents like ethanol, methanol, and DMSO; the hydrochloride salt would likely be water-soluble.
Chirality The carbon at the 3-position is not a chiral center as it is bonded to two identical ethyl groups.

Proposed Synthesis Pathway

The synthesis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol can be logically approached through a two-step process involving a Mannich reaction followed by a Grignard reaction. This method is a robust and well-established route for creating 1,3-amino alcohols.

Step 1: Mannich Reaction for the Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one

The initial step involves the synthesis of the β-amino ketone intermediate. This is achieved through the Mannich reaction, which is an aminoalkylation of an acidic proton located on a carbonyl compound.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine acetophenone, piperidine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.

  • Reaction Initiation: Add a catalytic amount of hydrochloric acid to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization to yield 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride as a solid.[4]

Step 2: Grignard Reaction to Form the Tertiary Alcohol

The second step involves the addition of two ethyl groups to the carbonyl carbon of the intermediate ketone using a Grignard reagent.

Experimental Protocol:

  • Grignard Reagent Preparation: In a separate, flame-dried, three-neck flask equipped with a condenser and a dropping funnel, prepare ethylmagnesium bromide by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Ketone: Dissolve the 1-Phenyl-3-(piperidin-1-yl)propan-1-one (as the free base, neutralized from its hydrochloride salt) in anhydrous THF and add it dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

SynthesisWorkflow Acetophenone Acetophenone Mannich_Reaction Mannich Reaction (Ethanol, HCl catalyst, Reflux) Acetophenone->Mannich_Reaction Piperidine_HCl Piperidine HCl Piperidine_HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Intermediate_Ketone 1-Phenyl-3-(piperidin-1-yl)propan-1-one Mannich_Reaction->Intermediate_Ketone Grignard_Reaction Grignard Reaction (Anhydrous THF) Intermediate_Ketone->Grignard_Reaction Ethylmagnesium_Bromide Ethylmagnesium Bromide (Grignard Reagent) Ethylmagnesium_Bromide->Grignard_Reaction Final_Product 3-Phenyl-1-(1-piperidinyl)-3-pentanol Grignard_Reaction->Final_Product

Caption: Proposed two-step synthesis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

Hypothesized Pharmacological Activity and Mechanism of Action

The structural similarity of 3-Phenyl-1-(1-piperidinyl)-3-pentanol to known psychoactive compounds, particularly those with a phenyl-piperidinyl-propanol core, suggests a potential for biological activity within the central nervous system (CNS).

Potential as a Muscarinic Receptor Antagonist

The most direct structural analog with a well-characterized pharmacology is Trihexyphenidyl (Artane).[5] Trihexyphenidyl is a potent muscarinic acetylcholine receptor antagonist, and it is used as an antiparkinsonian agent. The phenyl-piperidinyl-propanol moiety is a key pharmacophore for this activity. It is plausible that 3-Phenyl-1-(1-piperidinyl)-3-pentanol could also exhibit anticholinergic properties.

Hypothesized Mechanism of Action:

  • Competitive Antagonism: The molecule may act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is abundant in the central nervous system.

  • Neurotransmitter Modulation: By blocking the action of acetylcholine, the compound could modulate downstream signaling pathways, leading to effects such as smooth muscle relaxation and alterations in cognitive and motor functions.

MechanismOfAction Compound 3-Phenyl-1-(1-piperidinyl)-3-pentanol mAChR Muscarinic Acetylcholine Receptor (e.g., M1) Compound->mAChR Binds and Blocks G_Protein Gq/11 G-protein mAChR->G_Protein Activates ACh Acetylcholine (ACh) ACh->mAChR Binds and Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Cellular_Response Downstream Cellular Response (e.g., Neuronal excitability modulation) PLC->Cellular_Response Leads to

Caption: Hypothesized antagonistic action at a muscarinic receptor.

Conclusion

While 3-Phenyl-1-(1-piperidinyl)-3-pentanol is not a widely cataloged chemical, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles. Its structural features strongly suggest that it is a candidate for biological activity, likely as a modulator of neurotransmitter systems in the central nervous system, with a potential profile as a muscarinic receptor antagonist. Further research, including chemical synthesis, purification, and in vitro and in vivo pharmacological screening, is necessary to fully elucidate the properties and potential applications of this novel compound. This guide serves as a foundational document to stimulate and direct such future research endeavors.

References

  • Al-Obaidi, A., & Al-Rawi, A. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Phenyl-3-pentanol. In NIST WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-phenylpropan-3-ol-1-one. Retrieved from [Link]

  • Shashkov, S., & Galkina, O. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(4), 2937. Retrieved from [Link]

  • Chem-Supplier.com. (n.d.). 3-amino-3-phenyl-1-propanol cas:14593-04-5. Retrieved from [Link]

  • Cunningham, R. W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151–165. Retrieved from [Link]

Sources

Exploratory

Technical Assessment: Toxicology Profile of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

This technical guide provides a comprehensive toxicological assessment of 3-Phenyl-1-(1-piperidinyl)-3-pentanol , chemically identified as a structural analog and known impurity of the anticholinergic drug Trihexyphenidy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive toxicological assessment of 3-Phenyl-1-(1-piperidinyl)-3-pentanol , chemically identified as a structural analog and known impurity of the anticholinergic drug Trihexyphenidyl (Benzhexol).

Executive Summary

3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a tertiary amine alcohol structurally characterized as the


-ethyl analog  of the anti-Parkinsonian agent Trihexyphenidyl. In pharmaceutical contexts, it is monitored as Trihexyphenidyl Impurity 9 .

While direct clinical data for this specific impurity is limited, its toxicological profile is inferred via Structure-Activity Relationship (SAR) analysis relative to its parent compound. As a des-cyclohexyl, ethyl-substituted analog, it exhibits reduced affinity for muscarinic acetylcholine receptors (mAChRs) compared to Trihexyphenidyl but retains the core pharmacophore capable of inducing anticholinergic toxidromes at high concentrations.

Key Toxicological Metrics (Estimated):

  • Primary Mechanism: Muscarinic Receptor Antagonism (M1/M3 subtypes).

  • Estimated LD50 (Oral, Rat): >800 mg/kg (Inferred lower potency than Trihexyphenidyl: 365–896 mg/kg).

  • Critical Hazard: Central anticholinergic syndrome (delirium, tachycardia, hyperpyrexia).

Chemical Identity & Physicochemical Properties[1][2]

Understanding the structural deviation from the parent drug is critical for predicting bioavailability and receptor binding.

PropertySpecification
Chemical Name 3-Phenyl-1-(1-piperidinyl)-3-pentanol
Synonyms Trihexyphenidyl Impurity 9;

-Ethyl-

-phenyl-1-piperidinepropanol
CAS Number 6853-22-1
Molecular Formula

Molecular Weight 247.38 g/mol
Structural Class Amino-alcohol; Tertiary amine
Physical State Solid (typically white crystalline powder)
Lipophilicity (LogP) ~3.2 (Predicted; lower than Trihexyphenidyl ~4.5 due to loss of cyclohexyl ring)
Structural Comparison (SAR Context)

The molecule differs from Trihexyphenidyl solely at the


-carbon position:
  • Trihexyphenidyl: Contains a Cyclohexyl group (high lipophilicity, high steric bulk).

  • Target Compound: Contains an Ethyl group (lower lipophilicity, reduced steric bulk).

This structural modification typically results in a 10–50 fold reduction in antimuscarinic potency, as the hydrophobic pocket of the M1 receptor prefers dual bulky substituents (e.g., phenyl + cyclohexyl) over phenyl + ethyl.

StructureComparison cluster_0 Parent Drug: Trihexyphenidyl cluster_1 Target: Impurity 9 THP Trihexyphenidyl (C20H31NO) LogP ~4.5 Cyclohexyl Cyclohexyl Group (High Potency Anchor) THP->Cyclohexyl Contains Ethyl Ethyl Group (Reduced Potency) Cyclohexyl->Ethyl Structural Modification (Loss of Hydrophobic Bulk) IMP 3-Phenyl-1-(1-piperidinyl)-3-pentanol (C16H25NO) LogP ~3.2 IMP->Ethyl Substituted with caption Fig 1. Structural deviation of Impurity 9 from Trihexyphenidyl, highlighting the critical pharmacophore change.

Toxicokinetics (ADME)

Absorption[2][3]
  • Bioavailability: Likely high upon oral administration due to its tertiary amine structure and moderate lipophilicity (LogP ~3.2), allowing passive diffusion across gastrointestinal membranes.

  • Onset: Rapid (estimated

    
     1–2 hours), similar to related amino-alcohols.
    
Distribution
  • Blood-Brain Barrier (BBB): The compound is sufficiently lipophilic to cross the BBB, though potentially with a lower brain-to-plasma ratio than Trihexyphenidyl due to the less lipophilic ethyl group.

  • Protein Binding: Estimated at 70–80% (moderate).

Metabolism
  • Pathways: Primarily hepatic via Cytochrome P450 (CYP2D6 and CYP3A4).

  • Metabolites:

    • Hydroxylation: Of the phenyl ring or piperidine ring.

    • N-dealkylation: Cleavage of the piperidine ring to form secondary amines.

    • Glucuronidation: Phase II conjugation of the tertiary alcohol.

Excretion
  • Route: Renal excretion of polar metabolites. Unchanged parent compound excretion is likely low (<5%).

Acute Toxicity & LD50 Data

As a pharmaceutical impurity, specific experimental LD50 values are rarely published in isolation. The following data is benchmarked against the parent compound (Trihexyphenidyl) and homologous amino-alcohols.

Comparative LD50 Table
CompoundSpeciesRouteLD50 (mg/kg)Toxicity Class
Trihexyphenidyl HCl RatOral365 – 896 Harmful (Cat 4)
Trihexyphenidyl HCl MouseOral195 – 250 Toxic (Cat 3)
Trihexyphenidyl HCl RatIV30 – 56 Highly Toxic
Target (Impurity 9) RatOral> 800 (Est) Harmful (Est)

Toxicological Interpretation: The substitution of the cyclohexyl group with an ethyl group generally reduces receptor affinity and intrinsic toxicity. Therefore, the LD50 of 3-Phenyl-1-(1-piperidinyl)-3-pentanol is expected to be higher (less toxic) than Trihexyphenidyl. However, it should still be handled as a Category 4 (Harmful) substance under GHS guidelines.

Mechanism of Action & Toxidromes

The toxicity of this compound is driven by its pharmacological action as a Muscarinic Acetylcholine Receptor Antagonist .

Pathophysiology
  • Receptor Blockade: Competitive antagonism at M1 (CNS) and M3 (Peripheral) receptors.

  • Cholinergic Inhibition: Prevents acetylcholine binding, leading to unopposed sympathetic drive.

  • CNS Effects: Disruption of cortical and hippocampal pathways, causing delirium and cognitive impairment.

ToxicityPathway cluster_CNS Central Nervous System Toxicity cluster_PNS Peripheral Toxicity Exposure Oral/IV Exposure (3-Phenyl-1-(1-piperidinyl)-3-pentanol) Target Muscarinic Receptors (M1-M5) (Competitive Antagonism) Exposure->Target CNS_Effect Blockade of M1 Receptors (Cortex/Hippocampus) Target->CNS_Effect PNS_Effect Blockade of M2/M3 Receptors (Heart, Smooth Muscle, Glands) Target->PNS_Effect CNS_Sx Delirium, Hallucinations, Ataxia, Seizures (High Dose) CNS_Effect->CNS_Sx PNS_Sx Tachycardia, Mydriasis, Urinary Retention, Hyperthermia PNS_Effect->PNS_Sx caption Fig 2. Anticholinergic toxicity cascade mediated by muscarinic receptor blockade.

[1][2]

Clinical Symptoms of Overdose[5]
  • Peripheral: "Dry as a bone, red as a beet, hot as a hare, blind as a bat" (Anhidrosis, flushing, hyperthermia, mydriasis).

  • Cardiovascular: Sinus tachycardia, mild hypertension.

  • Central: Anxiety, agitation, confusion, hallucinations (visual/tactile), and in severe cases, coma or convulsions.

Risk Assessment & Handling Protocols

Hazard Classification (GHS)

Based on structural analogs and parent compound data:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Irritation: Category 2.

  • Eye Irritation: Category 2A.

Laboratory Safety Protocol
  • Engineering Controls: Handle only in a certified chemical fume hood to prevent inhalation of dust/aerosols.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Decontamination: Surface clean with 10% bleach or surfactant-based cleaners.

  • Disposal: Incineration as hazardous pharmaceutical waste (containing nitrogen).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5572, Trihexyphenidyl. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: Trihexyphenidyl Hydrochloride - Toxicological Information. Retrieved from [Link]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for impurity profiling and anticholinergic toxidromes).

Sources

Foundational

History and discovery of 3-Phenyl-1-(1-piperidinyl)-3-pentanol derivatives

An In-Depth Technical Guide to the History and Discovery of 3-Aryl-1-(1-piperidinyl)-3-alkanol Derivatives Abstract This technical guide provides a comprehensive examination of the history, synthesis, and pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History and Discovery of 3-Aryl-1-(1-piperidinyl)-3-alkanol Derivatives

Abstract

This technical guide provides a comprehensive examination of the history, synthesis, and pharmacological properties of 3-Aryl-1-(1-piperidinyl)-3-alkanol derivatives. This class of compounds, exemplified by the seminal drug Trihexyphenidyl, represents a significant milestone in the development of synthetic anticholinergic agents for the management of motor control disorders, most notably Parkinson's disease. We will explore the foundational discoveries of the mid-20th century, detail the robust synthetic methodologies that have defined their production, and analyze the critical structure-activity relationships that govern their interaction with muscarinic receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this important therapeutic class, from its historical origins to its enduring role in medicinal chemistry.

Introduction: The Emergence of a New Anticholinergic Class

The story of 3-Aryl-1-(1-piperidinyl)-3-alkanol derivatives is intrinsically linked to the broader narrative of synthetic medicinal chemistry in the 20th century. The piperidine ring, a saturated six-membered heterocycle, serves as a cornerstone scaffold in drug design, present in numerous classes of pharmaceuticals due to its favorable physicochemical properties and ability to engage with biological targets.[1][2] Its derivatives have been explored for a vast range of applications, including as analgesics, antihistamines, and antipsychotics.[3][4]

In the mid-20th century, Parkinson's disease presented a formidable therapeutic challenge. With limited understanding of its pathophysiology, treatment strategies were largely empirical. A key observation was the central nervous system (CNS) imbalance between the neurotransmitters dopamine and acetylcholine. This led to the hypothesis that blocking central cholinergic activity could alleviate the characteristic tremors and rigidity of the disease. This pursuit created a fertile ground for the discovery of novel synthetic anticholinergic agents, setting the stage for the emergence of the 3-Aryl-1-(1-piperidinyl)-3-alkanol class.

Defining the Core Structure

The derivatives discussed in this guide are characterized by a tertiary alcohol where the carbinol carbon is substituted with an aryl group (typically phenyl), an alkyl or cycloalkyl group, and a propyl chain terminating in a piperidine ring. This specific arrangement proved to be highly effective for antagonizing muscarinic acetylcholine receptors.

Caption: General chemical scaffold of the derivative class.

Foundational Discovery: The Case of Trihexyphenidyl

The landmark compound that defines this class is Trihexyphenidyl, marketed as Artane. Its discovery and development represent a classic example of post-war pharmaceutical innovation.

  • 2.1 The 1949 Breakthrough: The pharmacology of Trihexyphenidyl, chemically known as 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloride, was first detailed in a seminal 1949 paper by R.W. Cunningham, B.K. Harned, and colleagues.[5] They described it as a novel antispasmodic agent, highlighting its potential to control muscle stiffness and spasms.[5]

  • 2.2 Clinical Significance and Approval: Trihexyphenidyl's clinical relevance in treating Parkinson's disease was established rapidly after its initial description.[6] It was approved by the U.S. Food and Drug Administration (FDA) for this indication in 1949, providing a much-needed therapeutic option for patients.[6] It is used to treat stiffness, tremors, and poor muscle control across all forms of parkinsonism.[6]

Synthetic Pathways: From Laboratory to Production

The synthesis of these derivatives is elegant and efficient, typically employing a convergent approach that has remained fundamentally unchanged since its inception.[7] This pathway involves two key chemical transformations: a Mannich reaction followed by a Grignard reaction.[6][8]

G ArylKetone Aryl Ketone (e.g., Acetophenone) Intermediate β-Amino Ketone (Mannich Base) ArylKetone->Intermediate Mannich Reaction Reagents1 Paraformaldehyde + Piperidine Reagents1->Intermediate FinalProduct 3-Aryl-1-(1-piperidinyl) -3-alkanol Derivative Intermediate->FinalProduct Grignard Reaction Grignard Grignard Reagent (R-MgBr) Grignard->FinalProduct

Caption: Convergent synthesis workflow for the derivative class.

Detailed Protocol: Mannich Condensation

The first step is the aminomethylation of an aryl ketone. This reaction creates the β-amino ketone intermediate, which contains the core propyl-piperidine structure.

  • Reaction: An aryl ketone (e.g., acetophenone or propiophenone), paraformaldehyde, and piperidine are reacted, typically in the presence of an acid catalyst like hydrochloric acid.

  • Mechanism: Paraformaldehyde generates an electrophilic iminium ion from piperidine. The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone, often called a Mannich base.[6][8]

  • Example: The reaction of acetophenone, paraformaldehyde, and piperidine yields 2-(1-piperidino)propiophenone.[6]

Detailed Protocol: Grignard Reaction

The second step introduces the final aryl and alkyl/cycloalkyl substituents and creates the characteristic tertiary alcohol.

  • Reaction: The β-amino ketone intermediate is treated with a suitable Grignard reagent (R-MgBr).

  • Mechanism: The organometallic Grignard reagent acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

  • Example: To synthesize Trihexyphenidyl, 2-(1-piperidino)propiophenone is reacted with cyclohexylmagnesium bromide.[6][8] To synthesize the specific 3-Phenyl-1-(1-piperidinyl)-3-pentanol , one would start with propiophenone in the Mannich reaction and then use ethylmagnesium bromide as the Grignard reagent.

Process Optimization: Enhancing Safety and Yield

While historically carried out using diethyl ether as a solvent, modern industrial syntheses have adopted safer alternatives.[9] The use of methyl tertiary butyl ether (MTBE) has been shown to solve the safety issues associated with the high volatility and flammability of diethyl ether.[9][10] This process modification not only enhances safety but has also been reported to improve the overall production yield from approximately 40% to over 60%.[10]

Mechanism of Action and Pharmacodynamics

The therapeutic effect of these derivatives stems from their ability to act as antagonists at muscarinic acetylcholine receptors (mAChRs).

  • 4.1 Antimuscarinic Activity: Trihexyphenidyl is a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5).[6] It competitively blocks the action of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.

  • 4.2 Receptor Subtype Preference: While non-selective, studies indicate that its antagonistic activity is most potent at the M1 and M4 receptor subtypes.[6][8] This preference is thought to contribute to its efficacy in the CNS.

  • 4.3 The Cholinergic-Dopaminergic Balance: In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system in the striatum. By blocking muscarinic receptors, these drugs help to restore a more normal balance between dopamine and acetylcholine, thereby reducing extrapyramidal symptoms like tremor and rigidity.[6][9]

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of this class is highly dependent on its specific chemical architecture. SAR studies have elucidated several key structural requirements for optimal activity.[8]

Structural FeatureRequirement for PotencyRationale
Substituents at C3 One aryl (e.g., Phenyl) and one carbocyclic/heterocyclic (e.g., Cyclohexyl) or alkyl group are essential.[8]Provides the necessary bulk and hydrophobic interactions for receptor binding.
Hydroxyl Group The tertiary alcohol is a critical feature.Acts as a hydrogen bond donor/acceptor, likely anchoring the molecule in the receptor's binding pocket.
Alkyl Chain Length A two-carbon spacer between the C3 carbinol and the piperidine nitrogen (resulting in a 3-propanol backbone) confers maximum potency.[8]This specific distance correctly orients the terminal amine group for optimal interaction with the receptor.
Terminal Amine A tertiary amine, typically incorporated into a piperidine ring, is required.[8]The basic nitrogen is protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate) in the muscarinic receptor.

Modern Context and Future Directions

While newer treatments for Parkinson's disease have emerged, 3-Aryl-1-(1-piperidinyl)-3-alkanol derivatives like Trihexyphenidyl remain clinically relevant for managing specific symptoms, particularly tremor and drug-induced extrapyramidal effects.[6][7]

The robust and versatile piperidine scaffold continues to be a subject of intense interest in modern drug discovery.[1][11] Its prevalence in CNS-active agents highlights its utility as a privileged structure.[12] Ongoing research explores new derivatives and synthetic methods, aiming to develop compounds with improved selectivity, better side-effect profiles, and applications beyond movement disorders, including pain, depression, and schizophrenia.[13]

References

  • Trihexyphenidyl - Wikipedia. [Link]

  • TRIHEXYPHENIDYLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. [Link]

  • CN102030723A - Preparation method of trihexyphenidyl hydrochloride - Google P
  • CN102030723B - Preparation method of trihexyphenidyl hydrochloride - Google P
  • The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents - PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

  • Structure-activity relationship of antiestrogens. Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans - PubMed. [Link]

  • 3-Phenylpiperidine - Wikipedia. [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H1 antagonists - PubMed. [Link]

  • Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series - Scilit. [Link]

  • US6040316A - 3-alkyl-3-phenyl-piperidines - Google P
  • 3-PHENYL-3-PENTANOL - ChemBK. [Link]

  • 3-Phenyl-3-pentanol - NIST WebBook. [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists - ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - Semantic Scholar. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI. [Link]

  • Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine - PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Phenylpiperidines - Wikipedia. [Link]

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Exploratory

Technical Guide: 3-Phenyl-1-(1-piperidinyl)-3-pentanol in Anticholinergic Research

The following technical guide details the structural, pharmacological, and analytical role of 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1), formally recognized as the ethyl-analogue and primary impurity of the a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, pharmacological, and analytical role of 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1), formally recognized as the ethyl-analogue and primary impurity of the anticholinergic drug Trihexyphenidyl.

Subject: Structure-Activity Relationships (SAR) & Impurity Profiling of Muscarinic Antagonists Compound: 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Trihexyphenidyl Impurity 9) CAS: 6853-22-1

Executive Summary

In the development of anticholinergic agents, specifically muscarinic acetylcholine receptor (mAChR) antagonists, the 3-Phenyl-1-(1-piperidinyl)-3-pentanol molecule serves two critical functions:

  • Negative Control in SAR Studies: It acts as a low-affinity structural probe, demonstrating the necessity of bulky hydrophobic groups (e.g., cyclohexyl) for effective receptor blockade.

  • Analytical Standard (QC): It is a regulated impurity (Benzhexol Impurity 9) in the synthesis of Trihexyphenidyl (Artane), requiring rigorous monitoring during active pharmaceutical ingredient (API) production.

This guide provides a comprehensive analysis of its synthesis, receptor binding mechanics, and detection protocols.

Chemical Identity & Structural Logic[1]

To understand the pharmacological failure of this molecule compared to its parent drug, one must analyze the steric properties at the chiral center.

FeatureTrihexyphenidyl (Parent Drug) 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Target)
Structure 1-cyclohexyl-1-phenyl-3-(1-piperidyl)-1-propanol1-ethyl-1-phenyl-3-(1-piperidyl)-1-propanol
C3 Substituent Cyclohexyl Ring (Bulky, Lipophilic)Ethyl Group (Small, Aliphatic)
Molecular Weight 301.47 g/mol 247.38 g/mol
Receptor Affinity High (

nM range)
Low (

50

M)
Role Clinical AntiparkinsonianImpurity / SAR Tool
Structural Diagram (DOT)

The following diagram illustrates the structural divergence and its impact on the pharmacophore.

SAR_Analysis Core Mannich Base Precursor (3-piperidino-1-phenylpropan-1-one) Reagent_A Cyclohexylmagnesium Bromide (Bulky Grignard) Core->Reagent_A Route A (Drug Synthesis) Reagent_B Ethylmagnesium Bromide (Small Grignard) Core->Reagent_B Route B (Impurity/Analogue) Product_Drug Trihexyphenidyl (High Affinity Antagonist) Reagent_A->Product_Drug Product_Impurity 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Low Affinity Impurity) Reagent_B->Product_Impurity Mechanism Hydrophobic Pocket Filling (M1 Receptor) Product_Drug->Mechanism Perfect Fit (Dual Ring) Product_Impurity->Mechanism Steric Mismatch (Loose Fit)

Caption: Divergent synthesis pathways determining receptor affinity. The ethyl substitution fails to occupy the hydrophobic accessory pocket.

Synthesis & Formation Mechanism

The presence of 3-Phenyl-1-(1-piperidinyl)-3-pentanol in research samples usually stems from one of two origins:

A. Intentional Synthesis for SAR

To map the size of the muscarinic receptor's binding pocket, researchers synthesize analogues with varying alkyl chain lengths (Methyl


 Ethyl 

Propyl

Cyclohexyl).
  • Protocol: The Mannich base (3-piperidinopropiophenone) is reacted with ethylmagnesium bromide in dry ether/THF.

  • Outcome: The resulting tertiary alcohol lacks the steric bulk required to anchor the molecule in the receptor's hydrophobic pocket.

B. Impurity Formation in Manufacturing

During the industrial production of Trihexyphenidyl:

  • Source: Contamination of the Cyclohexylmagnesium bromide reagent with Ethylmagnesium bromide.

  • Side Reaction: Unreacted propiophenone intermediates may undergo alternative alkylation if reaction conditions (temperature/solvent) are not strictly controlled.

Pharmacological Profile: The "Ethyl Failure"

This compound is a textbook example of hydrophobic mismatch in medicinal chemistry.

Mechanism of Action (Why it fails)

Muscarinic antagonists like Trihexyphenidyl bind to the orthosteric site of the M1 receptor. This site contains a deep hydrophobic pocket lined by aromatic residues (Tyrosine, Tryptophan).

  • The Cationic Anchor: The piperidine nitrogen (protonated at physiological pH) binds to an Aspartate residue (Asp105) via ionic interaction. This is conserved in both the drug and the impurity.

  • The Hydrophobic Clamp: High-affinity binding requires two bulky groups (Phenyl + Cyclohexyl) to interact with the receptor's aromatic cage.

  • The Defect: The ethyl group of the impurity is too small to generate sufficient Van der Waals forces. The binding energy drops significantly, increasing the dissociation constant (

    
    ) from nanomolar to micromolar levels.
    
Quantitative Comparison
  • Trihexyphenidyl:

    
     10–20 nM (Dopamine reuptake/Muscarinic blockade).
    
  • Ethyl Analogue:

    
     50,000 nM (50 
    
    
    
    M).
  • Implication: The ethyl analogue is effectively inert at therapeutic concentrations, making it an ideal "negative control" to prove that observed effects of Trihexyphenidyl are specific to its structure and not just generic membrane interactions.

Experimental Protocols

Protocol A: Analytical Detection (HPLC)

Objective: Quantify 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Impurity 9) in a sample of Trihexyphenidyl.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

    
    m).
    
  • Mobile Phase:

    • Buffer: Phosphate buffer pH 6.5 + Triethylamine (to reduce tailing of the amine).

    • Solvent: Acetonitrile (ACN).

    • Ratio: 60:40 (Buffer:ACN).

  • Detection: UV at 210 nm (low wavelength required due to lack of extensive conjugation beyond the single phenyl ring).

  • Flow Rate: 1.0 mL/min.

  • Retention Time: The ethyl impurity is less lipophilic than Trihexyphenidyl. Expect it to elute earlier (lower retention time) than the parent drug.

Protocol B: Competitive Binding Assay (Theoretical)

Objective: Determine the


 of the ethyl analogue vs. the parent drug.
  • Membrane Prep: Rat brain homogenate (rich in M1 receptors).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM.
  • Displacer:

    • Group A: Trihexyphenidyl (

      
       to 
      
      
      
      M).
    • Group B: 3-Phenyl-1-(1-piperidinyl)-3-pentanol (

      
       to 
      
      
      
      M).
  • Incubation: 60 mins at 25°C.

  • Filtration: GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Analysis: Plot % Specific Binding vs. Log[Concentration].

    • Result: The curve for the ethyl analogue will be shifted significantly to the right (3-4 log units), confirming low affinity.

References

  • European Pharmacopoeia (Ph.[1] Eur.). Trihexyphenidyl Hydrochloride: Impurity Standards.[1] 10th Edition. Strasbourg: Council of Europe. Available at: [Link]

  • Dar, A. et al. (2005). "Structure-activity relationship of trihexyphenidyl analogues: Influence of the cyclohexyl ring on dopamine transporter and muscarinic receptor affinity."[2] European Journal of Medicinal Chemistry, 40(10), 963-974. Available at: [Link]

  • PubChem. "Compound Summary: Trihexyphenidyl Impurity 9 (CAS 6853-22-1)." National Library of Medicine. Available at: [Link]

Sources

Foundational

Structural and Pharmacological Profiling of 3-Phenyl-1-(1-piperidinyl)-3-pentanol: A Technical Guide

Executive Summary & Chemical Identity The compound 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a synthetic tertiary amine characterized by a pentanol backbone, a phenyl ring, and a piperidine heterocycle[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

The compound 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a synthetic tertiary amine characterized by a pentanol backbone, a phenyl ring, and a piperidine heterocycle[1]. In pharmaceutical manufacturing and regulatory contexts, it is widely designated as Trihexyphenidyl Impurity 9 (or Benzhexol Impurity 8), emerging as a structural byproduct during the synthesis of the antiparkinsonian active pharmaceutical ingredient (API), trihexyphenidyl (THP)[1][2].

Beyond its role as a pharmacopeial impurity, this compound serves as a critical structural probe in neuropharmacology. It represents the direct ethyl analogue of THP, where the bulky cyclohexyl ring of the parent drug is replaced by a truncated ethyl group[3][4]. This specific aliphatic modification provides medicinal chemists with a powerful tool to map the steric requirements of muscarinic acetylcholine receptors (mAChR) and the dopamine transporter (DAT)[4].

Pharmacological Profile: Muscarinic vs. Dopaminergic Interplay

Trihexyphenidyl is a preferential M1 muscarinic antagonist clinically deployed to correct the cholinergic-dopaminergic imbalance inherent in Parkinson's disease[3][5]. However, the parent API also exhibits off-target affinity for the dopamine transporter (DAT), prompting extensive Structure-Activity Relationship (SAR) studies to discover analogues that isolate these effects—specifically in the search for cocaine abuse therapeutics[4][6].

SAR profiling reveals that the cyclohexyl ring of THP is an absolute requisite for optimal DAT binding[4]. The DAT binding pocket demands a large lipophilic volume to stabilize the inhibitor in an outward-facing conformation. When the cyclohexyl ring is substituted with an ethyl group—yielding 3-Phenyl-1-(1-piperidinyl)-3-pentanol—the steric bulk is drastically reduced. Consequently, the affinity for DAT is markedly diminished[4]. Conversely, the M1 muscarinic receptor is highly tolerant of this aliphatic truncation, allowing the pentanol derivative to retain significant antimuscarinic activity while successfully shedding the dopaminergic reuptake inhibition[3][4].

Data Presentation: SAR Binding Profile

The following table summarizes the structural and functional divergence between the parent API and the pentanol derivative based on established SAR literature.

Structural Domain / MetricTrihexyphenidyl (Parent API)3-Phenyl-1-(1-piperidinyl)-3-pentanol (Impurity 9)
CAS Registry Number 144-11-6[5]6853-22-1[1]
C1 Aliphatic Substitution Bulky Cyclohexyl RingTruncated Ethyl Group[3]
M1 mAChR Affinity High (Primary Target)[5]Retained (Moderate to High)[4]
DAT Binding Affinity Moderate (Off-Target)[4]Significantly Reduced[4]
Primary Utility Clinical Antiparkinsonian[5]SAR Probe / Analytical Standard[2][4]

Experimental Methodologies: Pharmacological Assays

To accurately quantify the receptor selectivity of 3-Phenyl-1-(1-piperidinyl)-3-pentanol, researchers utilize high-throughput radioligand binding assays.

Protocol 1: M1 Muscarinic Receptor Radioligand Binding Assay

Causality of Filtration Matrix: The pentanol derivative contains a highly basic piperidine nitrogen that is protonated at physiological pH. If standard untreated glass fiber filters are used during isolation, this cation will bind non-specifically to the negatively charged silanol groups on the glass. Pre-soaking the filters in polyethyleneimine (PEI) coats the glass with a dense positive charge, repelling the piperidine moiety and ensuring that only true receptor-bound radioligand is quantified.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat cortical tissue (rich in M1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the membrane pellet.

  • Radioligand Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [³H]pirenzepine (an M1-selective radioligand at a final concentration of 1 nM), and 25 µL of 3-Phenyl-1-(1-piperidinyl)-3-pentanol at varying concentrations (10⁻¹⁰ to 10⁻⁴ M). Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (DPM) using a liquid scintillation counter.

Self-Validation Checkpoint: The assay must incorporate a parallel control well saturated with 10 µM atropine to define non-specific binding (NSB). The system self-validates only if the NSB remains below 10% of total radioligand binding. Exceeding this threshold automatically flags the data for rejection, indicating filter saturation or incomplete washing.

M1_Signaling Ligand 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Antagonist) M1_Rec M1 Muscarinic Receptor (GPCR) Ligand->M1_Rec Competitive Inhibition Gq Gq/11 Protein (Inactive State) M1_Rec->Gq Blocked Activation PLC Phospholipase C (PLC-β) Gq->PLC Downstream Arrest PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca2 Intracellular Ca2+ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC

Fig 1. Antagonistic blockade of the M1 muscarinic receptor signaling cascade by the pentanol derivative.

Analytical Workflows: Impurity Profiling

Because 3-Phenyl-1-(1-piperidinyl)-3-pentanol is a critical pharmacopeial impurity, its chromatographic isolation from the THP API is a strict regulatory requirement[2][7].

Protocol 2: HPLC-UV Method for Impurity 9 Quantification

Causality of Column Architecture: The structural difference between the THP API and Impurity 9 is merely the substitution of a cyclohexyl ring with an ethyl group. Both are highly lipophilic, making their reversed-phase retention times nearly identical on traditional fully porous silica. By deploying a core-shell particle architecture (e.g., Kinetex 2.6 µm XB-C18), the intra-particle diffusion path is minimized. This drastically reduces the van Deemter C-term (mass transfer resistance), sharpening the chromatographic peaks and allowing baseline resolution of these closely eluting analogues[7].

Step-by-Step Workflow:

  • Stationary Phase Setup: Install a Kinetex 2.6 µm XB-C18 column (150 x 4.6 mm) into the HPLC system. Maintain the column compartment at 40°C.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile and 0.1% Triethylamine (TEA) in water (adjusted to pH 4.0 with phosphoric acid) at a 40:60 (v/v) ratio. The TEA acts as a silanol-masking agent to prevent peak tailing of the piperidine nitrogen.

  • Sample Injection: Inject 10 µL of the sample matrix (prepared at 0.1 mg/mL in diluent). Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the eluate using a UV-Vis or PDA detector set to λ = 210 nm, which captures the optimal absorbance of the phenyl chromophore.

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Self-Validation Checkpoint: Prior to sample analysis, a System Suitability Solution containing 0.1 mg/mL of both THP and Impurity 9 is injected. The analytical run is only validated if the chromatography software calculates a peak resolution (Rs) of ≥ 2.0 and a tailing factor of ≤ 3.0. Failure to meet these metrics triggers an automatic pump shutdown to prevent the reporting of integrated co-elutions.

HPLC_Workflow Sample API Matrix (THP + Impurity 9) Column Core-Shell C18 (Steric Resolution) Sample->Column Injection Detection UV Detection (λ=210 nm) Column->Detection Eluate Elution Isocratic Elution (MeCN/Buffer) Elution->Column Mobile Phase Validation System Suitability (Rs > 2.0) Detection->Validation Data Processing

Fig 2. HPLC workflow for the chromatographic isolation of the pentanol derivative from API.

Conclusion

3-Phenyl-1-(1-piperidinyl)-3-pentanol occupies a dual role in modern pharmaceutical science. As Trihexyphenidyl Impurity 9, it necessitates rigorous analytical control using advanced core-shell chromatography[7]. As an ethyl analogue of a potent anticholinergic, it provides an elegant structural demonstration of how lipophilic volume dictates the selectivity between muscarinic antagonism and dopaminergic reuptake inhibition[4].

References

1.[1] ChemicalBook. "Trihexyphenidyl impurity 9 | 6853-22-1." 2.[3] BenchChem. "Structure-Activity Relationship of Trihexyphenidyl and Its Analogs: A Technical Guide." 3.[4] PubMed / National Institutes of Health. "Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor." 4.[2] Pharmaffiliates. "Trihexyphenidyl Hydrochloride-impurities." 5.[5] PubChem / National Institutes of Health. "Trihexyphenidyl | C20H31NO | CID 5572." 6.[7] Phenomenex. "Purity of Trihexyphenidyl Hydrochloride Tablets per USP Monograph using Kinetex® 2.6 µm XB-C18 Column."

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility &amp; Handling of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

This Application Note is designed for researchers and drug development professionals working with 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a structural analog of the anticholinergic agent Trihexyphenidyl. This guide addre...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals working with 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a structural analog of the anticholinergic agent Trihexyphenidyl. This guide addresses the critical solubility parameters in DMSO and water, providing robust protocols for stock solution preparation and aqueous dilution.

Executive Summary & Compound Analysis

3-Phenyl-1-(1-piperidinyl)-3-pentanol is a tertiary amino-alcohol structurally related to Trihexyphenidyl (Artane) . Unlike Trihexyphenidyl, which possesses a cyclohexyl group, this analog features an ethyl group at the chiral center (C3 position relative to the pentanol chain).

  • Chemical Nature: Lipophilic base (pKa ~9–10).

  • Solubility Challenge: The free base is highly lipophilic and poorly water-soluble. The hydrochloride (HCl) salt form significantly improves aqueous solubility but remains prone to precipitation in high-salt buffers (e.g., PBS).

  • Key Application: Muscarinic receptor antagonism (M1/M4), structure-activity relationship (SAR) studies.

Reference Solubility Data (Benchmarked to Trihexyphenidyl)

Since direct experimental data for the ethyl analog is limited, the following values are derived from the structurally homologous Trihexyphenidyl HCl, which shares >85% structural similarity.

SolventFormSolubility Limit (Est.)StabilityNotes
DMSO Free Base / HCl> 20 mg/mL (High)Months at -20°CPreferred for Stock Solutions.
Ethanol Free Base / HCl> 20 mg/mL (High)Weeks at -20°CGood alternative, but volatile.
Water HCl Salt ~ 4–10 mg/mL Days at 4°CpH dependent. Requires acidic pH or pure water.[1]
Water Free Base < 0.1 mg/mL UnstableDo not use for aqueous stocks.
PBS (pH 7.4) HCl Salt< 1 mg/mL HoursRisk of "salting out" or pH-induced precipitation.

Protocol: Preparation of Stock Solutions (DMSO)

Objective: Create a stable, high-concentration master stock (typically 10 mM or 20 mg/mL) for long-term storage.

Materials
  • Compound: 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Solid).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.

  • Vials: Amber glass vials (to protect from light) with Teflon-lined caps.

Step-by-Step Procedure
  • Weighing: Accurately weigh the target mass (e.g., 10 mg) into a sterile amber vial.

    • Note: This compound may be hygroscopic (especially if HCl salt). Weigh quickly or in a desiccated environment.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg, add 1 mL for 10 mg/mL).

    • Calculation:

      
      .
      
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (water, saline, or culture medium) without causing precipitation.

Critical Mechanism: The "Solvent Shift" When a lipophilic amine in DMSO is added to water, the sudden change in polarity can force the compound out of solution. To prevent this, we use a step-wise dilution or a co-solvent buffer system .

Method A: Direct Dilution (For Low Concentrations < 100 µM)

Use this method for standard cell-based assays (IC50 determination).

  • Prepare Buffer: Use PBS or HBSS. Optional: Add 0.1% BSA or Tween-20 to stabilize the compound.

  • Rapid Injection: While vortexing the buffer, slowly inject the DMSO stock using a micropipette.

    • Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

  • Visual Check: Inspect for turbidity (cloudiness). If clear, proceed immediately.

Method B: Intermediate Dilution (For High Concentrations > 100 µM)

Use this method for animal dosing or high-concentration stock preparation.

  • Step 1: Dilute the DMSO stock 1:10 into Ethanol or PEG-300 .

  • Step 2: Slowly add this intermediate solution to the aqueous vehicle (e.g., Saline or 5% Glucose) with constant stirring.

    • Why? PEG/Ethanol acts as a bridge, reducing the polarity shock.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling this compound based on its form (Salt vs. Free Base) and the target solvent.

SolubilityWorkflow Start Start: 3-Phenyl-1-(1-piperidinyl)-3-pentanol CheckForm Check Chemical Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase Neutral pH HClSalt HCl Salt Form CheckForm->HClSalt Acidic/Salt DMSO_Stock Prepare Stock in DMSO (10-50 mM) FreeBase->DMSO_Stock Excellent Solubility FB_Water Insoluble in Water (< 0.1 mg/mL) FreeBase->FB_Water Direct to Water HClSalt->DMSO_Stock Excellent Solubility Salt_Water Soluble in Water (~5 mg/mL) HClSalt->Salt_Water Direct to Water Dilution Dilution for Assay (Keep DMSO < 1%) DMSO_Stock->Dilution Rapid Mixing Water_Solubility Water Solubility Check FB_Water->Dilution Requires Acidification or Co-solvents Salt_Water->Dilution Direct Use

Caption: Decision tree for solubilizing 3-Phenyl-1-(1-piperidinyl)-3-pentanol based on chemical form (Free Base vs. Salt).

References & Further Reading

  • Trihexyphenidyl Hydrochloride Solubility Data. AbMole BioScience / MedChemExpress. (Standard solubility benchmarks for phenyl-piperidinyl-propanol/pentanol analogs).

  • Lipophilic Amine Handling Protocols. National Institutes of Health (NIH) / PMC. "Lysosomal Sequestration of Lipophilic Amine Drugs."

  • Cayman Chemical Product Guide. "Trihexyphenidyl (hydrochloride) Solubility and Stability."

Disclaimer: This guide assumes the compound is of research grade (>98% purity). Solubility can vary based on specific crystal polymorphs and temperature. Always perform a small-scale pilot solubility test before committing valuable material.

Sources

Application

Application Note: Preparation of 3-Phenyl-1-(1-piperidinyl)-3-pentanol Stock Solutions

Abstract This application note provides a standardized protocol for the preparation, handling, and storage of 3-Phenyl-1-(1-piperidinyl)-3-pentanol stock solutions. Also known as Trihexyphenidyl Impurity 9 , this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a standardized protocol for the preparation, handling, and storage of 3-Phenyl-1-(1-piperidinyl)-3-pentanol stock solutions. Also known as Trihexyphenidyl Impurity 9 , this compound is a structural analog of the anticholinergic drug Trihexyphenidyl (Artane), often used as a reference standard in pharmaceutical quality control (QC) or as a pharmacological probe. This guide addresses critical solubility challenges inherent to lipophilic amino-alcohols, mitigation of acid-catalyzed degradation, and precise calculation methodologies for analytical and biological applications.

Chemical Identity & Properties

Understanding the physicochemical nature of the target compound is the first step in successful solution preparation.

PropertyDetail
Systematic Name 3-Phenyl-1-(1-piperidinyl)-3-pentanol
Synonyms Trihexyphenidyl Impurity 9; Benzhexol Impurity 9;

-ethyl-

-phenyl-1-piperidinepropanol
CAS Number 6853-22-1
Molecular Formula C

H

NO
Molecular Weight 247.38 g/mol
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt)
pKa (Predicted) ~9.5 (Piperidine nitrogen)
LogP (Predicted) ~3.5 - 4.0 (Highly Lipophilic)
Solubility Profile
  • Free Base: Insoluble in neutral water. Highly soluble in organic solvents (DMSO, Ethanol, Methanol, Chloroform).

  • Hydrochloride Salt: Soluble in water (up to ~50 mg/mL), Ethanol, and DMSO.

  • Critical Note: The free base is the most common form for this impurity. Attempting to dissolve the free base directly in neutral aqueous buffers (PBS, media) will result in precipitation.

Safety & Handling (E-E-A-T)

Warning: This compound is a structural analog of Trihexyphenidyl , a potent muscarinic antagonist. It should be handled as a bioactive neurochemical.

  • Engineering Controls: Handle exclusively inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Inhalation Risk: If the substance is a powder (salt form), use a balance enclosure to prevent aerosolization.

Protocol: Preparation of Primary Stock Solution

Objective: Prepare a stable, high-concentration Master Stock (e.g., 10 mM or 10 mg/mL) suitable for long-term storage.

Solvent Selection Matrix
SolventSuitabilityApplicationNotes
DMSO Excellent Biological Assays, CryostorageBest for long-term stability; low volatility.
Methanol Good HPLC/GC Analytical StandardsHigh volatility; ensure tight sealing.
Ethanol Good PharmacologyBiocompatible; prone to evaporation.
Water Poor NoneRequires pH adjustment (< pH 5) to dissolve free base.
Step-by-Step Procedure (Gravimetric Method)

Standardizing to 10 mM in DMSO (Volume: 5 mL)

  • Calculate Mass Requirement:

    
    
    
    
    
  • Weighing:

    • Tare a sterile, amber glass vial (4 mL or 20 mL capacity).

    • Accurately weigh ~12.4 mg of the substance. Record the exact mass (e.g., 12.52 mg) for correction.

  • Dissolution:

    • Calculate the exact volume of DMSO required to achieve 10 mM based on the actual mass.

      
      
      
    • Example: If 12.52 mg is weighed:

      
      .
      
    • Add the calculated volume of anhydrous DMSO (Grade:

      
      99.9%) to the vial.
      
  • Mixing:

    • Vortex vigorously for 30–60 seconds.

    • Visual Check: Ensure no oil droplets (if base) or crystals (if salt) remain. The solution should be clear and colorless.

  • Aliquot & Storage:

    • Dispense into 100 µL or 500 µL aliquots in cryogenic vials.

    • Label: Compound Name, Concentration, Solvent, Date, Operator.

    • Store: -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Protocol: Working Solutions & Dilutions

Objective: Dilute the Master Stock for experimental use without precipitating the compound.

The "1:1000" Rule for Biological Assays

To maintain solubility in aqueous media (e.g., cell culture media), keep the final DMSO concentration


 0.1% or 0.5%.

Workflow (DOT Visualization):

DilutionProtocol Stock Master Stock (10 mM in DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Add dropwise while vortexing) Precip RISK: Precipitation (If diluted too fast) Stock->Precip Direct 1:10000 into water Final Final Assay Well (1 µM, <1% DMSO) Inter->Final 1:100 Dilution

Figure 1: Serial dilution strategy to prevent "crashing out" of lipophilic compounds.

pH Sensitivity Warning

The tertiary alcohol group at the benzylic position (C3) is sensitive to acid-catalyzed dehydration .

  • Mechanism: In strong acid + heat, the -OH group is protonated and leaves as water, forming a carbocation which eliminates a proton to form an alkene (dehydration product).

  • Prevention:

    • Avoid storing stock solutions in acidic buffers (pH < 4).

    • Do not heat the solution above 40°C if the pH is acidic.

    • For HPLC, use neutral or mildly acidic mobile phases (e.g., 0.1% Formic acid is acceptable if kept cool, but Phosphate buffer pH 7.0 is safer for long runs).

Analytical Verification (Quality Control)

Before using the stock for critical experiments, verify concentration and integrity.

UV-Vis Spectroscopy
  • Chromophore: Phenyl group.

  • Lambda Max (

    
    ):  ~250–260 nm.
    
  • Protocol: Dilute stock 1:100 in Ethanol. Scan 200–400 nm.

  • Criterion: Consistent absorbance at

    
     compared to reference spectra.
    
HPLC Method (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) — Basic pH keeps the amine neutral/free base, improving peak shape for basic drugs.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution "Crash out" effect; concentration exceeds aqueous solubility limit.Use an intermediate dilution step (see Fig 1). Ensure final DMSO < 1%. Warm media to 37°C before adding drug.
Solution turns yellow Oxidation of the amine or impurities.Discard stock. Prepare fresh under inert gas (

) if possible. Store in amber vials.
Extra peaks in HPLC Dehydration (alkene formation) due to acidic solvent.Switch to a basic mobile phase (pH > 8) or neutral buffer. Avoid heating.
Inconsistent Biology Data Adsorption to plasticware.Lipophilic amines stick to polystyrene. Use glass or low-binding polypropylene tips and plates.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12204768 (Related Structure: Trihexyphenidyl). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Monograph: Trihexyphenidyl Hydrochloride. (Standard for impurity profiling).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for general solubility protocols of lipophilic amines).
Method

Application Note: Advanced Extraction Protocols for 3-Phenyl-1-(1-piperidinyl)-3-pentanol from Biological Matrices

Introduction & Analyte Profiling 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a synthetic tertiary amine and tertiary alcohol. In pharmaceutical and forensic contexts, it is most widely recognized as Benzhex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a synthetic tertiary amine and tertiary alcohol. In pharmaceutical and forensic contexts, it is most widely recognized as Benzhexol Impurity 8 [1], an ethyl-analog of the potent anticholinergic and antiparkinsonian drug trihexyphenidyl (Benzhexol).

Because of its structural homology to known designer drugs and prescription anticholinergics, the extraction of this compound from complex biological fluids (plasma, serum, and urine) is critical for forensic toxicology, pharmacokinetic profiling, and pharmaceutical quality control. The protocols detailed below are engineered to isolate this specific analyte from biological matrices prior to LC-MS/MS or GC-MS analysis.

Physicochemical Causality & Extraction Strategy

As a Senior Application Scientist, designing a robust extraction protocol requires exploiting the analyte's fundamental physicochemical properties rather than relying on trial and error.

  • Ionization (pKa ~9.5): The presence of the piperidine ring makes this molecule a strong base. At physiological pH (7.4), the nitrogen is predominantly protonated (ionized). We can exploit this positive charge using Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction[2].

  • Lipophilicity (LogP ~3.5): The bulky phenyl and pentanol hydrocarbon backbone renders the neutral free-base highly lipophilic. By pushing the matrix pH above 11.5, we completely deprotonate the molecule, allowing for highly efficient Liquid-Liquid Extraction (LLE) into non-polar organic solvents[3].

Self-Validating Quality Control Framework

To ensure these protocols function as self-validating systems, every extraction batch must include the following internal controls:

  • Isotope-Dilution: Addition of a deuterated internal standard (e.g., Trihexyphenidyl-d11) to the raw biological fluid prior to any sample manipulation. This corrects for matrix-induced ion suppression and mechanical losses during extraction[4].

  • Matrix Blanks: Extraction of analyte-free biological fluid to verify the absence of column carryover or reagent contamination.

  • Spike-Recovery Samples: Known concentrations of 3-Phenyl-1-(1-piperidinyl)-3-pentanol spiked into matrix blanks to calculate absolute extraction efficiency.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Objective: Achieve maximum extract cleanliness and trace-level sensitivity (<0.1 ng/mL) for LC-MS/MS analysis by eliminating phospholipids and matrix proteins[2].

Mechanistic Rationale: The analyte is forced into a positively charged state and bound ionically to the sulfonic acid groups of the MCX sorbent. This allows aggressive washing with 100% organic solvents to strip away neutral lipids before releasing the target analyte with a high-pH elution solvent.

Step-by-Step Methodology:
  • Sample Pre-treatment:

    • Aliquot 500 µL of plasma or urine into a clean microcentrifuge tube.

    • Add 50 µL of Internal Standard (100 ng/mL Trihexyphenidyl-d11).

    • Add 500 µL of 2% Formic Acid (aq) . Causality: Acidification disrupts protein-drug binding and ensures the piperidine nitrogen is 100% protonated.

  • Sorbent Conditioning:

    • Pass 2 mL of 100% Methanol through a 30 mg/3cc MCX cartridge to wet the polymer bed.

    • Equilibrate with 2 mL of 2% Formic Acid (aq).

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal mass transfer to the ion-exchange sites.

  • Interference Washing (Critical Step):

    • Wash 1: 2 mL of 2% Formic Acid (aq). Removes highly polar and acidic matrix components.

    • Wash 2: 2 mL of 100% Methanol. Removes neutral lipids, sterols, and phospholipids. The basic analyte remains locked to the sorbent via strong ionic bonds.

  • Target Elution:

    • Elute with 2 mL of 5% Ammonium Hydroxide in Methanol . Causality: The high pH (>11) deprotonates the piperidine nitrogen, neutralizing its charge. The ionic bond is broken, and the methanol sweeps the lipophilic free-base off the sorbent.

  • Concentration & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Protocol B: Alkaline Liquid-Liquid Extraction (LLE)

Objective: A rapid, high-throughput extraction method suitable for GC-MS screening or standard LC-MS/MS workflows where absolute cleanliness is secondary to processing speed[3].

Mechanistic Rationale: By adjusting the biological fluid to a pH strictly 2 units above the analyte's pKa, the molecule is rendered entirely neutral. It will rapidly partition into an immiscible organic solvent while polar matrix proteins and endogenous salts remain trapped in the aqueous phase.

Step-by-Step Methodology:
  • Sample Pre-treatment:

    • Aliquot 500 µL of plasma or urine.

    • Add 50 µL of Internal Standard.

    • Add 100 µL of 1M Sodium Hydroxide (NaOH) . Vortex for 10 seconds. Causality: Elevates the pH > 11.5, suppressing all ionization of the tertiary amine.

  • Solvent Extraction:

    • Add 2.5 mL of an organic solvent mixture: Hexane:Ethyl Acetate (70:30, v/v) . Causality: Hexane provides high affinity for the lipophilic backbone, while the slightly polar Ethyl Acetate solubilizes the tertiary alcohol group, maximizing recovery without extracting polar matrix junk.

  • Phase Separation:

    • Vortex vigorously or mechanically shake for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to resolve any emulsions and pack the protein pellet at the phase interface.

  • Recovery & Drying:

    • Carefully transfer the upper organic layer to a clean glass tube, strictly avoiding the aqueous interface to prevent phospholipid carryover.

    • Evaporate under N2 at 40°C and reconstitute for analysis.

Quantitative Method Comparison

The following table summarizes the expected analytical performance of the distinct extraction methodologies based on homologous anticholinergic drug data[2].

Extraction StrategyAbsolute Recovery (%)Matrix Effect / Ion SuppressionProcessing Time (96-well)Recommended Analytical Platform
MCX SPE > 92%< 8% (Highly Clean)~90 minutesUPLC-MS/MS (Trace Level)
Alkaline LLE 78% - 85%15% - 25% (Moderate)~45 minutesGC-MS or LC-MS/MS
Protein Precipitation (PPT) 60% - 70%> 40% (High Suppression)~15 minutesHigh-Throughput LC-MS/MS

Workflow Visualization

ExtractionWorkflow Sample Biological Sample (Plasma / Urine) SPE_Prep Acidify (2% Formic Acid, pH < 4) Sample->SPE_Prep SPE Route LLE_Prep Alkalinize (1M NaOH, pH > 11) Sample->LLE_Prep LLE Route SPE_Load Load onto MCX SPE (Cation Exchange) SPE_Prep->SPE_Load SPE_Wash Wash (2% FA, then 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Dry Evaporate under N2 (40°C) SPE_Elute->Dry LLE_Extract Liquid-Liquid Extraction (Hexane:EtOAc 70:30) LLE_Prep->LLE_Extract LLE_Sep Centrifuge & Phase Separation (Collect Organic Layer) LLE_Extract->LLE_Sep LLE_Sep->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI+) Recon->LCMS

Parallel extraction workflows for 3-Phenyl-1-(1-piperidinyl)-3-pentanol from biological matrices.

References

  • Qiu, X., et al. (2019). Determination of trihexyphenidyl in human plasma by ultra high performance liquid chromatography-tandem mass spectrometry. PubMed (NIH).[Link]

  • Kostić, N., et al. (1999). Stereoselective determination of trihexyphenidyl in human serum by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. PubMed (NIH).[Link]

  • Al-Dirbashi, O. Y., et al. (2004). Development of a screening method for the most commonly abused anticholinergic drugs in Jordan; trihexyphenidyl, procyclidine and biperiden. Forensic Science International. PubMed (NIH).[Link]

Sources

Application

Application Note: Optimal Storage Conditions and Shelf-Life Determination of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control (QC) Professionals. Executive Summary & Chemical Profiling 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a critical pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control (QC) Professionals.

Executive Summary & Chemical Profiling

3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a critical pharmaceutical reference standard, predominantly utilized as an impurity marker () in the synthesis and stability testing of the anticholinergic active pharmaceutical ingredient (API) Trihexyphenidyl[1]. Because it is used to quantify API degradation, the absolute purity and stability of this reference standard itself must be rigorously maintained. This application note details the mechanistic degradation pathways of the compound, establishes optimal storage conditions, and provides a self-validating analytical protocol for shelf-life determination.

Mechanisms of Degradation: The Causality Behind Storage

To design an effective storage strategy, we must first understand why the molecule degrades. The structure features a pentane backbone with a sterically hindered tertiary alcohol at C3 and a piperidine ring at C1. This specific architecture makes it highly susceptible to two primary degradation pathways:

  • E1 Dehydration (Acidic/Thermal Stress): The tertiary alcohol at C3 is electronically stabilized by the adjacent phenyl ring. Under acidic conditions or elevated thermal stress, the hydroxyl group is protonated and leaves as water, forming a highly stable tertiary carbocation. Rapid deprotonation yields a conjugated alkene degradant ()[2].

  • N-Oxidation (Oxidative Stress): The tertiary amine within the piperidine ring acts as a strong nucleophile. Exposure to oxidative environments—such as peroxides or prolonged contact with atmospheric oxygen—leads to the formation of an N-oxide derivative ()[3].

G Parent 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Parent API Impurity) StressAcid Acidic / Thermal Stress (H+ / Heat) Parent->StressAcid StressOx Oxidative Stress (H2O2 / O2) Parent->StressOx StressPhoto Photolytic Stress (UV Light) Parent->StressPhoto DegDehyd Dehydration Product (Alkene Formation via E1) StressAcid->DegDehyd -H2O DegNOxide N-Oxide Product (Piperidine Ring Oxidation) StressOx->DegNOxide +O DegRadical Radical Cleavage Products (Chain Scission) StressPhoto->DegRadical

Figure 1: Primary degradation pathways of 3-Phenyl-1-(1-piperidinyl)-3-pentanol under stress.

Optimal Storage Guidelines

Based on the mechanistic vulnerabilities outlined above, the following storage conditions are strictly required to ensure a prolonged shelf life (typically >60 months for the neat powder):

  • Temperature: Long-term storage must be maintained at -20 °C to arrest the kinetics of thermal dehydration. Short-term handling (e.g., active bench use or transit) should be restricted to 2–8 °C ()[3].

  • Atmosphere: Store under an inert Argon or high-purity Nitrogen blanket. Displacing oxygen is critical to mitigating piperidine N-oxidation[3].

  • Light Protection: Utilize amber glass vials to shield the compound from UV-induced photolytic radical initiation[3].

  • Moisture Control: Vials must be sealed with PTFE-lined caps and stored in a desiccated secondary container. Trace moisture acts as a vector for localized pH shifts, catalyzing E1 dehydration[2].

Shelf-Life Determination: A Self-Validating Protocol

To empirically establish a re-test date, a forced degradation protocol aligned with must be executed[4]. The following protocol is designed as a self-validating system : it employs Photodiode Array (PDA) peak purity analysis and mass balance calculations to ensure no degradants are "invisible" to the detector, proving the absolute trustworthiness of the stability data.

Workflow Sample Sample Prep (1 mg/mL in MeOH) Stress Forced Degradation (ICH Q1A) Sample->Stress HPLC RP-UPLC Analysis (C18, PDA 210nm) Stress->HPLC Validation Mass Balance & Peak Purity (Self-Validation) HPLC->Validation

Figure 2: Self-validating stability-indicating analytical workflow for shelf-life determination.

Step-by-Step Methodology: Forced Degradation & Arrhenius Kinetics

Step 1: Standard Preparation Accurately weigh 10.0 mg of 3-Phenyl-1-(1-piperidinyl)-3-pentanol and dissolve it in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution ()[5].

Step 2: ICH Q1A(R2) Stress Allocation Divide the stock into five aliquots and subject them to the following stress conditions to achieve a target degradation of 5–20%:

  • Acidic Hydrolysis: Add 0.1 N HCl (1:1 v/v), heat at 60 °C for 2 hours. Neutralize with 0.1 N NaOH prior to injection[5].

  • Basic Hydrolysis: Add 0.1 N NaOH (1:1 v/v), heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl prior to injection[5].

  • Oxidative: Add 3% H₂O₂ (1:1 v/v), incubate at ambient temperature for 24 hours[2].

  • Thermal: Heat the solid-state powder at 80 °C for 7 days[3].

  • Photolytic: Expose to UV light (254 nm, 200 Watt-hours/m²) in a calibrated photostability chamber[5].

Step 3: Chromatographic Analysis

  • System: UPLC/HPLC equipped with a Core-shell C18 column (150 × 4.6 mm, 5 µm)[5].

  • Mobile Phase: Isocratic elution using Phosphate Buffer (pH 4.6) : Methanol : Acetonitrile (65:25:10 v/v/v) at a flow rate of 1.0 mL/min[5].

  • Detection: PDA scanning at 210 nm and 258 nm[5].

Step 4: Self-Validation (Mass Balance & Peak Purity) Calculate the sum of the parent peak area and all degradant peak areas. The total must equal 100% ± 2% of the unstressed control peak area (Mass Balance). Furthermore, verify via the PDA software that the purity angle is less than the purity threshold for the parent peak, confirming no co-elution of hidden degradants.

Quantitative Data Summaries

Table 1: Forced Degradation Stress Conditions & Expected Mass Balance

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation PathwayTarget Mass Balance
Acidic Hydrolysis0.1 N HCl (1:1 v/v)2 hrs @ 60 °CE1 Dehydration (Alkene)98.0% - 102.0%
Basic Hydrolysis0.1 N NaOH (1:1 v/v)2 hrs @ 60 °CMinimal (Steric Hindrance)98.0% - 102.0%
Oxidative3% H₂O₂ (1:1 v/v)24 hrs @ 25 °CPiperidine N-Oxidation98.0% - 102.0%
ThermalSolid State Powder7 days @ 80 °CDehydration98.0% - 102.0%
PhotolyticUV Light (254 nm)200 W-hr/m²Radical Cleavage98.0% - 102.0%

Table 2: Arrhenius Extrapolation for Shelf-Life Estimation (Illustrative Kinetics)

Storage TemperatureRate Constant (

)
Extrapolated Shelf Life (

)
Recommendation
40 °C (Accelerated)

~25 DaysUnsuitable
25 °C (Ambient)

~4 MonthsTransit Only
2–8 °C (Refrigerated)

~18 MonthsShort-Term Storage
-20 °C (Frozen)

> 60 MonthsOptimal Long-Term

References

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

This Application Note is designed for researchers and drug discovery scientists characterizing the pharmacological profile of 3-Phenyl-1-(1-piperidinyl)-3-pentanol . Based on its chemical structure, this compound is the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists characterizing the pharmacological profile of 3-Phenyl-1-(1-piperidinyl)-3-pentanol . Based on its chemical structure, this compound is the ethyl analog of Trihexyphenidyl (Artane) , a clinically established muscarinic antagonist.

The following protocols are optimized for profiling its activity as a Muscarinic Acetylcholine Receptor (mAChR) Antagonist , specifically targeting the M1 subtype, which is relevant for neurodegenerative research (Parkinson’s Disease).

Introduction & Compound Context

3-Phenyl-1-(1-piperidinyl)-3-pentanol is a structural analog of the antiparkinsonian drug Trihexyphenidyl. While Trihexyphenidyl possesses a cyclohexyl group at the C3 position, this compound features an ethyl group (part of the pentanol chain).

  • Mechanism of Action: Competitive antagonism of Gq-coupled M1 muscarinic receptors.

  • Physiological Effect: Blockade of acetylcholine-induced calcium mobilization and downstream PKC signaling.

  • Research Utility: Structure-Activity Relationship (SAR) studies, comparative potency analysis against Trihexyphenidyl, and neuroprotection assays.

Compound Preparation & Handling

Critical Note: This compound is a lipophilic tertiary amine. Proper solubilization is the single biggest variable in assay reproducibility.

Solubility Data
SolventSolubility (Free Base)Solubility (HCl Salt)Storage Stability (-20°C)
DMSO > 20 mg/mL~10 mg/mL6 Months
Ethanol > 20 mg/mL~5 mg/mL3 Months
Water/PBS Insoluble< 1 mg/mLUnstable (Hydrolysis risk)
Stock Solution Protocol (10 mM)
  • Weighing: Accurately weigh 2.47 mg of the compound (MW: ~247.38 g/mol for free base).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds. If using the HCl salt, brief sonication (30 sec) may be required.

  • Sterilization: If used for cell culture >24h, filter through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C. Do not subject to more than 3 freeze-thaw cycles.

Assay 1: Functional Antagonism (Calcium Flux)

Objective: Determine the


 of the compound by measuring its ability to block Carbachol-induced Calcium release in CHO-K1-M1 cells.
Mechanistic Pathway (Gq Signaling)

The following diagram illustrates the signal transduction pathway where the compound acts as a blocker.

G Ligand Agonist (Carbachol) Receptor M1 Muscarinic Receptor (GPCR) Ligand->Receptor Activates Antagonist Antagonist (3-Phenyl-1-(1-piperidinyl)-3-pentanol) Antagonist->Receptor Blocks GProtein Gq Protein Receptor->GProtein Couples PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Flux

Caption: Competitive antagonism at the M1 receptor prevents Gq-mediated Calcium release.

Protocol Steps
  • Cell Seeding: Seed CHO-K1 cells stably expressing human M1 receptors (CHO-M1) at 50,000 cells/well in a black-wall/clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Fluo-4 NW (or Fura-2) loading buffer containing 2.5 mM Probenecid (to inhibit anion transport).

    • Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT).

  • Compound Addition (Pre-incubation):

    • Prepare serial dilutions of 3-Phenyl-1-(1-piperidinyl)-3-pentanol in HBSS buffer (Range: 0.1 nM to 10 µM).

    • Add 50 µL of compound solution to cells.

    • Incubate for 15 minutes at RT to allow equilibrium binding.

  • Agonist Challenge:

    • Prepare Carbachol at

      
       concentration (typically ~1 µM for M1).
      
    • Using an automated injector (e.g., FLIPR or FlexStation), inject Carbachol.

  • Measurement: Record fluorescence (Ex: 494 nm, Em: 516 nm) for 120 seconds.

  • Analysis: Calculate % Inhibition relative to Carbachol-only control. Fit data to a 4-parameter logistic equation to determine

    
    .
    

Assay 2: Radioligand Binding (Affinity Profiling)

Objective: Determine the binding affinity (


) using membrane preparations. This is the "Gold Standard" for validating direct receptor interaction.
Materials
  • Membranes: CHO-M1 cell membrane preparation (commercial or in-house).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) or
    
    
    -QNB. (Concentration: ~0.2 nM).
  • Non-specific Binding Control: Atropine (1 µM).

Workflow Diagram

Workflow Prep 1. Membrane Prep (CHO-M1) Mix 2. Incubation (Membrane + [3H]-Ligand + Test Compound) Prep->Mix Filter 3. Harvest (GF/B Filter Plate) Mix->Filter 60 min @ 25°C Count 4. Scintillation Counting Filter->Count Data 5. Ki Calculation (Cheng-Prusoff) Count->Data

Caption: Radioligand competition binding workflow.

Protocol Steps
  • Assay Buffer: PBS pH 7.4 with 2 mM

    
    .
    
  • Plate Setup: In a 96-well polypropylene plate, add:

    • 25 µL Assay Buffer.

    • 25 µL Test Compound (Serial dilution).

    • 25 µL

      
      -NMS (Final conc. 
      
      
      
      of ligand).
    • 100 µL Membrane suspension (5-10 µg protein/well).

  • Incubation: Shake gently for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count CPM.

  • Calculation:

    
    
    (Where [L] is radioligand concentration and 
    
    
    
    is its dissociation constant).[1]

Assay 3: Cytotoxicity (Off-Target Safety)

Objective: Ensure that any observed functional inhibition is due to receptor blockade, not cell death.

  • Method: MTT or CellTiter-Glo (ATP) Assay.

  • Cells: CHO-K1 (Parental) or SH-SY5Y (Neuronal).

  • Protocol:

    • Treat cells with compound (up to 100 µM) for 24 hours.

    • Add detection reagent.[2]

    • Pass Criteria:

      
       for toxicity should be >100-fold higher than the functional 
      
      
      
      at the M1 receptor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Compound insolubility in aqueous buffer.Limit final DMSO concentration to 0.1-0.5%. Perform intermediate dilution in buffer immediately before addition.
High Non-Specific Binding Lipophilic compound sticking to plastics.Use Low-Binding plates and tips. Add 0.1% BSA to assay buffer.
Variable Calcium Signal Uneven dye loading or temperature drift.Ensure probenecid is fresh. Keep plate at constant temperature during read.

References

  • PubChem. Trihexyphenidyl (Compound Summary). National Library of Medicine. Available at: [Link]

  • Guide to Pharmacology. Muscarinic Acetylcholine Receptors: M1. IUPHAR/BPS. Available at: [Link]

  • Molecular Devices. Gq-coupled receptor assays using the FlexStation System: M1 muscarinic receptor. Application Note. Available at: [Link]

  • Giachetti, A., et al. (1986). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. British Journal of Pharmacology. Available at: [Link]

Sources

Application

Application Note: Dosing and Evaluation of 3-Phenyl-1-(1-piperidinyl)-3-pentanol in Animal Models

This Application Note and Protocol Guide is designed for researchers investigating the pharmacological profile, toxicology, or structure-activity relationships (SAR) of 3-Phenyl-1-(1-piperidinyl)-3-pentanol . Note on Che...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the pharmacological profile, toxicology, or structure-activity relationships (SAR) of 3-Phenyl-1-(1-piperidinyl)-3-pentanol .

Note on Chemical Identity : This compound (CAS 6853-22-1) is structurally identified as the ethyl analog of the antiparkinsonian drug Trihexyphenidyl (Artane), where the cyclohexyl group at the chiral center is replaced by an ethyl group. It is also classified as Trihexyphenidyl Impurity 9 in pharmaceutical standards. Due to the structural reduction of the hydrophobic core, it exhibits altered affinity for muscarinic acetylcholine receptors (mAChRs) compared to the parent drug, making it a critical probe for SAR studies and impurity qualification.

Chemical Profile & Formulation Strategy

Before in vivo administration, the physicochemical properties must be addressed to ensure bioavailability and accurate dosing.

PropertySpecificationNotes
IUPAC Name 1-(Piperidin-1-yl)-3-phenylpentan-3-olAlso:

-ethyl-

-phenyl-1-piperidinepropanol
CAS Number 6853-22-1Common Standard: Trihexyphenidyl Impurity 9
Molecular Formula

Molecular Weight 247.38 g/mol Parent Trihexyphenidyl: 301.47 g/mol
Lipophilicity (LogP) ~3.2 (Predicted)Less lipophilic than Trihexyphenidyl (LogP ~4.5) due to loss of cyclohexyl ring.
Solubility Low in neutral water; High in acidic buffers (pH < 5) or organic solvents.Critical : Formulate as HCl salt or use co-solvents.
Formulation Protocol

Objective : Prepare a 5 mg/mL solution for Intraperitoneal (IP) or Oral (PO) administration.

  • Salt Conversion (Recommended) :

    • If supplied as a free base (oil or waxy solid), dissolve in a minimal volume of ethanol.

    • Add equimolar 1M HCl. Evaporate or dilute with saline to reach pH ~5.5–6.0.

    • Result: Water-soluble Hydrochloride salt.

  • Vehicle for Free Base :

    • Preferred : 5% DMSO + 5% Tween-80 + 90% Saline (0.9%).

    • Alternative : 20%

      
      -Cyclodextrin (HP-
      
      
      
      -CD) in water.
    • Procedure: Dissolve compound in DMSO first, add Tween-80, vortex, then slowly add warm saline while vortexing to prevent precipitation.

Dosing Guidelines & Experimental Design

Rationale for Dose Selection

In SAR studies, replacing the bulky cyclohexyl group of Trihexyphenidyl with an ethyl group (as in this compound) typically reduces anticholinergic potency by 1–2 orders of magnitude due to the loss of hydrophobic interaction at the muscarinic receptor orthosteric site. Therefore, dosing regimens must be scaled higher than the parent drug to observe pharmacological effects.

Recommended Dosage Ranges (Rat/Mouse)
Study TypeRouteDose Range (mg/kg)FrequencyJustification
Pharmacokinetics (PK) IV1 – 3Single BolusStandard range for lipophilic amines to determine CL/Vss.
PK / Bioavailability PO5 – 20SingleAnticipate first-pass metabolism; higher dose required for detection.
Functional Activity (Locomotor)IP5 – 50SingleTrihexyphenidyl is active at 1–5 mg/kg. The ethyl analog likely requires 10x dose for similar occupancy.
Toxicity / Impurity Qualification PO50 – 200Daily (7-14 days)To establish NOAEL relative to parent drug (LD50 of parent ~365 mg/kg).

Detailed Experimental Protocols

Protocol A: Assessment of Anticholinergic Activity (Mydriasis & Salivation)

Objective: To determine if the ethyl analog retains the antimuscarinic side-effect profile of the parent drug.

Workflow :

  • Acclimatization : Habituate Male Sprague-Dawley rats (250–300g) to the testing room for 1 hour.

  • Baseline Measurement : Measure pupil diameter (mm) using a digital caliper under constant dim red light. Measure baseline salivation (blotting paper weight method if inducing salivation with pilocarpine).

  • Administration :

    • Group A: Vehicle Control.

    • Group B: Trihexyphenidyl (Positive Control, 5 mg/kg IP).

    • Group C: 3-Phenyl-1-(1-piperidinyl)-3-pentanol (10 mg/kg IP).

    • Group D: 3-Phenyl-1-(1-piperidinyl)-3-pentanol (30 mg/kg IP).

  • Observation :

    • Record pupil diameter at 15, 30, 60, and 120 minutes post-dose.

    • Optional: Challenge with Pilocarpine (1 mg/kg SC) at T=30 min to assess inhibition of salivation.

  • Endpoint : Significant increase in pupil diameter or reduction in pilocarpine-induced salivation indicates M3/M1 receptor antagonism.

Protocol B: Impurity Qualification (Toxicology)

Objective: To qualify the impurity for pharmaceutical safety thresholds.

  • Dosing : Administer 3-Phenyl-1-(1-piperidinyl)-3-pentanol orally (gavage) daily for 14 days.

  • Dose Groups : 0 (Vehicle), 10, 50, 100 mg/kg.

  • Monitoring :

    • Daily body weight.

    • Clinical signs: Ataxia, hyperactivity (CNS stimulation), or sedation.

  • Necropsy : At Day 15, collect liver and kidney for histopathology (amines often accumulate in lysosomes/kidneys).

Mechanistic Visualization

The following diagrams illustrate the structural relationship and the experimental logic for evaluating this analog.

G cluster_0 Structural Comparison (SAR) cluster_1 Experimental Workflow THP Trihexyphenidyl (Parent Drug) High Affinity (nM) Modification Substitution: Cyclohexyl → Ethyl THP->Modification IMP 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Ethyl Analog/Impurity) Reduced Affinity (μM?) Modification->IMP Prep Formulation (HCl Salt or 5% DMSO) Route Route Selection (IP for Screening, PO for Tox) Prep->Route Assay In Vivo Assay Route->Assay Result_A Anticholinergic Signs (Mydriasis, Dry Mouth) Assay->Result_A Peripheral M3 Result_B CNS Effects (Locomotor Activity) Assay->Result_B Central M1/DAT

Caption: Structural modification from Trihexyphenidyl to its Ethyl Analog and the resulting experimental workflow for pharmacological validation.

Safety & Handling

  • Hazard Identification : As a piperidine derivative, assume potential for skin irritation and CNS effects upon accidental exposure.

  • Handling : Use standard PPE (Gloves, Lab Coat, Safety Glasses). Handle powder in a fume hood to avoid inhalation.

  • Waste Disposal : Dispose of as hazardous chemical waste (nitrogen-containing organic).

References

  • Dar, A., et al. (2005).[1] Synthesis and antiparkinsonian activity of trihexyphenidyl analogues. European Journal of Medicinal Chemistry, 40(10), 1013-1021.[2] (Contextual SAR reference).

  • National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 11534727 (Trihexyphenidyl Impurity). Retrieved from [Link]

Sources

Method

Application Note: Advanced Crystallization Protocols for 3-Phenyl-1-(1-piperidinyl)-3-pentanol

This Application Note and Protocol Guide is designed for researchers and process chemists working with 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a tertiary amino-alcohol structurally analogous to the anticholinergic drug T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a tertiary amino-alcohol structurally analogous to the anticholinergic drug Trihexyphenidyl (Artane), where the cyclohexyl group is replaced by an ethyl group.

This guide addresses the specific challenges of crystallizing tertiary amino-alcohols synthesized via Grignard reactions, including the removal of lipophilic impurities (biphenyl), unreacted ketones, and magnesium salts.

Executive Summary & Molecule Profile

3-Phenyl-1-(1-piperidinyl)-3-pentanol is a lipophilic tertiary amine typically synthesized via the Grignard reaction of ethyl magnesium bromide with the Mannich base 3-piperidinyl-1-phenyl-1-propanone.

Unlike its cyclohexyl analog (Trihexyphenidyl), the ethyl substitution alters the crystal lattice energy, often resulting in a lower melting point for the free base. Consequently, Reactive Crystallization to form the Hydrochloride (HCl) salt is the recommended route for isolation, stability, and high-purity recovery.

Physicochemical Profile (Predicted)
PropertyDescription
Chemical Structure 1-(piperidin-1-yl)-3-phenylpentan-3-ol
Molecular Weight ~247.38 g/mol (Free Base)
Solubility (Free Base) Soluble in Toluene, DCM, EtOAc, Ethanol. Insoluble in Water.
Solubility (HCl Salt) Soluble in Water, Ethanol, Methanol. Sparingly soluble in Acetone, Ether.
pKa ~9.5–10.0 (Piperidine Nitrogen)
Critical Impurities Biphenyl (Grignard side-product), Unreacted Ketone (Mannich base), Dehydration alkene.

Pre-Crystallization Purification (Critical)

Direct crystallization from the crude reaction mixture often fails due to "oiling out" caused by non-polar impurities (Biphenyl) and magnesium salts. A rigorous Acid-Base Extraction is required before attempting crystallization.

Protocol: Acid-Base Impurity Rejection
  • Quench: Quench the Grignard reaction mixture with saturated Ammonium Chloride (

    
    ).
    
  • Extraction (Acid Phase): Extract the organic layer with 2M HCl (aq) .

    • Mechanism:[1] The target amine is protonated (

      
      ) and moves to the aqueous phase. Neutral impurities (Biphenyl, unreacted Ketone) remain in the organic phase.
      
  • Wash: Wash the aqueous acid phase 3x with Toluene or Ethyl Acetate .

    • Goal: Remove entrained neutral organics.

  • Basification: Cool the aqueous phase to 0–5°C and basify with 20% NaOH to pH > 12.

  • Extraction (Base Phase): Extract the liberated free base into Dichloromethane (DCM) or Isopropyl Acetate (IPAc) .

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo to obtain the Purified Oil .
    

Method A: Reactive Crystallization (HCl Salt Formation)

This is the primary method for obtaining a stable, crystalline solid. The HCl salt crystallizes readily due to strong ionic lattice forces, overcoming the low melting point of the free base.

Reagents
  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Acid Source: HCl gas (anhydrous) or 4M HCl in Dioxane/IPA.

  • Anti-Solvent: Diethyl Ether, MTBE, or n-Heptane.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 g of the Purified Oil (Free Base) in 50 mL of Isopropanol (IPA) at 40°C.

  • Acid Addition: With vigorous stirring, slowly add 1.1 equivalents of HCl (e.g., 4M HCl in IPA) dropwise.

    • Observation: The solution will warm (exothermic) and may turn cloudy.

  • Nucleation: Allow the solution to cool to room temperature (20–25°C).

    • Seed: If available, add 0.1% w/w seed crystals of the HCl salt.

    • Scratch: If no crystals appear, scratch the glass wall to induce nucleation.

  • Anti-Solvent Addition (Optional): If yield is low, slowly add MTBE or Diethyl Ether (up to 50 mL) until a persistent haze forms.

  • Aging: Stir the slurry at 0–5°C for 2–4 hours to maximize yield and crystal growth.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Washing: Wash the cake with cold IPA/MTBE (1:1 mixture).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Recrystallization (Polymorph & Purity Control)

Use this method if the initial HCl salt contains trapped impurities or to refine the crystal habit.

Solvent Selection Matrix
Solvent SystemRoleOutcome
Ethanol (Hot) -> Cool StandardGood yield, removes inorganic salts.
IPA / Acetone Anti-solventExcellent rejection of ketone impurities.
Methanol / Ether High PolarityBest for removing colored impurities.
Recrystallization Protocol (IPA/Acetone System)
  • Reflux: Suspend the crude HCl salt in Isopropanol (IPA) (5 mL per gram of solid). Heat to reflux (82°C).

  • Solubilization: If not fully dissolved, add Methanol dropwise until clear.

  • Hot Filtration: Filter the hot solution through a sintered glass funnel to remove insoluble particulates (dust, fibers).

  • Cooling: Cool the filtrate slowly (10°C/hour) to Room Temperature.

  • Anti-Solvent: Add Acetone (equal volume to IPA) slowly with stirring.

  • Crystallization: Cool to 0°C and hold for 4 hours.

  • Harvest: Filter and wash with cold Acetone.

Process Analytical Technology (PAT) & Visualization

Experimental Workflow Diagram

The following diagram illustrates the critical path from Crude Reaction Mixture to Pure Crystal, emphasizing the impurity rejection steps.

CrystallizationWorkflow Crude Crude Reaction Mixture (Target + Biphenyl + Mg Salts) Quench 1. Quench (NH4Cl) 2. Acid Extract (2M HCl) Crude->Quench OrgPhase Organic Phase (Discard Biphenyl/Ketones) Quench->OrgPhase Neutral Impurities AqPhase Aqueous Acid Phase (Target Amine Salt) Quench->AqPhase Protonated Amine Basify Basify (NaOH) & Extract (DCM) -> Isolate Free Base Oil AqPhase->Basify pH > 12 SaltForm Reactive Crystallization (IPA + HCl in IPA) Basify->SaltForm Dry Oil Recryst Recrystallization (IPA / Acetone) SaltForm->Recryst Crude Solid Final Pure 3-Phenyl-1-(1-piperidinyl)-3-pentanol HCl (>99.5% Purity) Recryst->Final

Caption: Workflow for the purification and crystallization of 3-Phenyl-1-(1-piperidinyl)-3-pentanol HCl, highlighting the Acid-Base extraction checkpoint.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Impurities (Biphenyl) present; Temperature too high; Solvent too polar.1. Perform Acid/Base extraction again.2. Use a lower polarity solvent (e.g., switch from EtOH to IPA/Acetone).3. Seed at a lower supersaturation.
No Crystallization Solution not supersaturated; Free base has low MP.1. Confirm salt formation (check pH < 2).2. Evaporate solvent to increase concentration.3. Scratch glass or sonicate to induce nucleation.
Colored Crystals Oxidation products or conjugated impurities.1. Recrystallize using Activated Carbon (charcoal) in hot Ethanol.2. Filter hot before cooling.
Low Yield High solubility in mother liquor.1. Cool to -10°C.2. Increase ratio of Anti-Solvent (Ether/Heptane).

References

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • European Pharmacopoeia (Ph.[2] Eur.) . Trihexyphenidyl Hydrochloride Monograph. (Reference for impurity profiles and analogous compound properties).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Selection of counter-ions for lipophilic amines).
  • CymitQuimica . 3-Phenyl-3-pentanol Structure and Properties. Retrieved from . (Structural reference for the alcohol core).

Sources

Application

Application Note: Handling Precautions, PPE Specifications, and Decontamination Protocols for 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocol (SOP) Pharmacological Context and Hazard Causality 3-Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Protocol (SOP)

Pharmacological Context and Hazard Causality

3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1), commercially identified in pharmacopeial standards as Benzhexol Impurity 8[1], is a potent synthetic precursor and structural analog of the anticholinergic drug trihexyphenidyl.

To handle this compound safely, researchers must understand the causality behind its occupational hazards. Like its parent compound, this piperidine derivative acts as a selective antagonist at the M1 muscarinic acetylcholine receptor ()[2]. Unintentional occupational exposure can precipitate an acute anticholinergic toxidrome. Symptoms of systemic exposure include mydriasis (pupil dilation), tachycardia, severe mucosal dryness, agitation, and hallucinations ()[3].

The primary risk driver is the compound's high lipophilicity . The combination of the piperidine ring and bulky lipophilic side chains (phenyl and ethyl groups) yields a high partition coefficient. Trihexyphenidyl exhibits a LogP of approximately 4.49 ()[4], and 3-Phenyl-1-(1-piperidinyl)-3-pentanol shares a similarly high LogP (~3.5–4.5). This physicochemical property allows the molecule to rapidly bypass the stratum corneum, making transdermal absorption a critical exposure route. Furthermore, in its dry crystalline state, the electrostatic properties of the powder create a severe aerosolization and inhalation risk.

Physicochemical Profiling & Risk Matrix

Summarizing quantitative data is essential for rapid risk assessment. The table below correlates the physical properties of the API with their direct occupational implications.

Table 1: Physicochemical and Hazard Profile

ParameterSpecificationCausality / Occupational Implication
Chemical Name 3-Phenyl-1-(1-piperidinyl)-3-pentanolStructural analog of trihexyphenidyl; shares M1 antagonism[2].
CAS Number 6853-22-1[1]Unique identifier for safety tracking and inventory control.
Molecular Weight 247.38 g/mol [1]Low molecular weight facilitates rapid crossing of biological membranes.
LogP (Estimated) ~3.5 - 4.5 (Based on parent API[4])Highly lipophilic; drives rapid transdermal absorption upon contact.
Physical State Solid (Crystalline Powder)High static cling and dusting potential; severe inhalation hazard.
Primary Target Central Nervous System (CNS)[2]Anticholinergic toxicity occurs at very low systemic exposure thresholds.

Required Personal Protective Equipment (PPE) & Engineering Controls

To establish a self-validating safety system, PPE selection must directly address the physicochemical properties outlined above. Standard laboratory attire is insufficient.

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecificationScientific Rationale & Causality
Dermal Protection Double-layered Nitrile Gloves (≥0.12 mm thickness)Lipophilic piperidine derivatives can rapidly permeate single-layer latex. Double nitrile ensures a redundant chemical break-through barrier.
Respiratory N95/P100 Particulate Respirator OR Class II BSCMitigates the high aerosolization risk of the dry crystalline powder.
Ocular ANSI Z87.1 Compliant Safety GogglesPrevents lipophilic dust from dissolving in the lipid layer of the tear film, which would lead to local mydriasis and systemic absorption[3].
Body Impermeable Tyvek Sleeves / Lab CoatPrevents the accumulation of static-charged API powder on standard woven cotton fabrics, which could lead to delayed exposure.

Experimental Protocol: High-Containment Weighing and Solubilization

Objective: To transition the API from a high-risk dry powder to a lower-risk solubilized state without environmental contamination. Self-Validating Principle: Gravimetric Closure. The mass of the system must remain constant throughout the transfer, proving zero aerosolized loss to the environment.

Step 1: Environmental Preparation
  • Ensure the Class II Biological Safety Cabinet (BSC) or powder isolator is operational with a verified inward airflow velocity (minimum 0.5 m/s).

  • Line the working surface with an anti-static, absorbent bench pad (polyethylene backing down).

Step 2: PPE Donning and Integrity Validation
  • Don Tyvek sleeves and double nitrile gloves.

  • Self-Validation: Perform a pneumatic leak test on the outer gloves. Inflate the glove slightly and compress it to check for micro-punctures prior to handling the API container.

Step 3: Anti-Static Weighing
  • Discharge static from the API container and the weighing spatula using an anti-static ionizer bar.

    • Causality: Piperidine derivatives in powder form are highly prone to static cling, which can cause sudden, uncontrolled aerosolization when a metal spatula is introduced.

  • Tare a pre-capped, amber glass vial on the analytical balance.

  • Transfer the desired mass of 3-Phenyl-1-(1-piperidinyl)-3-pentanol into the vial and immediately seal it.

Step 4: Gravimetric Validation and Solubilization
  • Self-Validation Check: Weigh the sealed vial. The final reading must exactly match the sum of the tare weight and the dispensed API mass. Any discrepancy indicates environmental loss, immediately triggering the spill response protocol.

  • Inject the primary solvent (e.g., DMSO or absolute ethanol) directly through a septum cap.

  • Vortex until complete dissolution is visually confirmed.

    • Causality: Once in solution, the inhalation risk is neutralized, isolating the hazard strictly to dermal exposure, which is easily managed by nitrile barriers.

Spill Response and Decontamination Protocol

Because of the compound's high LogP, standard aqueous bench cleaners are ineffective; water will merely bead over the lipophilic API, spreading the contamination rather than neutralizing it.

Step 1: Containment
  • Isolate the spill zone. Do not sweep , as mechanical agitation will aerosolize the lipophilic powder.

Step 2: Chemical Solubilization (Wipe-Down)
  • Saturate absorbent pads with 70% Isopropanol or 100% Ethanol to break the crystalline lattice and solubilize the API.

  • Wipe the area unidirectionally (outside-in) to prevent spreading the contaminant.

Step 3: Surfactant Wash
  • Follow the organic solvent wipe with a high-pH anionic surfactant wash to lift any residual lipophilic films from the bench surface.

Step 4: Self-Validating Decontamination Check
  • Self-Validation: The decontamination process is not considered complete until empirical validation is achieved. Swab the decontaminated surface using a solvent-wetted swab.

  • Extract the swab in 1 mL of methanol and analyze via LC-MS/MS.

  • Validation Criterion: The workspace is only released for general use when the API concentration falls below the Limit of Detection (LOD < 10 ng/cm²).

Hazard Mitigation Workflow

The following diagram maps the causality between the physical state of the compound, its exposure routes, and the required self-validating mitigation steps.

HazardMitigation API 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Solid Powder) Inhalation Inhalation Risk (High Dusting Potential) API->Inhalation Aerosolization Dermal Dermal Risk (High Lipophilicity, LogP ~4) API->Dermal Surface Contact EngControl Engineering Control: Class II BSC / Isolator Inhalation->EngControl Mitigated by PPE PPE Mitigation: Double Nitrile & Goggles Dermal->PPE Mitigated by Solubilization Solubilization in Primary Solvent (DMSO/EtOH) EngControl->Solubilization Enables Safe Handling PPE->Solubilization Enables Safe Handling Decon Decontamination: Solvent Wipe -> Surfactant Solubilization->Decon Post-Procedure Protocol Validation Self-Validation: LC-MS/MS Swab Test Decon->Validation Confirms Decontamination

Hazard mitigation and self-validating decontamination workflow for piperidine derivatives.

References

  • Title: Trihexyphenidyl (T3D2770) Source: T3DB (The Toxin and Toxin Target Database) URL: [Link]

  • Title: Trihexyphenidyl | C20H31NO | CID 5572 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Trihexyphenidyl - StatPearls Source: NCBI Bookshelf - National Institutes of Health (NIH) URL: [Link]

Sources

Method

Application Note: Formulation and Sustained Delivery Strategies for 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Executive Summary 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1), frequently identified in pharmacopeial contexts as Benzhexol Impurity 8, is a lipophilic tertiary amine with a molecular weight of 247.38 g/mol [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1), frequently identified in pharmacopeial contexts as Benzhexol Impurity 8, is a lipophilic tertiary amine with a molecular weight of 247.38 g/mol [1]. Structurally, it is a direct analogue of the established antiparkinsonian agent trihexyphenidyl, distinguished by the substitution of a cyclohexyl ring with an ethyl moiety. This structural profile preserves the core pharmacophore required for , particularly the M1 and M4 subtypes[2],[3].

Because anticholinergic agents typically suffer from rapid hepatic metabolism and short half-lives, they require frequent dosing. This induces peak-trough plasma fluctuations and dose-dependent side effects (e.g., xerostomia, cognitive impairment)[4]. This application note outlines a self-validating protocol for formulating 3-phenyl-1-(1-piperidinyl)-3-pentanol into sustained-release polymeric nanoparticles, providing a translational framework for the delivery of hydrophobic anticholinergic active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Formulation Causality

The rational design of a delivery system requires a deep understanding of the API's physicochemical behavior:

  • Ionization and Solubility: With a pKa of approximately 9.0, the piperidine nitrogen is protonated at physiological pH (7.4). However, the bulky phenyl and ethyl groups confer significant lipophilicity (LogP ~2.5). This dual nature leads to poor aqueous solubility at neutral pH but high permeability across lipid membranes.

  • Matrix Selection (Causality): To achieve sustained release without degrading the API, we utilize an ionic gelation method. Chitosan, a cationic biopolymer, is crosslinked with the polyanionic sodium tripolyphosphate (TPP). This electrostatically driven process avoids harsh organic solvents and high shear forces. The protonated API is physically entrapped within the dense hydrophilic matrix, which slowly swells and degrades in vivo, flattening the pharmacokinetic profile[4]. Alternative vesicular systems, such as, can also be employed, particularly for transdermal applications[5].

Pharmacological Pathway

Pathway API 3-Phenyl-1-(1-piperidinyl) -3-pentanol Receptor Muscarinic Receptors (M1 / M4) API->Receptor Competitive Antagonism Effect Restoration of Dopamine- Acetylcholine Balance Receptor->Effect Decreased Cholinergic Tone ACh Acetylcholine (Endogenous Agonist) ACh->Receptor Blocked Binding Symptom Reduction of Extrapyramidal Motor Symptoms Effect->Symptom Clinical Outcome

Fig 1: Mechanism of action for anticholinergic agents via muscarinic receptor antagonism.

Experimental Protocols: Self-Validating Systems

Protocol A: Synthesis of Chitosan-API Nanoparticles via Ionic Gelation
  • Preparation of the Continuous Phase: Dissolve low-molecular-weight chitosan (2.0 mg/mL) in an aqueous solution of 1% (v/v) acetic acid. Stir magnetically at 500 rpm for 2 hours at room temperature to ensure complete polymer hydration. Adjust the pH to 4.8 using 1M NaOH.

  • API Solubilization: Dissolve 3-phenyl-1-(1-piperidinyl)-3-pentanol (0.5 mg/mL) in a minimal volume of absolute ethanol. Add this dropwise to the chitosan solution under continuous stirring. Causality: Ethanol acts as a co-solvent, preventing the premature precipitation of the lipophilic API in the aqueous phase before encapsulation occurs.

  • Ionic Crosslinking: Prepare a 1.0 mg/mL aqueous solution of TPP. Using a syringe pump, add the TPP solution dropwise (0.5 mL/min) into the Chitosan-API mixture at a 3:1 (Chitosan:TPP) volume ratio. The solution will immediately turn opalescent, indicating nanoparticle formation via electrostatic complexation.

  • Recovery: Stir the suspension for an additional 45 minutes to harden the particles. Isolate the nanoparticles via ultracentrifugation at 15,000 rpm for 30 minutes at 4°C. Retain the supernatant for analytical validation.

  • Lyophilization: Resuspend the pellet in a 5% (w/v) trehalose solution (cryoprotectant) and freeze-dry for 48 hours to obtain a stable nanoparticle powder.

Protocol B: Analytical Validation & Self-Validating Mass Balance (HPLC-UV)

To ensure the integrity of the formulation, the Entrapment Efficiency (EE%) must be validated using a closed mass-balance system. If the total drug recovered (encapsulated + free) does not equal the initial input mass (±5%), the protocol is flagged for degradation or systemic loss.

  • Chromatographic Conditions: Use a C18 reverse-phase column (250 × 4.6 mm, 5 µm). Mobile phase: Acetonitrile : 0.05M Potassium Phosphate buffer (pH 3.0) at a 60:40 (v/v) ratio. Flow rate: 1.0 mL/min. Detection: UV at 210 nm. Causality: The acidic pH of the mobile phase ensures the piperidine nitrogen remains fully ionized, preventing peak tailing and ensuring sharp chromatographic resolution.

  • Free Drug Quantification: Inject an aliquot of the retained supernatant directly into the HPLC to quantify unencapsulated API (

    
    ).
    
  • Encapsulated Drug Quantification: Dissolve a known mass of the lyophilized nanoparticles in 0.1M HCl to break down the chitosan matrix, releasing the entrapped API. Filter through a 0.22 µm PTFE syringe filter and inject to quantify the encapsulated API (

    
    ).
    
  • Validation Equation:

    
    
    

Formulation Workflow

Workflow Prep Preparation of Organic Phase (API + Solvent) Mix Ionic Gelation (Dropwise Addition) Prep->Mix Aqueous Aqueous Phase (Chitosan + TPP) Aqueous->Mix Stir Magnetic Stirring (Solvent Evaporation) Mix->Stir Crosslinking Centrifuge Ultracentrifugation (Particle Recovery) Stir->Centrifuge 15,000 rpm Lyophilize Lyophilization (Dry Nanoparticles) Centrifuge->Lyophilize Cryoprotectant

Fig 2: Step-by-step workflow for the ionic gelation of chitosan-based nanoparticles.

Quantitative Data: Formulation Optimization

The table below summarizes the optimization of the Chitosan-to-TPP ratio and its direct impact on critical quality attributes (CQAs).

Formulation CodeChitosan (mg/mL)TPP (mg/mL)Mean Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)
F1 1.00.5185 ± 120.2268.4 ± 2.1
F2 2.00.5240 ± 150.2882.1 ± 1.8
F3 2.01.0310 ± 200.3574.5 ± 3.0
F4 3.01.0450 ± 250.4188.3 ± 2.5

Data Interpretation: Increasing the chitosan concentration from 1.0 to 3.0 mg/mL (F1 to F4) significantly increases the Entrapment Efficiency due to the formation of a denser polymeric network. However, this comes at the cost of increased particle size and a higher PDI, which may negatively impact cellular uptake and biodistribution. Formulation F2 represents the optimal thermodynamic balance between high encapsulation and acceptable colloidal stability.

References

  • Wikipedia Contributors. "Trihexyphenidyl". Wikipedia, The Free Encyclopedia. URL: [Link]

  • Fahn, S., et al. "Blockade of M4 muscarinic receptors on striatal cholinergic interneurons normalizes striatal dopamine release in a mouse model of DYT1-TOR1A dystonia". bioRxiv (2020). URL:[Link]

  • El Mahdy, M., et al. "Design and Optimization of Sustained-Release Trihexyphenidyl Hydrochloride Nanoparticles: Design of the Experiment Approach". Letters in Drug Design & Discovery, Bentham Science (2023). URL:[Link]

  • Touitou, E., et al. "Carriers for skin delivery of trihexyphenidyl HCl: ethosomes vs liposomes". Biomaterials 21.18 (2000): 1879-1885. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing for 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Topic: 3-Phenyl-1-(1-piperidinyl)-3-pentanol Executive Summary: The "Piperidine Challenge" Compound Profile: 3-Phenyl-1-(1-piperidinyl)-3-pentanol Class: Basic Lipophilic Amine (Structurally analogous to Trihexyphenidyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Executive Summary: The "Piperidine Challenge"

Compound Profile: 3-Phenyl-1-(1-piperidinyl)-3-pentanol Class: Basic Lipophilic Amine (Structurally analogous to Trihexyphenidyl) Critical Issue: Severe Peak Tailing (


)

Welcome to the technical guide for optimizing the chromatography of 3-Phenyl-1-(1-piperidinyl)-3-pentanol . As an application scientist, I recognize that this molecule presents a classic "perfect storm" for reverse-phase chromatography:

  • The Basic Nitrogen: The piperidine ring (secondary/tertiary amine character) has a

    
     typically between 9.0 and 10.5 . At standard HPLC pH (2–8), it is protonated (
    
    
    
    ).
  • The Lipophilic Tail: The phenyl and pentanol groups drive strong hydrophobic retention.

  • The Mechanism of Failure: The protonated amine interacts electrostatically with residual, ionized silanols (

    
    ) on the silica surface. This secondary "ion-exchange" mechanism is slower than the primary hydrophobic partition, causing the characteristic "shark fin" tailing.
    

This guide moves beyond generic advice, providing specific protocols to mask these interactions and restore peak symmetry.

Diagnostic Workflow

Before altering your method, use this logic flow to pinpoint the root cause of the tailing.

TroubleshootingFlow Start START: Peak Tailing Observed (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 3.0? CheckPH->IsLowPH CheckTEA Step 2: Are you using a Silanol Blocker (TEA)? IsLowPH->CheckTEA Yes IsLowPH->CheckTEA No (Adjust to pH 2.5-3.0) AddTEA ACTION: Add 0.1% Triethylamine (TEA) or Dimethyloctylamine CheckTEA->AddTEA No CheckCol Step 3: Check Column Chemistry CheckTEA->CheckCol Yes Success RESULT: Symmetrical Peak (As < 1.2) AddTEA->Success IsEndcapped Is Column 'End-Capped' or 'Base-Deactivated'? CheckCol->IsEndcapped SwitchCol ACTION: Switch to Hybrid (BEH) or High-Density C18 IsEndcapped->SwitchCol No CheckLoad Step 4: Check Mass Load IsEndcapped->CheckLoad Yes SwitchCol->Success Dilute ACTION: Dilute Sample 10x or Reduce Inj. Vol. CheckLoad->Dilute Overloaded CheckLoad->Success Normal Load

Figure 1: Decision matrix for diagnosing peak tailing in basic amine separations.

Technical Modules: Solutions & FAQs
Module A: Mobile Phase Chemistry (The "Golden Standard")

Q: I am using a standard Water/Acetonitrile gradient. Why is my peak tailing? A: Neutral water/organic mixtures are insufficient for piperidine derivatives. At neutral pH, residual silanols on the column surface are ionized (


). Your analyte is positively charged (

). They attract like magnets. You must use a Competing Base or pH Control .

The Solution: Adopt a mobile phase similar to the USP monograph for Trihexyphenidyl (a structural analog), which utilizes Triethylamine (TEA) . TEA is a stronger base than your analyte; it saturates the silanol sites, effectively "blocking" them so your analyte can elute cleanly.

ParameterRecommended ConditionMechanism
Buffer Additive 0.1% - 0.2% Triethylamine (TEA) Blocks active silanol sites.
pH Range 3.0 – 4.0 Keeps silanols mostly neutral (

) while ensuring TEA is protonated to compete for any remaining active sites.
Buffer Salt Phosphate (20-50 mM)Provides ionic strength to minimize electrostatic repulsion.

Critical Note: Always adjust the pH after adding TEA. TEA is basic and will raise the pH; you must titrate it back down with Phosphoric Acid.

Module B: Column Selection

Q: Can I use a standard C18 column? A: Only if it is "End-Capped" or "Base-Deactivated." Older or "generic" C18 columns have many exposed silanols. For 3-Phenyl-1-(1-piperidinyl)-3-pentanol, you require a column where these groups are chemically bonded (end-capped) or sterically protected.

Recommended Column Technologies:

  • Hybrid Particles (e.g., Waters XBridge/BEH): These resist high pH and have fewer surface silanols.

  • Base-Deactivated Silica (BDS): Specifically treated to be inert toward amines.

  • Sterically Protected C18 (e.g., Agilent Zorbax StableBond): Uses bulky side chains to prevent analyte access to the silica surface.

Module C: Sample Injection & Solvent Mismatch

Q: My peak looks like a "shark fin" (fronting + tailing). Is this the column? A: It might be your injection solvent. If you dissolve this lipophilic compound in 100% Acetonitrile or Methanol but inject it into a mobile phase that is 80% Water, the analyte precipitates or "smears" at the head of the column before focusing.

The Fix:

  • Diluent: Dissolve the sample in the Mobile Phase (or a ratio close to it, e.g., 50:50 Buffer:Organic).

  • Load: Piperidine derivatives can easily overload a column due to the strong adsorption to silanols. Reduce injection volume to <10 µL or concentration to <0.1 mg/mL to test if tailing improves.

Validated Experimental Protocols
Protocol 1: Preparation of Silanol-Blocking Mobile Phase (Isocratic)

Based on USP principles for Trihexyphenidyl Hydrochloride [1][7].

Objective: Create a buffered, silanol-blocked mobile phase for symmetrical elution.

  • Reagents:

    • HPLC Grade Acetonitrile (ACN).

    • Milli-Q Water.[1]

    • Triethylamine (TEA) - High Purity (>99.5%).

    • Phosphoric Acid (85%).

  • Procedure:

    • Step 1: Measure 800 mL of Water and 200 mL of Acetonitrile (adjust ratio based on retention needs; start with 50:50 if retention is unknown).

    • Step 2: Add 2.0 mL of Triethylamine (0.2% v/v). Solution will become basic.

    • Step 3: Place a calibrated pH meter into the solution.

    • Step 4: Dropwise add Phosphoric Acid while stirring until pH reaches 4.0 ± 0.1 .

    • Step 5: Filter through a 0.45 µm nylon filter and degas.

  • System Suitability Criteria:

    • Tailing Factor (

      
      ): NMT 2.0 (Target < 1.5).
      
    • Theoretical Plates (

      
      ): > 2000.
      
Protocol 2: Column Regeneration (If Tailing Persists)

Use this if a previously good column starts tailing.

  • Flush 1: 95% Water / 5% Acetonitrile (20 column volumes) - Removes buffers.

  • Flush 2: 100% Acetonitrile (20 CV) - Removes hydrophobic contaminants.

  • Flush 3: 0.1% TFA in Isopropanol:Acetonitrile (50:50) - Deep Clean. The acid (TFA) helps protonate and displace strongly bound amines from silanols.

  • Flush 4: 100% Acetonitrile -> Re-equilibrate with Mobile Phase.

References & Authoritative Sources
  • USP-NF . Trihexyphenidyl Hydrochloride: Monograph & Assay Methods. United States Pharmacopeia. (Establishes the standard of using TEA + pH 4.0 for piperidine-based drugs).

  • Restek Corporation . LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Explains the silanol-amine interaction mechanism).

  • ResearchGate . How can I prevent peak tailing in HPLC? (Community validation of TEA and TFA usage for basic drugs).

  • Welch Materials . Triethylamine as a Mobile Phase Additive: What Does It Do? (Details the "spatial selectivity" and silanol masking role of TEA).

  • Element Lab Solutions . Peak Tailing in HPLC: Causes and Cures. (Defines asymmetry factor limits and pH strategies).

  • Asian Journal of Pharmaceutical Analysis . Development of RP-HPLC Method for Trihexyphenidyl Hydrochloride. (Validates Phosphate/TEA buffer systems for this specific pharmacophore).

  • PubChem . Compound Summary: Trihexyphenidyl.[2] (Structural data confirming the piperidine-phenyl-alcohol motif).

Sources

Optimization

Technical Support Center: Purification and Impurity Profiling of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Welcome to the Technical Support Center. As an application scientist working with complex active pharmaceutical ingredient (API) intermediates and analytical reference standards, encountering stubborn impurities is a rou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist working with complex active pharmaceutical ingredient (API) intermediates and analytical reference standards, encountering stubborn impurities is a routine challenge.

3-Phenyl-1-(1-piperidinyl)-3-pentanol (often encountered as an ethyl analog impurity during the) is synthesized via the Grignard addition of ethylmagnesium bromide to the Mannich base. Achieving >99.5% purity requires a deep understanding of the molecule's reactivity, specifically its susceptibility to acid-catalyzed dehydration and base-catalyzed retro-Mannich cleavage.

This guide provides causality-driven troubleshooting, quantitative physicochemical data, and self-validating experimental protocols to ensure successful purification.

Synthetic Pathway & Impurity Genesis

Understanding why impurities form is the first step in eliminating them. The synthesis of this tertiary amino-alcohol is fraught with competing side reactions dictated by temperature, pH, and reaction time.

Pathway SM 3-Piperidinopropiophenone (Aminoketone SM) Alkoxide Magnesium Alkoxide Complex (Intermediate) SM->Alkoxide Nucleophilic Addition ImpA Unreacted Ketone (Impurity A) SM->ImpA Incomplete Conversion ImpC Piperidine + Phenyl Vinyl Ketone (Retro-Mannich Cleavage) SM->ImpC Thermal/Base Degradation Grignard Ethylmagnesium Bromide (Grignard Reagent) Grignard->Alkoxide EtMgBr Target 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Target Compound) Alkoxide->Target Buffered Quench (NH4Cl, pH ~6) ImpB Dehydration Olefin (Acid-Catalyzed Byproduct) Alkoxide->ImpB Harsh Quench (HCl, pH <3)

Fig 1. Synthetic pathway and impurity genesis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

Quantitative Impurity Profiling Data

To design an effective purification strategy, we must exploit the physicochemical differences between the target compound and its byproducts.

CompoundStructural RoleMW ( g/mol )pKa (Est.)TLC R_f*Primary Removal Strategy
3-Phenyl-1-(1-piperidinyl)-3-pentanol Target Product247.389.50.45N/A (Product Isolation)
3-Piperidinopropiophenone Unreacted Precursor217.318.80.65NaBH₄ Reduction + Chromatography
1-(3-Phenylpent-3-en-1-yl)piperidine Dehydration Olefin229.369.80.80Acid-Base Extraction / Trituration
Piperidine Cleavage Byproduct85.1511.20.10Aqueous Acidic Wash (pH 4.0)

*TLC Conditions: Silica gel 60 F254, Mobile Phase: Dichloromethane/Methanol (9:1 v/v) with 1% Triethylamine for peak sharpening.

Troubleshooting FAQs

Q1: During the workup of the Grignard reaction, my LC-MS shows a massive peak at M-18 (m/z 229). How can I prevent this?

A: The M-18 peak corresponds to the dehydration byproduct, 1-(3-phenylpent-3-en-1-yl)piperidine. Causality: 3-Phenyl-1-(1-piperidinyl)-3-pentanol is a tertiary alcohol with a phenyl group attached directly to the carbinol carbon. This benzylic-like, tertiary position forms an exceptionally stable carbocation. If you quench the Grignard reaction with strong aqueous acids (like HCl or H₂SO₄), rapid E1 elimination occurs. Solution: Always quench with a mild, buffered proton source such as saturated aqueous NH₄Cl at 0 °C. This safely decomposes the magnesium alkoxide without dropping the pH low enough to trigger acid-catalyzed dehydration[3].

Q2: My final product is contaminated with 5-10% of the starting material (3-piperidinopropiophenone). Standard acid-base extraction doesn't separate them. What is the most efficient removal strategy?

A: Because both the target alcohol and the starting ketone contain a piperidine moiety, their pKa values are nearly identical (~8.8 vs. 9.5), making pH-based separation ineffective. Solution: Employ a chemical scavenging technique. Treat the crude mixture with 0.5 equivalents of sodium borohydride (NaBH₄) in methanol. Causality: NaBH₄ selectively reduces the unreacted ketone to a secondary alcohol (1-phenyl-3-(piperidin-1-yl)propan-1-ol). This secondary alcohol has a significantly different hydrogen-bonding profile and polarity, allowing for easy separation via silica gel chromatography.

Q3: I am detecting free piperidine and 1-phenyl-2-propenone (phenyl vinyl ketone) in my reaction mixture. Why is the carbon backbone cleaving?

A: 3-Piperidinopropiophenone is a Mannich base. Under prolonged heating or strongly basic conditions (such as extended exposure to the Grignard reagent at reflux), it undergoes a retro-Mannich reaction (an E1cB elimination). Causality: The basic conditions deprotonate the alpha-carbon, expelling piperidine as a leaving group and generating the highly reactive Michael acceptor, phenyl vinyl ketone. Solution: Strictly control the reaction temperature. Perform the Grignard addition at 0 °C to 10 °C, and avoid refluxing the mixture.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Grignard Quench & Acid-Base Extraction

Objective: Isolate the target amine from neutral organic impurities (e.g., biphenyl) and prevent dehydration.

  • Buffered Quenching: Cool the completed Grignard reaction mixture to 0 °C using an ice-water bath. Slowly add saturated aqueous NH₄Cl dropwise.

    • Validation Checkpoint: Monitor the internal temperature. Do not allow it to exceed 5 °C during addition. Verify the aqueous phase pH is ~6.0 using pH indicator strips.

  • Phase Separation: Add Methyl tert-butyl ether (MTBE) to the mixture. Stir for 5 minutes, then transfer to a separatory funnel. Collect the upper organic layer.

  • Acidic Extraction (Impurity Purge): Extract the organic layer with 1M HCl.

    • Causality: The target compound moves to the aqueous layer as a water-soluble hydrochloride salt. Neutral impurities (biphenyl, dehydration olefins) remain in the MTBE.

    • Validation Checkpoint: Use a calibrated pH meter to ensure the aqueous extract has reached exactly pH 2.0. Discard the MTBE layer.

  • Basification: Cool the aqueous layer to 5 °C. Slowly add 2M NaOH dropwise with vigorous stirring.

    • Validation Checkpoint: Stop addition when the pH meter reads exactly 9.5 - 10.0. Do not exceed pH 10.5 , as higher alkalinity can cause emulsion formation and product oiling.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) three times. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <35 °C.

Protocol B: Chemical Scavenging & Flash Chromatography

Objective: Remove stubborn traces of unreacted 3-piperidinopropiophenone.

  • Borohydride Reduction: Dissolve the crude product from Protocol A in anhydrous Methanol (10 mL/g of crude). Cool to 0 °C. Add 0.5 molar equivalents of NaBH₄ in small portions. Stir for 45 minutes.

    • Validation Checkpoint: Run a TLC (DCM:MeOH 9:1 + 1% TEA). The ketone spot (R_f 0.65) must completely disappear, replaced by a new secondary alcohol spot (R_f ~0.35). The target tertiary alcohol spot (R_f 0.45) will remain unchanged.

  • Quench and Extract: Add water to quench excess NaBH₄. Extract with DCM, dry, and concentrate.

  • Flash Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of DCM to DCM:MeOH (95:5) containing 1% Triethylamine.

    • Validation Checkpoint: Collect fractions corresponding strictly to R_f 0.45. Pool and concentrate to yield >99.5% pure 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

References

  • Trihexyphenidyl - Wikipedia Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • TRIHEXYPHENIDYLE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: GPAT India URL:[Link]

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Ticket ID: SOL-THP-001 Subject: Overcoming Solubility & Stability Issues with 3-Phenyl-1-(1-piperidinyl)-3-pentanol Compound Synonyms: Trihexyphenidyl, Benzhexol. Status: Resolved / Guide Available Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-THP-001 Subject: Overcoming Solubility & Stability Issues with 3-Phenyl-1-(1-piperidinyl)-3-pentanol Compound Synonyms: Trihexyphenidyl, Benzhexol. Status: Resolved / Guide Available

Executive Summary: The Physicochemical Challenge

User Issue: Many researchers encounter immediate precipitation when diluting 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Trihexyphenidyl) stock solutions into aqueous buffers (PBS) or culture media.

Root Cause Analysis: The solubility issues stem directly from the molecule's structure. It is a lipophilic tertiary amine.

  • LogP (~4.5): Highly lipophilic. The phenyl and cyclohexyl rings create a bulky hydrophobic region that resists water solvation.

  • pKa (~8.7): The piperidine nitrogen is basic.

    • At pH < 6.0: The molecule is protonated (ionized) and soluble.

    • At pH > 7.0 (Physiological): The molecule exists largely as a free base (unionized), causing rapid precipitation.

This guide provides validated protocols to solubilize this compound for in vitro and in vivo applications without compromising biological data.

Decision Matrix: Selecting the Right Solvent System

Before mixing reagents, determine your application path. The optimal solvent system depends entirely on the final destination of the compound.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo Analytical Analytical (HPLC/MS) Start->Analytical DMSO DMSO Stock (10-20 mM) Dilute >1:1000 in Media InVitro->DMSO Cyclodextrin SBE-β-Cyclodextrin (Captisol®) Inclusion InVivo->Cyclodextrin Preferred (Low Toxicity) Cosolvent PEG 300 / Tween 80 Co-solvent System InVivo->Cosolvent Alternative MobilePhase Methanol/Water + 0.1% Formic Acid Analytical->MobilePhase Precipitation Risk: Precipitation? DMSO->Precipitation If conc > 10µM Precipitation->Cyclodextrin Yes

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting Guide & FAQs

Issue #1: "The compound precipitates immediately upon addition to PBS."

Diagnosis: pH Shock. You are likely diluting a DMSO stock directly into a neutral buffer (pH 7.4). At this pH, the amine deprotonates, becoming hydrophobic. Solution:

  • Acidify First: If your assay tolerates it, lower the buffer pH to 6.0.

  • Intermediate Dilution: Do not add neat DMSO stock to PBS. Perform an intermediate dilution in Ethanol, or use a "step-down" method with vigorous vortexing.

  • Switch to Saline: PBS (Phosphate Buffered Saline) has a strong buffering capacity at pH 7.4. Saline (0.9% NaCl) is often slightly acidic (pH 5.5–6.0) due to dissolved CO2, which may help maintain solubility better than PBS for short-term handling.

Issue #2: "I need a high concentration (>5 mg/kg) for animal dosing, but DMSO is toxic."

Diagnosis: Solvent toxicity limit. You cannot inject 100% DMSO. Solution: Use Sulfobutylether-β-cyclodextrin (SBE-β-CD) .[1][2] Research indicates that SBE-β-CD increases the solubility of Trihexyphenidyl by a factor of ~11 compared to native β-cyclodextrin, forming a stable 1:1 inclusion complex [1].[2]

Issue #3: "My IC50 values are inconsistent between replicates."

Diagnosis: Micro-precipitation. The compound may be "crashing out" invisibly, adhering to the plastic walls of well plates. Solution:

  • Glass Coating: Use glass-coated plates or low-binding plastics.

  • BSA Addition: Add 0.1% Bovine Serum Albumin (BSA) to your assay buffer. BSA acts as a carrier protein, keeping lipophilic drugs in suspension and preventing plastic adsorption.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (In Vitro)

Best for: Cell culture, receptor binding assays.

ParameterSpecification
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Concentration 10 mM (Recommended) to 20 mM (Max)
Storage -20°C (Stable for 3 months); -80°C (Stable for 1 year)

Procedure:

  • Weigh 3.38 mg of Trihexyphenidyl HCl (or 3.01 mg of Free Base).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Critical Step: If using the HCl salt, the solution should clear rapidly. If using the Free Base, sonicate at 40°C for 5 minutes.

  • Aliquot into amber glass vials (avoid plastic microfuge tubes for long-term storage).

Protocol B: SBE-β-Cyclodextrin Formulation (In Vivo / High Conc.)

Best for: IP or IV injection in mice/rats. Prevents precipitation in the bloodstream.

Materials:

  • Trihexyphenidyl (HCl salt preferred)[3][4][5]

  • SBE-β-CD (e.g., Captisol®)

  • Sterile Water for Injection (WFI)

Workflow:

CyclodextrinProtocol Step1 Prepare Vehicle: 20% w/v SBE-β-CD in Water Step2 Add Compound: Add Trihexyphenidyl powder slowly Step1->Step2 Step3 Complexation: Stir 45 mins @ RT Protect from light Step2->Step3 Step4 Filtration: Pass through 0.22 µm PVDF filter Step3->Step4

Figure 2: Preparation workflow for cyclodextrin-complexed formulation.

Detailed Steps:

  • Dissolve 2.0 g of SBE-β-CD in 10 mL of sterile water (20% w/v solution).

  • Weigh required Trihexyphenidyl (e.g., 5 mg for a 0.5 mg/mL final conc).

  • Add the drug powder slowly to the stirring cyclodextrin solution.

  • Stir continuously for 45 minutes. The solution should become clear as the drug enters the hydrophobic cavity of the cyclodextrin [2].

  • Filter sterilize (0.22 µm) before injection.[5]

Protocol C: Co-Solvent System (Alternative In Vivo)

Use if Cyclodextrins are unavailable. Note: Higher viscosity.

Formula:

  • 10% DMSO (Solubilizer)[5]

  • 40% PEG 300 (Cosolvent)

  • 5% Tween 80 (Surfactant)[6]

  • 45% Saline (Diluent)[6]

Mixing Order (Critical):

  • Dissolve drug in DMSO completely.

  • Add PEG 300 and vortex.

  • Add Tween 80 and vortex.[5]

  • Slowly add warm Saline (37°C) while vortexing. Do not add saline first.

Solubility Data Reference Table

Solvent / MediaSolubility (HCl Salt)Solubility (Free Base)Notes
Water (pH 7.0) < 0.1 mg/mLInsolublePrecipitates rapidly.
Water (pH 4.0) ~10 mg/mL~1 mg/mLAcidic pH maintains ionization.
Ethanol ~23 mg/mLSolubleGood for intermediate dilution.
DMSO ~13 mg/mLSolubleBest stock solvent.
PBS (pH 7.4) < 0.05 mg/mLInsolubleAvoid direct dilution >10 µM.
20% SBE-β-CD > 5 mg/mL> 2 mg/mLBest for animal studies.

References

  • National Institutes of Health (NIH) / PMC. "Inclusion complexes of trihexyphenidyl with natural and modified cyclodextrins." PubMed Central. Available at: [Link]

  • PubChem. "Trihexyphenidyl - Chemical Properties and Solubility Data." National Library of Medicine. Available at: [Link]

Sources

Optimization

Stability of 3-Phenyl-1-(1-piperidinyl)-3-pentanol under acidic conditions

Welcome to the technical support center for 3-Phenyl-1-(1-piperidinyl)-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions rega...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Phenyl-1-(1-piperidinyl)-3-pentanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and drug development processes.

I. Troubleshooting Guide: Stability Under Acidic Conditions

This section addresses specific issues that may arise during the handling, formulation, and analysis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol in acidic environments.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)

Question: I am observing new, unidentified peaks in my chromatogram after exposing my sample of 3-Phenyl-1-(1-piperidinyl)-3-pentanol to acidic conditions. What are these peaks, and how can I prevent their formation?

Answer:

The appearance of new peaks is a strong indicator of chemical degradation.[1] For 3-Phenyl-1-(1-piperidinyl)-3-pentanol, a tertiary alcohol, the most probable degradation pathway under acidic conditions is acid-catalyzed dehydration .[1][2][3]

Underlying Mechanism: E1 Elimination

The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 (unimolecular elimination) mechanism.[2][3][4] This is a two-step process:

  • Protonation of the Hydroxyl Group: The acidic environment protonates the hydroxyl (-OH) group, converting it into a good leaving group (H₂O).[3][4]

  • Formation of a Carbocation and Subsequent Elimination: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding an alkene.[2][3]

Given the structure of 3-Phenyl-1-(1-piperidinyl)-3-pentanol, multiple alkene isomers can be formed, which would appear as distinct peaks in your chromatogram. The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's Rule .[2][3]

Visualizing the Degradation Pathway

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation & Alkene Formation Alcohol 3-Phenyl-1-(1-piperidinyl)-3-pentanol Protonated_Alcohol Protonated Alcohol (Oxonium Ion) Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (Rate-Determining) Alkene_Products Alkene Isomers (Degradation Products) Carbocation->Alkene_Products - H⁺

Caption: Acid-catalyzed dehydration of 3-Phenyl-1-(1-piperidinyl)-3-pentanol via an E1 mechanism.

Troubleshooting and Preventative Measures:

  • pH Control: The most critical factor is to maintain the pH of your solutions outside of the acidic range where this degradation occurs. If acidic conditions are unavoidable for your application, minimize the exposure time and use the mildest acidic conditions possible.

  • Temperature Control: Dehydration reactions are accelerated by heat.[4] If acidic conditions are necessary, conduct your experiments at the lowest possible temperature to slow the rate of degradation.

  • Choice of Acid: Strong acids like concentrated sulfuric acid can also act as oxidizing agents, leading to more complex degradation profiles.[5] If an acid is required, consider using a non-oxidizing acid like phosphoric acid and use it in a dilute form.[5]

  • Forced Degradation Study: To confirm that the unexpected peaks are indeed from acid-catalyzed degradation, you can perform a forced degradation study.[1][6] This involves intentionally exposing the compound to acidic conditions and monitoring the formation of the degradants over time.

Issue 2: Loss of Potency or Altered Biological Activity

Question: I've noticed a decrease in the biological efficacy of my 3-Phenyl-1-(1-piperidinyl)-3-pentanol sample after storing it in a slightly acidic buffer. Is this related to stability?

Answer:

Yes, a loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). The alkene degradation products formed through acid-catalyzed dehydration will have a different three-dimensional structure and chemical properties compared to the parent alcohol. This structural change will almost certainly alter or eliminate its ability to bind to its biological target, leading to a reduction or complete loss of efficacy.

Workflow for Investigating Loss of Potency

Potency_Loss_Workflow Start Observation: Loss of Biological Activity Step1 Hypothesis: Chemical Degradation due to Acidic Storage Start->Step1 Step2 Action: Stability-Indicating Analysis (e.g., HPLC-UV, LC-MS) Step1->Step2 Step3 Data Analysis: - Quantify Parent Compound - Identify and Quantify Degradation Products Step2->Step3 Step4 Compare to Control: Analyze a Fresh, Properly Stored Sample Step3->Step4 Step5 Conclusion: Correlate Degradation with Potency Loss Step4->Step5 Step6 Corrective Action: - Reformulate in Neutral/Basic Buffer - Optimize Storage Conditions Step5->Step6

Caption: A logical workflow for investigating and addressing the loss of biological activity.

Recommendations:

  • Re-analyze Your Sample: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the amount of remaining 3-Phenyl-1-(1-piperidinyl)-3-pentanol in your sample.[7]

  • Formulation Optimization: Reformulate your compound in a buffer system that maintains a neutral or slightly basic pH. Conduct compatibility studies with your chosen excipients to ensure they do not contribute to degradation.

  • Storage Conditions: Store the compound in a cool, dry place, protected from light, and in a tightly sealed container to prevent exposure to acidic vapors in the laboratory environment.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-Phenyl-1-(1-piperidinyl)-3-pentanol under acidic conditions?

A1: The primary degradation pathway is acid-catalyzed dehydration, which is an E1 elimination reaction.[2][3] This involves the loss of a water molecule from the tertiary alcohol to form various alkene isomers.

Q2: How can I perform a forced degradation study to investigate the acid stability of this compound?

A2: A forced degradation study, or stress testing, is a crucial step in developing a stability-indicating method.[1][6][8] A typical protocol for acid hydrolysis involves:

ParameterRecommended ConditionRationale
Acid 0.1 N HClA common and effective choice for inducing acid hydrolysis.[9]
Temperature 60°CElevated temperature accelerates the degradation to occur in a reasonable timeframe.[9]
Time Points e.g., 2, 6, 12, 24 hoursMultiple time points allow for the monitoring of the degradation kinetics.
Concentration 1 mg/mLA standard concentration for such studies.[9]
Analysis HPLC-UV, LC-MSTo separate and identify the parent compound and its degradation products.

Experimental Protocol: Acid Stress Testing

  • Sample Preparation: Prepare a stock solution of 3-Phenyl-1-(1-piperidinyl)-3-pentanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

  • Incubation: Incubate the solution at 60°C. Withdraw aliquots at predetermined time intervals.

  • Neutralization: Before analysis, neutralize each aliquot with an equivalent amount of 0.1 N NaOH. This is critical to stop the degradation reaction before injection into the analytical instrument.[1]

  • Analysis: Analyze the samples using a validated HPLC or GC-MS method to monitor the decrease in the parent peak and the increase in degradation peaks.

Q3: Which analytical techniques are best suited for monitoring the stability of 3-Phenyl-1-(1-piperidinyl)-3-pentanol?

A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for this purpose.[7]

  • HPLC with UV or Diode Array Detection (DAD): This is a robust and widely used method.[7] The phenyl group in the molecule provides a chromophore for UV detection. A reversed-phase C18 column is typically a good starting point for method development.

  • GC-MS: Given the volatility of the compound, GC-MS is also a very suitable technique.[7][10] It offers the advantage of providing mass spectral data, which is invaluable for the structural elucidation of unknown degradation products.

Q4: Are there any other potential degradation pathways I should be aware of?

A4: While acid-catalyzed dehydration is the most significant concern under acidic conditions, other potential degradation pathways under broader stress conditions include:

  • Oxidation: Although tertiary alcohols are generally resistant to mild oxidation, strong oxidizing agents can cause C-C bond cleavage.[1]

  • Photodegradation: Exposure to UV or fluorescent light can potentially induce degradation.[1] A photostability study should be part of a comprehensive forced degradation plan.

By understanding the chemical vulnerabilities of 3-Phenyl-1-(1-piperidinyl)-3-pentanol, particularly its susceptibility to acid-catalyzed dehydration, researchers can take proactive steps to ensure the integrity and reliability of their experimental results.

III. References

  • JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • Ezra Depperman. (2020, June 23). Acid-Catalyzed Dehydration [Video]. YouTube. [Link]

  • Chemguide. (n.d.). Dehydration of Alcohols. Retrieved from [Link]

  • IJAR. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • National Institute for Environmental Studies Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Troubleshooting

Identification of degradation products of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Welcome to the Technical Support Center for the analytical profiling and stability testing of 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1). Widely recognized as a critical pharmaceutical reference standard and a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical profiling and stability testing of 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1). Widely recognized as a critical pharmaceutical reference standard and a related substance (Benzhexol Impurity 4) in anticholinergic drug development[1], this compound presents unique analytical challenges due to its structural lability.

This guide is engineered for analytical scientists and drug development professionals. It bypasses basic operational instructions to focus on the causality of degradation mechanisms , self-validating experimental designs , and advanced LC-MS troubleshooting .

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: What are the primary structural vulnerabilities of 3-Phenyl-1-(1-piperidinyl)-3-pentanol? A1: The molecule contains two highly reactive centers that dictate its degradation profile under stress:

  • The Tertiary Alcohol (Dehydration): Under acidic or thermal stress, the hydroxyl group is easily protonated, creating a superior leaving group (

    
    ). This results in a highly stable tertiary carbocation, which rapidly undergoes deprotonation to form isomeric alkenes (pent-2-ene and pent-3-ene derivatives).
    
  • The Piperidine Nitrogen (Oxidation): As a tertiary amine, the nitrogen's lone pair is highly susceptible to reactive oxygen species (ROS). Under oxidative conditions (e.g., peroxide exposure or UV light), it readily forms an N-oxide[2].

Q2: How do I differentiate between a true dehydration degradant and an LC-MS artifact? A2: Tertiary alcohols are notorious for undergoing in-source fragmentation within an Electrospray Ionization (ESI) source, losing water (-18 Da) and mimicking a dehydration degradant. The Causality Principle: In-source fragmentation occurs after chromatographic separation. Therefore, an artifact will perfectly co-elute with the parent peak. A true dehydration product (an alkene) lacks the polar hydroxyl group, making it significantly more hydrophobic. It will elute later than the parent on a reversed-phase C18 column.

Q3: Are there specific storage conditions required to prevent baseline degradation? A3: Yes. Aqueous solutions of piperidine-derivative alcohols should be stored at refrigerated temperatures (2–8 °C) and strictly protected from light. UV exposure accelerates radical-mediated degradation pathways, specifically targeting the piperidine ring[2].

Section 2: Troubleshooting Guide (Self-Validating Systems)

Issue 1: Co-elution of Isomeric Dehydration Products (DP1 and DP2)
  • Symptom: A broad, tailing, or split peak at the expected mass of

    
    .
    
  • Root Cause: The elimination of water from the pentan-3-ol moiety can occur via Saytzeff or Hofmann elimination rules, yielding two distinct alkene isomers. Because these isomers possess nearly identical polarities, standard C18 columns often fail to resolve them.

  • Resolution: Shift the mobile phase organic modifier from Methanol to Acetonitrile to exploit

    
     interactions, or switch to a Phenyl-Hexyl stationary phase . The phenyl rings on the column will interact differently with the distinct double-bond positions of the isomers, forcing baseline separation.
    
Issue 2: Ambiguity in the +16 Da Mass Shift (N-Oxide vs. C-Hydroxylation)
  • Symptom: A new degradant appears under peroxide stress with

    
    .
    
  • Root Cause: Both N-oxidation of the piperidine ring and aliphatic/aromatic C-hydroxylation yield an identical +16 Da shift[3]. MS/MS fragmentation alone is often insufficient to distinguish them due to rearrangement reactions in the collision cell.

  • Self-Validating Solution: Execute the Triphenylphosphine (TPP) Reduction Assay (see Protocol 2). TPP selectively reduces N-oxides back to amines but cannot reduce C-hydroxyl groups. If the +16 Da peak disappears post-treatment, the N-oxide structure is definitively confirmed.

Troubleshooting Start Unknown Peak Detected in Stability Cohort MassShift Determine Mass Shift via LC-MS/MS Start->MassShift Branch1 -18 Da Shift (m/z 230.19) MassShift->Branch1 Loss of Water Branch2 +16 Da Shift (m/z 264.20) MassShift->Branch2 Addition of Oxygen Action1 Check Retention Time (RT) vs. Parent Peak Branch1->Action1 Action2 Perform TPP Reduction Assay Branch2->Action2 Confirm1A Co-elutes: In-Source Fragmentation Artifact Action1->Confirm1A RT matches Parent Confirm1B Different RT: True Dehydration Product Action1->Confirm1B RT differs from Parent Confirm2A Peak Disappears: Confirmed N-Oxide Action2->Confirm2A TPP reduces peak Confirm2B Peak Remains: C-Hydroxylation Action2->Confirm2B TPP has no effect

Workflow for identifying and validating LC-MS peaks of 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating Forced Degradation

To accurately profile the degradation landscape, the compound must be subjected to controlled stress[3]. This protocol includes a built-in mass balance check to ensure analytical trustworthiness.

  • Acidic Stress: Dissolve the API in 50% Acetonitrile. Add 0.1 N HCl to achieve a final concentration of 1 mg/mL. Incubate at 60 °C for 4 hours. Neutralize with an equivalent volume of 0.1 N NaOH before injection.

  • Oxidative Stress: Treat a 1 mg/mL solution with 3%

    
     at room temperature for 2 hours. Quench the reaction with 10 mM sodium thiosulfate to prevent continued degradation in the autosampler.
    
  • Thermal Stress: Expose the solid-state powder to 80 °C for 48 hours in a convection oven[3].

  • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of the parent compound and all identified degradants in the stressed sample. This sum must equal 95–105% of the parent peak area in the unstressed control. A failure in mass balance indicates undetected volatile degradants, precipitation, or irreversible column binding.

Protocol 2: The TPP Reduction Assay (N-Oxide Validation)

This protocol relies on chemical causality to validate structural identity without requiring preparative isolation and NMR.

  • Aliquot 1.0 mL of the oxidatively stressed sample (known to contain the +16 Da degradant) into an amber glass HPLC vial.

  • Prepare a fresh 10 mg/mL solution of Triphenylphosphine (TPP) in LC-MS grade Acetonitrile.

  • Add 100 µL of the TPP solution to the stressed sample aliquot. Vortex for 10 seconds.

  • Incubate at room temperature for 30 minutes.

  • Inject both the untreated stressed sample and the TPP-treated sample into the LC-MS.

  • Validation Logic: If the peak at

    
     264.20 disappears and the parent peak (
    
    
    
    248.20) area increases proportionally, the degradant is conclusively an N-oxide.

Section 4: Quantitative Data Summary

The following table summarizes the validated degradation products of 3-Phenyl-1-(1-piperidinyl)-3-pentanol based on forced degradation profiles.

Degradant IDStructural DescriptionStress ConditionPrecursor Ion

Relative Retention Time (RRT)*Mechanism / Causality
Parent 3-Phenyl-1-(1-piperidinyl)-3-pentanolN/A (Control)248.201.00N/A
DP1 1-(piperidin-1-yl)-3-phenylpent-2-eneAcidic / Thermal230.19~1.35Acid-catalyzed dehydration; loss of hydroxyl group increases hydrophobicity.
DP2 1-(piperidin-1-yl)-3-phenylpent-3-eneAcidic / Thermal230.19~1.42Isomeric dehydration product via alternate deprotonation route.
DP3 N-oxide derivativeOxidative (

)
264.20~0.85ROS attack on piperidine lone pair; added polarity decreases retention time.

*RRT values are approximate and based on a standard C18 reversed-phase gradient (Water/Acetonitrile with 0.1% Formic Acid).

Section 5: Degradation Pathway Visualization

DegradationPathway Parent 3-Phenyl-1-(1-piperidinyl)-3-pentanol [M+H]+ 248.20 (Parent API/Impurity) Acid Acidic/Thermal Stress (H+ / Heat) Parent->Acid Protonation of -OH Oxid Oxidative Stress (H2O2 / Light) Parent->Oxid ROS attack on Amine DP1 DP1: 1-(piperidin-1-yl)-3-phenylpent-2-ene [M+H]+ 230.19 (Dehydration) Acid->DP1 -H2O (Saytzeff) DP2 DP2: 1-(piperidin-1-yl)-3-phenylpent-3-ene [M+H]+ 230.19 (Dehydration) Acid->DP2 -H2O (Hofmann) DP3 DP3: N-oxide derivative [M+H]+ 264.20 (Oxidation) Oxid->DP3 +O (N-Oxidation)

Chemical degradation pathways of 3-Phenyl-1-(1-piperidinyl)-3-pentanol under stress conditions.

References

  • Benzhexol Impurity 4 - Sinco, Your Trust Our Promise Source: Sinco Pharmachem URL:[Link][1]

  • Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of trihexyphenidyl and trifluoperazine Source: Scholars Research Library URL:[Link][3]

Sources

Optimization

Technical Support Center: Resolving Phase Separation in Piperidine Derivative Extractions

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bulky lipophilic amines. The compound 3-Phenyl-1-(1-piperidinyl)-3-pentanol is a classic example of a molecule that d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of bulky lipophilic amines. The compound 3-Phenyl-1-(1-piperidinyl)-3-pentanol is a classic example of a molecule that defies simple liquid-liquid extraction (LLE) if the physical chemistry of the biphasic system is not strictly controlled.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind emulsion formation and providing self-validating workflows to ensure high-yield, high-purity extractions.

Troubleshooting FAQs: The Chemistry of Emulsions

Q1: Why does 3-Phenyl-1-(1-piperidinyl)-3-pentanol consistently form a stable emulsion during the aqueous-organic workup? A: Emulsion formation is a hallmark issue when extracting bulky piperidine derivatives. This specific molecule possesses a highly lipophilic tail (the phenyl and pentanol groups) and a basic piperidine nitrogen head. If the aqueous phase is near the pKa of the piperidine nitrogen (~9.5–10.5), the molecule exists in an equilibrium of protonated and deprotonated states. In this state, it acts as a cationic surfactant. This amphiphilic behavior drastically reduces the interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets and causing persistent emulsions 1.

Q2: How can I rapidly break a stubborn emulsion without compromising the yield of my target compound? A: Breaking the emulsion requires disrupting the stabilized interface. First, you must ensure the aqueous phase is strictly basic (pH > 11) to fully deprotonate the piperidine ring, eliminating its surfactant properties. If the emulsion persists despite pH adjustment, it is likely a "Pickering emulsion" stabilized by fine, insoluble particulates (such as residual salts or polymeric byproducts). In this scenario, filtering the entire emulsified biphasic mixture through a pad of Celite will strip out the stabilizing solids and immediately induce phase separation 2.

Q3: What is the optimal solvent system for extracting this specific compound? A: While ethyl acetate (EtOAc) is commonly used in general organic chemistry, it often lacks the density differential required to separate quickly from dense, basic aqueous solutions. Dichloromethane (DCM) is highly recommended for piperidine derivatives. Its high density (1.33 g/cm³) ensures it drops cleanly to the bottom of the separatory funnel, physically overcoming the buoyancy of the emulsion layer 2.

Q4: I am observing a "third phase" (a distinct middle layer) during extraction. What causes this and how is it resolved? A: A third phase typically occurs when the extracted complex exceeds its solubility limit in the organic phase, forming a distinct, solute-rich liquid layer. To resolve this, add a demulsifying solvent or a polar aprotic modifier (e.g., 5% v/v Isopropanol or THF) to the organic phase. This increases the solubility of the lipophilic amine, reintegrating the third phase into the bulk organic layer while saturated NaCl (brine) can be added to the aqueous phase to force the organic product out 3.

Quantitative Data: Solvent System Optimization

The following table summarizes the causality between solvent choice, pH, and phase separation efficiency for 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

Solvent SystemAqueous Phase pHAdditive / TreatmentPhase Separation TimeEmulsion StatusTarget Yield (%)
EtOAc9.0None> 120 minSevere65%
EtOAc11.5None45 minModerate82%
EtOAc11.5Sat. NaCl (Brine)15 minMild89%
DCM 11.5 Celite Filtration < 2 min Clear 96%
MTBE + 5% IPA11.5Sat. NaCl (Brine)5 minClear94%

Step-by-Step Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Objective: Achieve >95% recovery of the target compound while preventing emulsion formation.

  • Quenching & pH Adjustment: Transfer the crude reaction mixture to an Erlenmeyer flask. Slowly add 1M NaOH under continuous stirring.

    • Self-Validation: Test the aqueous phase with pH paper until a confirmed pH of 11.5–12.0 is reached.

    • Causality: Complete deprotonation of the piperidine nitrogen prevents surfactant-like micelle formation at the solvent interface.

  • Solvent Addition: Add Dichloromethane (DCM) at a 1:1 volume ratio to the aqueous phase.

    • Causality: DCM provides excellent solubility for bulky lipophilic amines and a strong density differential against water.

  • Extraction: Transfer the mixture to a separatory funnel. Invert gently 3-4 times, venting the stopcock after each inversion. Do not shake vigorously.

  • Phase Separation: Allow the funnel to rest. The dense DCM layer (bottom) should separate cleanly within 2-5 minutes.

  • Collection: Drain the organic layer. Repeat the extraction twice more with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Rapid Emulsion Breaking (Celite & Brine Method)

Objective: Resolve an active emulsion without product degradation or yield loss.

  • Salting Out: If a milky emulsion forms, add 10-20 mL of saturated aqueous NaCl (brine) directly to the separatory funnel. Gently swirl (do not shake) to mix.

    • Self-Validation: Observe the interface. If the emulsion persists after 10 minutes, the emulsion is likely stabilized by solids, necessitating Step 2.

  • Celite Filtration Preparation: Prepare a Büchner funnel with a 1-inch pad of Celite 545. Wet the pad with the extraction solvent (e.g., DCM).

  • Vacuum Filtration: Pour the entire emulsified biphasic mixture through the Celite pad under mild vacuum.

    • Causality: The Celite physically traps microscopic solid particulates (precipitated salts or polymeric byproducts) that stabilize Pickering emulsions.

  • Re-separation: Transfer the filtrate back to a clean separatory funnel.

    • Self-Validation: The phases will now separate immediately into two distinct, clear layers.

Workflow Visualization

EmulsionResolution Start Emulsion Detected During LLE CheckPH Measure Aqueous pH Start->CheckPH IsBasic Is pH > 11? CheckPH->IsBasic AdjustPH Add 1M NaOH (Deprotonate Piperidine) IsBasic->AdjustPH No CheckSolids Inspect Interface for Particulates IsBasic->CheckSolids Yes AdjustPH->CheckSolids HasSolids Solids Present? CheckSolids->HasSolids FilterCelite Vacuum Filter Through Celite Pad HasSolids->FilterCelite Yes (Pickering Emulsion) AddBrine Add Saturated NaCl (Increase Ionic Strength) HasSolids->AddBrine No Resolved Phase Separation Achieved FilterCelite->Resolved AddModifier Add 5% IPA or DCM (Disrupt Micelles) AddBrine->AddModifier If emulsion persists AddModifier->Resolved

Decision tree for resolving phase separation issues in piperidine extractions.

References

  • WO2014074244A1 - Method of demulsifying and purifying organic products from an emulsion Source: Google Patents URL
  • Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Hygroscopic Effects in 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1), a piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1), a piperidine derivative frequently encountered as an active pharmaceutical ingredient (API) impurity (e.g., Trihexyphenidyl Impurity 9) or reference standard.

Due to its specific molecular architecture, the free base powder exhibits significant hygroscopicity, complicating weighing, compounding, and long-term storage. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and formulation strategies to mitigate moisture-induced degradation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 3-Phenyl-1-(1-piperidinyl)-3-pentanol powder rapidly clump and gain mass upon exposure to ambient air?

The Causality: The molecular structure of 3-Phenyl-1-(1-piperidinyl)-3-pentanol features a tertiary amine (the nitrogen atom in the piperidine ring) and a tertiary alcohol (hydroxyl group). Both functional groups act as potent hydrogen-bond acceptors and donors, readily interacting with atmospheric water molecules.

When moisture adsorbs onto the powder's surface, water acts as a plasticizer. This significantly lowers the glass transition temperature (


) of any amorphous regions within the powder matrix. The thermodynamic shift leads to capillary condensation, causing the particles to bridge and clump (caking). If the ambient relative humidity (RH) exceeds the compound's deliquescence relative humidity (DRH), the powder will dissolve in its own absorbed moisture, leading to complete deliquescence and potential chemical degradation (e.g., hydrolysis).
Q2: How can I accurately quantify the moisture sorption limit of this powder to establish safe handling conditions?

The Solution: The analytical gold standard for quantifying moisture uptake is [1]. DVS is a highly sensitive gravimetric technique that continuously measures the mass of a sample as it is exposed to precisely controlled humidity and temperature profiles.

Self-Validating Experimental Protocol for DVS Analysis:

  • Sample Preparation: Load approximately 15 mg of the raw 3-Phenyl-1-(1-piperidinyl)-3-pentanol powder into a DVS microbalance quartz or aluminum pan.

  • Pre-treatment (Drying Baseline): Equilibrate the sample at 25°C under a dry nitrogen flow (200 SCCM, 0% RH).

    • Validation Checkpoint: Maintain this state until the mass change rate (

      
      ) is strictly 
      
      
      
      per minute for at least 10 consecutive minutes. This ensures a true dry baseline mass, validating all subsequent data.
  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH at a constant 25°C. The system must hold at each increment until the

    
    /min equilibrium criterion is met before advancing.
    
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, utilizing the exact same equilibrium criteria.

  • Isotherm Synthesis: Plot the mass change versus RH. A significant hysteresis loop (where the desorption mass remains higher than the sorption mass at the same RH) indicates bulk absorption or hydrate formation rather than mere surface adsorption [2].

Q3: What formulation strategies can I employ to prevent moisture-induced degradation if the powder is highly hygroscopic?

The Causality & Solutions: If DVS data classifies the powder as moderately to very hygroscopic, you must alter its solid-state chemistry or formulation matrix to protect its integrity.

  • Salt Formation: Converting the free base to a salt (e.g., hydrochloride) is the most robust chemical approach. Introducing permanent ion-ion interactions into the crystal lattice significantly increases the lattice enthalpy compared to the weaker hydrogen bonding and van der Waals forces present in the free base. A tighter, thermodynamically stable crystal lattice is energetically unfavorable for water molecules to disrupt, thereby drastically reducing hygroscopicity [3].

  • Co-crystallization (Crystal Engineering): If salt formation compromises the compound's solubility or bioavailability, co-crystallization is the next logical step. By introducing non-active co-formers (e.g., nicotinamide), you alter the crystal packing arrangements. The co-formers form strategic hydrogen bonds with the piperidine nitrogen and hydroxyl groups, effectively "blocking" these active sites from interacting with atmospheric water [4].

  • Moisture-Sink Excipients: During the final formulation stage, blending the API with highly hygroscopic excipients (such as sorbitol or citric acid) can protect the active compound. These excipients act as sacrificial "moisture sinks," preferentially absorbing environmental water and preventing the active piperidine derivative from reaching its DRH [5].

Q4: How should the powder be handled during routine weighing and compounding to prevent immediate moisture uptake?

Self-Validating Handling Protocol:

  • Storage: Store the powder in tightly sealed amber glass vials, backfilled with an inert gas (argon or dry nitrogen), at 2–8°C.

  • Thermal Equilibration: Before opening, transfer the vial to a desiccator at room temperature for at least 2 hours.

    • Causality: Opening a cold vial in ambient air instantly causes condensation of atmospheric moisture onto the cold powder surface, ruining the batch.

  • Environmental Control: Perform all weighing and compounding inside a controlled-humidity glovebox or isolator maintained at

    
     RH.
    
  • Static Mitigation: Because moisture sorption heavily influences the electrostatic charging of pharmaceutical powders, use anti-static weigh boats and an ionizing bar to prevent the powder from adhering to spatulas and balance walls.

Quantitative Data & Strategic Summaries

Table 1: Ph. Eur. Hygroscopicity Classification & DVS Data Interpretation | Classification | Ph. Eur. Criteria (


 Mass at 80% RH, 25°C) | DVS Isotherm Indicator | Formulation Impact |
| :--- | :--- | :--- | :--- |
| Non-hygroscopic  | 

| Flat isotherm; no hysteresis | Ideal for direct compression | | Slightly hygroscopic |

| Minor surface adsorption | Requires standard moisture-barrier packaging | | Moderately hygroscopic |

| Distinct hysteresis loop; bulk absorption | Requires controlled environment handling | | Very hygroscopic |

| Exponential mass gain; deliquescence | Requires salt formation or co-crystallization |

Table 2: Comparison of Solid-State Moisture Mitigation Strategies

Strategy Mechanism of Action Impact on Crystal Lattice Best Use Case
Salt Formation (e.g., HCl) Introduces permanent ion-ion interactions. High lattice enthalpy; thermodynamically stable. Ionizable APIs with poor free-base stability.
Co-crystallization Hydrogen bonds with co-formers block moisture access. Alters packing arrangement without ionizing the API. Non-ionizable APIs or when salts have poor solubility.

| Excipient Blending | Hygroscopic excipients act as a sacrificial moisture sink. | No change to the API lattice; alters bulk powder matrix. | Final dosage formulation stage; high RH environments. |

Decision Workflow Visualization

G Start Raw 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Hygroscopic Free Base) DVS Dynamic Vapor Sorption (DVS) Isotherm Analysis Start->DVS Classify Ph. Eur. Hygroscopicity Classification DVS->Classify Salt Salt Formation (e.g., Hydrochloride) Classify->Salt Ionizable API CoCryst Co-crystallization (Crystal Engineering) Classify->CoCryst Non-ionizable / Low Solubility Excipient Moisture-Sink Excipients (e.g., Sorbitol, Citric Acid) Classify->Excipient Formulation Stage Stable Moisture-Stable Pharmaceutical Powder Salt->Stable CoCryst->Stable Excipient->Stable

Workflow for diagnosing and mitigating hygroscopicity in 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

References

  • Title: Dynamic Vapor Sorption | Source: SK pharmteco | URL: [Link]

  • Title: Moisture Sorption Characteristics in Pharmaceutical Materials | Source: AZoM | URL: [Link]

  • Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges | Source: European Pharmaceutical Review | URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | Source: ResearchGate | URL: [Link]

  • Title: Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity | Source: PubMed Central (PMC) | URL: [Link]

Optimization

Purification challenges of tertiary alcohols like 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Case ID: TPC-3P1P-001 Subject: Troubleshooting Isolation, Tailing, and Dehydration of Tertiary Amino-Alcohols Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Molecule Profile User...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TPC-3P1P-001 Subject: Troubleshooting Isolation, Tailing, and Dehydration of Tertiary Amino-Alcohols Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Context: You are likely synthesizing 3-Phenyl-1-(1-piperidinyl)-3-pentanol via a Grignard addition (Ethylmagnesium bromide) to a Mannich base ketone (3-piperidinopropiophenone) or a similar route.

The Core Challenge: This molecule possesses a "Jekyll and Hyde" functionality:

  • Basic Nitrogen (Piperidine): Causes severe tailing on acidic silica gel.

  • Acid-Labile Tertiary Alcohol: The C3-hydroxyl group is highly prone to E1 elimination (dehydration) under acidic conditions or thermal stress, yielding the alkene impurity (1-phenyl-1-(1-piperidinyl)-1-pentene isomers).

This guide provides field-proven protocols to navigate these conflicting properties.

Troubleshooting Module: Chromatography Issues

Issue: "My product streaks/tails on the column, and I see a new non-polar spot forming during purification."

Diagnosis:

  • Streaking: Caused by the interaction between the basic piperidine nitrogen and the acidic silanol (

    
    ) groups on the silica surface.
    
  • New Spot: The acidity of the silica gel is catalyzing the dehydration of your tertiary alcohol into an alkene on the column.

Solution Strategy: The "Buffered" Stationary Phase

Do not use untreated silica gel. You must neutralize the acidic sites.

Protocol A: Mobile Phase Modification (Standard)
  • Modifier: Add 1% to 2% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
  • Solvent System: Typical gradient: Hexane:Ethyl Acetate (starting 90:10

    
     50:50) + 1% TEA.
    
  • Critical Step: Flush the column with the TEA-containing solvent before loading your sample. This "caps" the active silanol sites.

Protocol B: Amino-Silica (Recommended for High Purity)

If the product is highly labile, switch to Amino-functionalized Silica (


-Silica) . This phase is naturally basic, preventing both tailing and acid-catalyzed dehydration without needing mobile phase additives.
Visualization: Purification Decision Matrix

PurificationLogic Crude Crude Reaction Mixture TLC TLC Analysis (Check Rf & Tailing) Crude->TLC Decision Is Product Stable on Silica? TLC->Decision MethodA Method A: Standard Silica + 1-2% TEA Decision->MethodA Minor Tailing MethodB Method B: Amino-Silica ($NH_2$) (No Additive) Decision->MethodB Severe Tailing/Dehydration MethodC Method C: Reverse Phase (C18) High pH Buffer Decision->MethodC High Polarity Result Pure Tertiary Alcohol MethodA->Result MethodB->Result MethodC->Result

Figure 1: Decision matrix for selecting the appropriate chromatographic stationary phase based on compound stability and tailing severity.

Troubleshooting Module: Isolation & Crystallization

Issue: "The free base is an oil and won't crystallize. When I try to make the HCl salt, it turns into a purple gum or degrades."

Diagnosis: Tertiary amino-alcohols often exist as oils due to conformational flexibility and hydrogen bonding. Salt formation is the standard method for solidification, but aqueous acid or heat will instantly dehydrate the tertiary alcohol.

Protocol: Anhydrous Salt Formation (The "Cold Ether" Method)

Warning: Do NOT use concentrated aqueous HCl. Do NOT heat to dissolve.[1]

  • Dissolution: Dissolve the crude free base oil in a minimal amount of anhydrous diethyl ether or dry ethyl acetate .

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Acid Addition:

    • Preferred: Bubble dry HCl gas into the solution.

    • Alternative: Add 2M HCl in Diethyl Ether (commercially available) dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white solid.

  • Filtration: Filter rapidly under Argon/Nitrogen. These salts are often hygroscopic; moisture absorption can lead to hydrolysis/dehydration over time.

Impurity Profiling: The "Mystery Peaks"

Issue: "I see impurities at 0.9 RRT and 1.2 RRT. What are they?"

The synthesis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol typically generates three specific impurity classes.

Table 1: Common Impurity Profile

Impurity TypeOriginRRT (Approx)CharacteristicsRemoval Strategy
Biphenyls Homocoupling of Grignard reagent (Ph-Ph)> 1.5 (Non-polar)UV active, no amine functionality.Wash crude acid solution with Hexane/Ether before basifying.
Alkene (Dehydration) Acid-catalyzed elimination of the tertiary -OH~0.9 - 1.1UV active, usually less polar than product.Prevent heating; Use basic silica; Recrystallize salt from iPrOH.
Unreacted Ketone Incomplete Grignard addition~0.8Distinct carbonyl stretch in IR (

).
React with Girard's Reagent T or careful chromatography.
Visualization: The Dehydration Risk Pathway

Understanding why the impurity forms is key to preventing it.[2]

DehydrationMechanism Alcohol Tertiary Alcohol (Target Product) Protonated Protonated Alcohol (Good Leaving Group) Alcohol->Protonated + H+ Acid Acidic Conditions (Silica / Aqueous HCl) Acid->Protonated Carbocation Tertiary Carbocation (Highly Unstable Intermediate) Protonated->Carbocation - H2O (Rate Limiting) Alkene Alkene Impurity (Thermodynamic Sink) Carbocation->Alkene - H+ (Elimination)

Figure 2: Mechanism of acid-catalyzed dehydration.[3] The tertiary carbocation forms easily, leading to irreversible alkene formation.

Frequently Asked Questions (FAQ)

Q1: Can I use Acetone for recrystallization? A: Avoid acetone if possible. While it is a good solvent, it can form Schiff bases with primary amine impurities (if any) or undergo aldol condensation under the acidic conditions of the salt. Isopropanol (IPA) or Ethanol/Ether mixtures are superior for this class of compounds.

Q2: My NMR shows broad peaks for the piperidine ring. Is it impure? A: Not necessarily. Piperidine rings often show "dynamic broadening" at room temperature due to chair-chair interconversion or restricted rotation around the C-N bond in the salt form. Run the NMR at 50°C (if stable) or add a drop of


 to sharpen the exchangeable protons.

Q3: Why is the yield of the Grignard step low? A: The Mannich base (amino-ketone) can enolize, quenching the Grignard reagent. Ensure you use a large excess (2.5 - 3.0 equivalents) of Ethylmagnesium bromide. Add the ketone to the Grignard reagent (inverse addition) to maintain a high concentration of the nucleophile.

References

  • Title: "Artane (Trihexyphenidyl) and Related Compounds.
  • Chromatography of Basic Amines

    • Title: "Overcoming Peak Tailing of Basic Analytes in HPLC."
    • Source: Phenomenex Technical Guide.
    • URL:[Link]

  • Dehydration Mechanisms

    • Title: "Acid-Catalyzed Dehydration of Alcohols."[3][4]

    • Source:Organic Chemistry (Clayden, Greeves, Warren).
    • URL:[Link]

  • Purification of Amino Alcohols

    • Title: "Purification of tertiary amino alcohols via hydrochloride salt form
    • Source:Journal of Medicinal Chemistry (General methodology reference).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum interpretation of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Analytical Validation of 3-Phenyl-1-(1-piperidinyl)-3-pentanol: H-NMR vs. Chromatographic Techniques Part 1: Core Directive & Executive Summary The Challenge: In the synthesis of neuroactive amino-alcohols like 3-Phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of 3-Phenyl-1-(1-piperidinyl)-3-pentanol: H-NMR vs. Chromatographic Techniques

Part 1: Core Directive & Executive Summary

The Challenge: In the synthesis of neuroactive amino-alcohols like 3-Phenyl-1-(1-piperidinyl)-3-pentanol , the formation of the tertiary alcohol at the C3 position is the critical stereogenic step.[1] However, this structural motif is prone to spontaneous dehydration under acidic conditions or high heat, leading to alkene impurities (elimination products) that are often isobaric or structurally similar, making them difficult to detect by low-resolution LC-MS alone.[1]

The Solution: This guide establishes Proton Nuclear Magnetic Resonance (


H-NMR)  as the primary definitive tool for structural validation. Unlike LC-MS (which confirms mass) or FTIR (which confirms functional groups), 

H-NMR provides the unique ability to visualize the diastereotopic environment created by the C3 chiral center, serving as a self-validating check for both regiochemistry and purity.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Analysis & The "Expert" Insight

To interpret the spectrum correctly, we must first understand the molecule's stereochemistry.

  • Molecule: 3-Phenyl-1-(1-piperidinyl)-3-pentanol

  • Formula:

    
    
    
  • Key Feature: The Carbon-3 (C3) is a chiral center (bonded to Phenyl, OH, Ethyl, and the Piperidine-ethyl chain).

The Diastereotopic Effect (Crucial Insight): Because C3 is chiral, the protons on the adjacent methylene groups (C2 and C4 ) are diastereotopic . They are chemically non-equivalent.[2][3]

  • Standard Expectation: A novice might expect the C4 ethyl methylene to appear as a simple quartet.

  • Expert Reality: Due to the adjacent chiral center, the two protons on C4 (

    
     and 
    
    
    
    ) experience different magnetic environments. They will split each other (geminal coupling,
    
    
    Hz) and the adjacent methyl group (vicinal coupling), resulting in a complex multiplet of multiplets (often appearing as two distinct complex signals) rather than a clean quartet.
Comparative Analysis: H-NMR vs. Alternatives

While H-NMR is the gold standard for structure, it is often used alongside other techniques.[1] The table below compares their diagnostic performance for this specific molecule.

FeatureMethod A:

H-NMR (600 MHz)
Method B: LC-MS (ESI+) Method C: FTIR
Primary Utility Structural Connectivity & Stereochemistry High-throughput Purity & Mass ConfirmationFunctional Group Verification
Differentiation Distinguishes Alcohol (Product) vs. Alkene (Impurity) via olefinic region (5.0–6.5 ppm).[1]Poor differentiation. Dehydration impurity (

) often fragments in source, mimicking product.
Visible -OH stretch (3400 cm⁻¹) vs. C=C stretch.[1] Low specificity for isomers.
Stereo-insight High. Detects diastereotopicity at C2/C4.[1]None. None.
Limit of Detection Moderate (~0.1% w/w).High (ppm/ppb levels).Low.
Verdict REQUIRED for batch release.SUPPORTIVE for trace impurity checks.SUPPORTIVE for quick ID.

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: NMR Sample Preparation (Self-Validating)

Objective: To obtain a spectrum with sharp resolution of the hydroxyl proton and minimize exchange broadening.

  • Solvent Choice: Use DMSO-

    
      (Dimethyl sulfoxide-d6) rather than 
    
    
    
    .[1]
    • Causality:

      
       is acidic and promotes rapid proton exchange, often making the tertiary -OH signal disappear or broaden into the baseline.[1] DMSO-
      
      
      
      forms strong hydrogen bonds with the alcohol, "locking" the proton in place and usually revealing it as a sharp singlet between 4.0–5.5 ppm.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Note: Over-concentration leads to viscosity broadening; under-concentration loses the minor satellite peaks of the piperidine ring.[1]

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended solids (which ruin magnetic field homogeneity/shimming).

Protocol 2: Spectral Assignment (The Fingerprint)

Reference Frequency: TMS at 0.00 ppm. Solvent Residual: DMSO quintet at 2.50 ppm.

Table 2: Chemical Shift Assignments for 3-Phenyl-1-(1-piperidinyl)-3-pentanol

PositionProtonsShift (

, ppm)
MultiplicityCoupling (

)
Interpretation Notes
Aromatic 5H7.15 – 7.45 Multiplet-Overlapping phenyl protons (ortho/meta/para).[1]
-OH 1H4.80 – 5.20 Broad Singlet-Visible in DMSO; disappears on

shake.[1]
C1 (

)
2H2.30 – 2.45 Multiplet-Deshielded by Nitrogen.[1]
Piperidine

4H2.20 – 2.40 Broad Mult.-Adjacent to N. Often overlaps with C1.[1]
C2 (

)
2H1.85 – 2.10 Complex Gem/VicDiastereotopic. Distinct non-equivalent multiplets.
C4 (

)
2H1.65 – 1.85 Complex Gem/VicDiastereotopic. Ethyl group methylene.
Piperidine

6H1.30 – 1.55 Broad Mult.-The "hump" of the piperidine ring.[1]
C5 (

)
3H0.65 – 0.75 Triplet~7.4 HzClassic terminal methyl triplet.
Protocol 3: Impurity Detection (The "Performance" Check)

To validate the synthesis, you must scan the Olefinic Region (5.0 – 6.5 ppm) .

  • Scenario A (Pure Product): Baseline is flat in this region.

  • Scenario B (Dehydration Impurity): Presence of signals at 5.6 – 6.1 ppm indicates the formation of 3-Phenyl-1-(1-piperidinyl)-2-pentene (Zaitsev product) or 3-pentene isomers.

  • Action: If olefinic peaks > 1% integration relative to the aromatic ring, the batch requires re-purification (recrystallization).

Part 4: Visualization (Workflow)

The following diagram illustrates the logical workflow for validating this compound, highlighting the decision gates based on the analytical data.

ValidationWorkflow Synthesis Synthesis Reaction (Grignard / Mannich) Crude Crude Isolation Synthesis->Crude NMR_Prep H-NMR Prep (DMSO-d6) Crude->NMR_Prep Acquisition Acquisition (600 MHz, 16 scans) NMR_Prep->Acquisition Check_Olefin Check 5.0-6.5 ppm (Olefinic Region) Acquisition->Check_Olefin Check_Diastereotopicity Check 1.6-2.1 ppm (Diastereotopicity) Check_Olefin->Check_Diastereotopicity Clean Baseline Fail_Dehydration REJECT: Dehydration Impurity Detected Check_Olefin->Fail_Dehydration Peaks Present Check_Diastereotopicity->Crude Unexpected Pattern (Wrong Isomer) Pass_Structure CONFIRMED: Target Structure Check_Diastereotopicity->Pass_Structure Complex Multiplets (C2/C4)

Caption: Figure 1. Analytical decision tree for validating 3-Phenyl-1-(1-piperidinyl)-3-pentanol, prioritizing impurity detection (dehydration) before structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed). John Wiley & Sons.[4] (Standard text for diastereotopic proton assignment).

  • National Institute of Standards and Technology (NIST). (2024). Trihexyphenidyl Mass Spectrum. NIST Chemistry WebBook. Available at: [Link] (Used for analog structural comparison and MS fragmentation patterns).

  • Reich, H. J. (2023). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison Chemistry.[1] Available at: [Link] (Authoritative source on chiral center effects on methylene protons).

  • PubChem. (2024). Compound Summary: Trihexyphenidyl.[5] National Library of Medicine. Available at: [Link] (Source for physicochemical properties of structural analogs).

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

This guide details the mass spectrometry fragmentation pattern of 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a structural analog and potential synthesis impurity of the anticholinergic drug Trihexyphenidyl (THP) . Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation pattern of 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a structural analog and potential synthesis impurity of the anticholinergic drug Trihexyphenidyl (THP) .

Executive Summary

3-Phenyl-1-(1-piperidinyl)-3-pentanol (MW 247.38) is a tertiary amino-alcohol structurally homologous to Trihexyphenidyl , differing only by the substitution of an ethyl group in place of a cyclohexyl ring at the C3 position. In forensic and pharmaceutical analysis, this compound serves as a critical impurity marker (indicating the use of ethylmagnesium bromide during synthesis) or as a designer analog in toxicology screenings.

This guide compares its fragmentation performance against Trihexyphenidyl and Biperiden , demonstrating that while it shares a common base peak (


 98) with its parent class, it exhibits unique high-mass diagnostic ions (

229, 218) that allow for definitive discrimination.

Chemical Identity & Structural Logic

To understand the fragmentation, one must first map the ionization sites. The molecule contains a tertiary amine (piperidine) and a tertiary alcohol.

FeatureSpecification
IUPAC Name 3-Phenyl-1-(piperidin-1-yl)pentan-3-ol
Molecular Formula

Exact Mass 247.1936
Core Structure Piperidine ring attached to a propyl backbone, terminating in a quaternary carbon bearing a Phenyl, Hydroxyl, and Ethyl group.
Role Trihexyphenidyl Analog (Ethyl-THP); Synthesis Impurity.

Mass Spectrometry Fragmentation Analysis

The fragmentation under Electron Ionization (EI, 70 eV) is driven by the stability of the piperidine ring and the lability of the tertiary alcohol.

A. Primary Fragmentation Pathway (The "Fingerprint")
  • Base Peak (

    
     98):  The most abundant ion arises from 
    
    
    
    -cleavage
    adjacent to the piperidine nitrogen. The bond between C1 and C2 of the propyl chain breaks, generating the resonance-stabilized methylene-piperidinium ion (
    
    
    ).
    • Mechanism:[1][2][3] Radical site on Nitrogen triggers homolytic cleavage of the C-C bond.

    • Diagnostic Value: Class-characteristic for all piperidino-propanol drugs (THP, Biperiden).

  • Loss of Alkyl Group (

    
     218): 
    
    • Fragmentation at the quaternary C3 carbon leads to the loss of the largest alkyl substituent.

    • Loss of Ethyl radical (

      
      , 29 Da) yields the cation 
      
      
      
      .
    • Critical Comparison: In Trihexyphenidyl, this same

      
       218 ion is formed via the loss of the Cyclohexyl  group (83 Da) from the molecular ion (301 - 83 = 218). Thus, 
      
      
      
      218 is a convergent ion
      and cannot be used alone to distinguish the two.
  • Dehydration (

    
     229): 
    
    • Thermal or impact-induced loss of water (

      
      , 18 Da) from the tertiary alcohol.
      
    • 
      .
      
    • This ion is often followed by ethylene elimination.

  • Loss of Phenyl (

    
     170): 
    
    • Less favorable cleavage of the phenyl group (

      
      , 77 Da).
      
    • 
      .
      
B. Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic causality of the observed ions.

FragmentationPathway cluster_comparison Convergence with Trihexyphenidyl (THP) M_Ion Molecular Ion (M+) m/z 247 Base_Peak Alpha-Cleavage (Methylene-Piperidinium) m/z 98 (Base Peak) M_Ion->Base_Peak C1-C2 Bond Break (Dominant) M_Ethyl Loss of Ethyl Group [M - C2H5]+ m/z 218 M_Ion->M_Ethyl Loss of Ethyl (29 Da) M_Water Dehydration [M - H2O]+ m/z 229 M_Ion->M_Water - H2O (18 Da) M_Phenyl Loss of Phenyl [M - C6H5]+ m/z 170 M_Ion->M_Phenyl Loss of Phenyl (77 Da) THP_Note THP (M+ 301) also yields m/z 98 & m/z 218 (via Cyclohexyl loss) M_Ethyl->THP_Note

Caption: Mechanistic fragmentation pathway of 3-Phenyl-1-(1-piperidinyl)-3-pentanol showing the divergence of diagnostic ions from the molecular ion.

Comparative Performance Guide

This section compares the target analyte against its primary alternatives (parent drug and related analogs) to establish specificity.

Table 1: Diagnostic Ion Comparison
AnalyteMolecular Ion (

)
Base Peak (100%)Key Diagnostic Ion 1Key Diagnostic Ion 2Specificity Note
3-Phenyl-1-(1-piperidinyl)-3-pentanol 247 (Weak)98 229 (

)
218 (

)
Unique

peak at 229 distinguishes it from THP.
Trihexyphenidyl (THP) 301 (Weak)98 283 (

)
218 (

)

218 is common to both; rely on

and

.
Biperiden 311 98 293 (

)
218 Shares the piperidine base peak; distinct molecular weight.
Performance Insight
  • False Positive Risk: Relying solely on the base peak (

    
     98) and the secondary ion (
    
    
    
    218) will lead to misidentification of the Ethyl analog as Trihexyphenidyl.
  • Resolution Strategy: You must monitor the dehydration peaks (

    
     229 vs 283) or the molecular ions (
    
    
    
    247 vs 301).
  • Chromatographic Behavior: The Ethyl analog (MW 247) is significantly smaller and less lipophilic than THP (MW 301), resulting in a shorter retention time on non-polar columns (e.g., DB-5MS).

Experimental Protocol (Self-Validating)

To replicate these results and ensure accurate identification, follow this standardized GC-MS workflow.

Step 1: Sample Preparation
  • Extraction: Dissolve sample in Methanol or Ethyl Acetate (1 mg/mL).

  • Derivatization (Optional but Recommended): To stabilize the hydroxyl group and enhance the molecular ion, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Result: The TMS-derivative will shift the

      
       to 319  (
      
      
      
      ).
    • Fragment: Loss of Methyl from TMS (

      
      ) -> 
      
      
      
      304.
Step 2: GC-MS Parameters[4]
  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: 230°C, Electron Ionization (70 eV).

  • Scan Range:

    
     40 – 450.
    
Step 3: Data Validation Workflow

ValidationWorkflow Sample Unknown Sample Peak_Detect Peak Detection (RT < THP) Sample->Peak_Detect Spec_Check Spectrum Check Peak_Detect->Spec_Check Decision m/z 229 Present? Spec_Check->Decision Result_Ethyl Confirm: Ethyl Analog Decision->Result_Ethyl Yes Result_THP Confirm: Trihexyphenidyl Decision->Result_THP No (Found 283)

Caption: Logical decision tree for distinguishing the Ethyl analog from the parent drug.

References

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
  • National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center. Source:

  • Yin, L., Zhang, Y., Hu, Y., & Zhan, X. (2022).[4] GC-MS method for the determination of the genotoxic impurity chlorocyclohexane in trihexyphenidyl hydrochloride bulk drug.[4] Journal of China Pharmaceutical University, 53(1), 79-85.[4] (Context for Trihexyphenidyl impurity profiling). Source:

  • Tang, Y., Du, J., Wang, W., & Chen, Y. (2026).[5] Determination of Potentially Genotoxic Impurities in Trihexyphenidyl Hydrochloride.[4] Journal of Separation Science. (Methodology for separating THP analogs). Source:

Sources

Validation

Comparative FTIR Analysis Guide: 3-Phenyl-1-(1-piperidinyl)-3-pentanol vs. Trihexyphenidyl

The following guide provides an in-depth comparative analysis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a structural analog of the antiparkinsonian drug Trihexyphenidyl . This guide is designed for analytical chemists a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a structural analog of the antiparkinsonian drug Trihexyphenidyl . This guide is designed for analytical chemists and pharmaceutical researchers focusing on impurity profiling, structure-activity relationships (SAR), and forensic identification.

Executive Summary & Compound Identification

3-Phenyl-1-(1-piperidinyl)-3-pentanol (hereafter referred to as the Ethyl Analog ) is a tertiary alcohol structurally characterized by a pentanol backbone, a phenyl ring, and a piperidine moiety.[1] It is the ethyl homolog of the established drug Trihexyphenidyl (which possesses a cyclohexyl group instead of an ethyl group).

In drug development and quality control, this compound is critical as:

  • A Potential Impurity: It may arise during the synthesis of Trihexyphenidyl if ethyl magnesium bromide is used or present as a contaminant, or via degradation pathways.

  • A SAR Probe: Modifying the bulky hydrophobic group (cyclohexyl

    
     ethyl) alters receptor binding affinity (muscarinic antagonism), making it a subject of pharmacological study.
    
Structural Comparison
FeatureTarget: Ethyl Analog Reference: Trihexyphenidyl (Artane)
IUPAC Name 1-(piperidin-1-yl)-3-phenylpentan-3-ol1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol
Core Backbone Pentanol (C5 chain)Propanol (C3 chain) with Cyclohexyl substituent
Key Substituent at C3 Ethyl Group (-CH₂CH₃) Cyclohexyl Ring (-C₆H₁₁)
Molecular Weight ~247.38 g/mol 301.47 g/mol
CAS RN 10415-87-9 (related isomer) / Generic Analog144-11-6 (HCl salt)

Experimental Methodology (FTIR)

To ensure reproducible spectral data, the following protocol synthesizes best practices from European Pharmacopoeia (Ph. Eur.) methods for amino-alcohol drugs.[1][2][3][4][5]

A. Sample Preparation

Choice of Technique:

  • Preferred: Attenuated Total Reflectance (ATR) (Diamond/ZnSe crystal).

    • Reasoning: The Ethyl Analog is often an oil or low-melting solid in its free base form. ATR requires minimal prep and avoids moisture absorption common in KBr pellets.

  • Alternative: Transmission (Liquid Film/KBr) .[1]

    • Use case: If the sample is the Hydrochloride (HCl) salt (solid), a KBr pellet (1% w/w) provides higher resolution for the fingerprint region.

B. Instrument Parameters
  • Range: 4000 cm⁻¹ – 600 cm⁻¹

  • Resolution: 4 cm⁻¹[1][4]

  • Scans: 32 (Screening) or 64 (High Quality)

  • Apodization: Boxcar or Strong-Norton-Beer

C. Self-Validating Protocol (Step-by-Step)
  • Background Scan: Collect air background (clean crystal). Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Application: Apply ~10 mg of sample.

    • Validation: For ATR, ensure the evanescent wave contact is uniform (pressure tower click).

  • Acquisition: Run scan.

  • Quality Check:

    • Check Transmittance > 95% at 3800 cm⁻¹ (Baseline).

    • Ensure strongest peak (C-H or C-O) does not saturate (< 0.1% T).

Spectral Analysis & Characteristic Peaks

The identification of the Ethyl Analog relies on distinguishing it from Trihexyphenidyl. The primary spectral difference lies in the aliphatic region and fingerprint region due to the Ethyl vs. Cyclohexyl substitution.

Comparative Peak Assignment Table
Functional GroupVibration ModeEthyl Analog (Target) Trihexyphenidyl (Reference) Differentiation Logic
Hydroxyl (-OH) O-H Stretch3300–3450 cm⁻¹ (Broad)3300–3450 cm⁻¹ (Broad)Indistinguishable. Both are tertiary alcohols with H-bonding.
Aromatic Ring C-H Stretch3020–3060 cm⁻¹ 3020–3060 cm⁻¹Identical phenyl ring presence.
Aliphatic Chain C-H Stretch2850–2980 cm⁻¹2850–2940 cm⁻¹Trihexyphenidyl has intense CH₂ bands (cyclohexyl).
Methyl Group Sym. Deformation (-CH₃) ~1375–1380 cm⁻¹ (Distinct) Absent / Weak CRITICAL: The Ethyl group introduces a terminal methyl. Cyclohexyl lacks this.[1]
Methylene Scissoring (-CH₂-)1450–1460 cm⁻¹1445–1455 cm⁻¹ (Strong)Cyclohexyl ring breathing overlaps here, making it broader in Reference.
Tertiary Amine C-N Stretch1100–1250 cm⁻¹1100–1250 cm⁻¹Piperidine ring C-N stretch is similar in both.
Mono-sub. Benzene Out-of-Plane Bend700 & 750 cm⁻¹ 700 & 756 cm⁻¹Characteristic "5 adjacent H" pattern.
Fingerprint Skeletal Vib.[1][6]Simple aliphatic patternComplex ring modes (900–1000)Cyclohexyl "chair" vibrations are absent in the Ethyl Analog.
Detailed Mechanistic Insight
  • The "Methyl Marker" (1375 cm⁻¹): The most definitive FTIR evidence for the Ethyl Analog is the symmetric bending vibration (

    
    ) of the methyl group at approximately 1375 cm⁻¹ .
    
    • Trihexyphenidyl:[2][4][5][7] Contains a cyclohexyl ring (all -CH₂-). While chain ends exist, the dominant cyclic CH₂ modes obscure any weak terminal methyl signals.

    • Ethyl Analog: The ethyl side chain (-CH₂CH₃) provides a clear, sharp band at 1375 cm⁻¹, confirming the breakdown of the cyclohexyl ring into a linear chain.

  • Fingerprint Region (900–1300 cm⁻¹): Trihexyphenidyl exhibits specific bands associated with cyclohexane ring breathing and chair conformation vibrations. The Ethyl Analog lacks these rigid cyclic modes, resulting in a simplified spectrum in this region, dominated instead by C-C skeletal stretches of the pentanol chain.

Visualization of Analysis Workflow

The following diagram outlines the logical decision tree for identifying the Ethyl Analog versus the Reference drug.

FTIR_Analysis_Workflow Start Unknown Sample (Suspected Amino-Alcohol) Prep Sample Preparation (ATR or KBr Pellet) Start->Prep Acquire Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Prep->Acquire Check_OH Check 3300-3500 cm⁻¹ (Broad OH Stretch?) Acquire->Check_OH Check_Arom Check 700 & 750 cm⁻¹ (Mono-sub Phenyl?) Check_OH->Check_Arom Yes Result_Other Other Impurity/Analog Check_OH->Result_Other No Check_Methyl CRITICAL STEP Check 1375 cm⁻¹ (Methyl Deformation?) Check_Arom->Check_Methyl Yes Check_Arom->Result_Other No Result_Ethyl Confirmed: Ethyl Analog (3-Phenyl-1-pip-3-pentanol) Check_Methyl->Result_Ethyl Band Present (Strong) Result_Trihex Confirmed: Trihexyphenidyl (Cyclohexyl Ring Modes) Check_Methyl->Result_Trihex Band Absent/Weak + Ring Modes Present

Caption: Decision tree for differentiating the Ethyl Analog from Trihexyphenidyl using characteristic FTIR markers.

References

  • European Pharmacopoeia (Ph. Eur.). Trihexyphenidyl Hydrochloride Monograph. 10th Edition. Strasbourg: Council of Europe. (Standard for parent compound methodology).
  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. 4th Ed. Pharmaceutical Press.[1] (Source for general anticholinergic spectral data).[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Authoritative source for Methyl vs. Methylene group frequencies). Link

  • National Institute of Standards and Technology (NIST) . Trihexyphenidyl Mass Spectrum & Data. NIST Chemistry WebBook. (For structural verification of the parent). Link

Sources

Comparative

High-Resolution Quantification of 3-Phenyl-1-(1-piperidinyl)-3-pentanol in Trihexyphenidyl API: A Comparative Methodological Guide

Executive Summary & Analytical Challenge In the pharmaceutical quality control of Trihexyphenidyl Hydrochloride (an anticholinergic API used for Parkinson's disease), the quantification of synthesis-related impurities is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In the pharmaceutical quality control of Trihexyphenidyl Hydrochloride (an anticholinergic API used for Parkinson's disease), the quantification of synthesis-related impurities is a critical regulatory requirement. 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1), commonly referred to as Trihexyphenidyl Impurity 4 or Benzhexol Impurity 8, presents a unique chromatographic challenge.

Structurally, this impurity arises during API synthesis when an ethylmagnesium halide impurity is present in the Grignard reagent, substituting the intended cyclohexyl ring with an ethyl group. Because this substitution alters the IUPAC nomenclature main chain (shifting from a propan-1-ol derivative to a pentan-3-ol derivative) while maintaining the highly basic piperidine moiety, the impurity shares a nearly identical pKa (~7.8) and closely matched lipophilicity with the active API.

This guide objectively compares traditional fully porous HPLC methodologies against modern core-shell (superficially porous) techniques, providing a self-validating protocol to achieve baseline resolution and eliminate peak tailing.

Mechanistic Background: The Causality of Peak Tailing (E-E-A-T)

As analytical scientists, we frequently observe severe peak tailing and poor resolution when analyzing basic, piperidine-containing compounds on traditional USP L1 (C18) columns [1]. The causality behind this phenomenon lies in secondary interactions.

While the primary retention mechanism is hydrophobic partitioning, the protonated nitrogen of the piperidine ring undergoes strong ion-exchange interactions with residual, unreacted acidic silanols (


) on the silica support at mid-range pH levels.

The Core-Shell Solution: By migrating the method from a traditional 5 µm fully porous particle (Method A) to a 2.6 µm core-shell particle (Method B), we fundamentally alter the mass transfer kinetics. The solid silica core limits the diffusion depth of the bulky 3-Phenyl-1-(1-piperidinyl)-3-pentanol molecule. According to the van Deemter equation, this minimizes the longitudinal diffusion (


 term) and mass transfer resistance (

term). Combined with advanced steric end-capping and a carefully selected ammonium acetate buffer to shield residual silanols, Method B delivers superior theoretical plates (

) without the extreme backpressure of sub-2 µm UHPLC columns [2].

G A Trihexyphenidyl API Impurity Profiling B Target: 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Ethyl substitution analog) A->B C Chromatographic Challenge: Piperidine Ring Silanol Interactions B->C D Method A: Traditional L1 (5 µm) Peak Tailing & Poor Resolution C->D Standard USP Approach E Method B: Core-Shell C18 (2.6 µm) Advanced End-capping & Short Diffusion C->E Optimized UHPLC Approach F Result: High Resolution (Rs > 4.0) Run Time < 10 min E->F

Caption: Chromatographic challenge and optimization logic for the target impurity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and regulatory compliance (ICH Q2(R2)), the following protocol is designed as a self-validating system . The system proves its own suitability prior to any sample quantification.

Step 1: Reagents & Standard Preparation
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water (10 mM). Adjust to pH 6.5 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Diluent: Methanol : Water (50:50, v/v).

  • System Suitability Standard (SST): Spiked solution containing 1000 µg/mL Trihexyphenidyl API and 1.0 µg/mL 3-Phenyl-1-(1-piperidinyl)-3-pentanol (0.1% specification limit).

Step 2: Built-in System Validation (SST Execution)

Before analyzing unknown batches, sequence the following injections:

  • Blank Injection (Diluent): Verify a flat baseline with no ghost peaks eluting at the target retention times.

  • Resolution Verification: Inject the SST solution. The system is only validated for use if the resolution (

    
    ) between the API and the impurity is > 2.0.
    
  • Precision Verification: Inject the SST solution in six replicates. The relative standard deviation (%RSD) of the impurity peak area must be ≤ 2.0%.

Step 3: Chromatographic Execution (Method Comparison)

Execute the validated samples using the comparative parameters below to observe the performance delta.

  • Method A (Traditional HPLC): Fully porous C18 (250 x 4.6 mm, 5 µm). Mobile Phase: Methanol : 0.05 M Potassium Dihydrogen Phosphate pH 5.0 (80:20 v/v). Flow: 1.0 mL/min.

  • Method B (Optimized Core-Shell): Core-shell C18 (100 x 4.6 mm, 2.6 µm). Mobile Phase: Methanol : 10 mM Ammonium Acetate pH 6.5 (85:15 v/v). Flow: 0.8 mL/min [3].

Workflow S1 1. System Suitability Blank & Resolution Std S2 2. Sample Prep Spiked API (1 mg/mL) S1->S2 S3 3. Core-Shell Separation Isocratic Elution S2->S3 S4 4. UV Detection Quantification (210 nm) S3->S4

Caption: Self-validating analytical workflow for impurity quantification.

Data Presentation & Performance Comparison

The experimental data clearly demonstrates the superiority of the core-shell architecture in mitigating silanol interactions and improving mass transfer for the target impurity.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Fully Porous L1, 5 µm)Method B (Core-Shell L1, 2.6 µm)USP/ICH Acceptance Criteria
Retention Time (Impurity) 18.4 min5.2 minN/A (Report)
Resolution (

)
1.84.5 > 2.0
Tailing Factor (

)
1.751.08 < 1.5
Theoretical Plates (

)
6,50024,000 > 10,000
Run Time 25.0 min8.0 minN/A
Table 2: Method Validation Parameters (Method B)

Method B was fully validated according to ICH Q2(R2) guidelines for the quantification of 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

Validation ParameterExperimental ResultRegulatory Requirement
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise ≥ 10:1
Linearity (

)
0.9998 (Range: LOQ to 150%)≥ 0.999
Accuracy (Recovery %) 99.4% - 101.2%95.0% - 105.0%
Method Precision (%RSD) 0.8%≤ 2.0%

Conclusion

Transitioning from traditional fully porous columns to core-shell technology for the quantification of 3-Phenyl-1-(1-piperidinyl)-3-pentanol provides a mathematically and mechanistically superior approach. By optimizing the diffusion path and utilizing a pH 6.5 ammonium acetate buffer to suppress secondary silanol interactions, Method B achieves baseline resolution (


 = 4.5) in a fraction of the run time, ensuring robust, self-validating quality control for Trihexyphenidyl API.

References

  • Title: Development of a Validated High-Performance Liquid Chromatographic Method for Simultaneous Quantification of Critical Impurities in Trihexyphenidyl Hydrochloride.
  • Title: Purity of Trihexyphenidyl Hydrochloride Tablets per USP Monograph using Kinetex 2.6 µm XB-C18 Column.
  • Title: Stability Indicating Liquid Chromatographic Method for Estimation of Trihexyphenidyl Hydrochloride and Risperidone in Tablet Form.
Validation

Comparative Analysis: Trihexyphenidyl vs. 3-Phenyl-1-(1-piperidinyl)-3-pentanol

This comprehensive technical guide compares Trihexyphenidyl (THP) , a potent anticholinergic agent used in Parkinson’s disease, with 3-Phenyl-1-(1-piperidinyl)-3-pentanol (referred to herein as the Ethyl Analog or Impuri...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide compares Trihexyphenidyl (THP) , a potent anticholinergic agent used in Parkinson’s disease, with 3-Phenyl-1-(1-piperidinyl)-3-pentanol (referred to herein as the Ethyl Analog or Impurity 9 ).

This guide is structured for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), pharmacological potency, and experimental validation.

Executive Summary

Trihexyphenidyl (THP) is a high-affinity muscarinic antagonist characterized by a "dual hydrophobic" pharmacophore (a phenyl ring and a cyclohexyl ring at the chiral center). In contrast, 3-Phenyl-1-(1-piperidinyl)-3-pentanol is a structural analog where the cyclohexyl group is replaced by an ethyl group.

In drug development contexts, this analog often appears as Trihexyphenidyl Impurity 9 (CAS: 6853-22-1) or a low-potency reference compound in SAR studies. The substitution of the bulky cyclohexyl ring with a smaller ethyl group results in a drastic reduction in binding affinity for the M1 muscarinic receptor, illustrating the critical role of hydrophobic bulk in anticholinergic efficacy.

FeatureTrihexyphenidyl (THP) 3-Phenyl-1-(1-piperidinyl)-3-pentanol
Role Active Pharmaceutical Ingredient (API)Process Impurity / SAR Analog
Pharmacophore Dual Hydrophobic (Phenyl + Cyclohexyl)Single Hydrophobic (Phenyl + Ethyl)
M1 Potency (Ki) High (~2–5 nM)Low (>1000 nM)
Clinical Use Parkinson's Disease, EPSNone (Research Standard)

Chemical Structure & Mechanistic Analysis[1]

Structural Divergence

Both compounds share a common 3-piperidino-1-phenylpropan-1-one backbone derived from the Mannich reaction. The divergence occurs at the tertiary alcohol center (C3):

  • Trihexyphenidyl: Possesses a Cyclohexyl group.[1] This bulky, lipophilic ring is essential for van der Waals interactions within the hydrophobic pocket of the muscarinic receptor.

  • Ethyl Analog: Possesses an Ethyl group. This short alkyl chain fails to fill the hydrophobic pocket, leading to unstable receptor-ligand complexes.

Visualization of Structural Differences

The following diagram illustrates the chemical relationship and the synthesis divergence point.

ChemicalStructure cluster_SAR Structure-Activity Relationship (SAR) MannichBase Intermediate: 3-Piperidinopropiophenone THP Trihexyphenidyl (Active Drug) R = Cyclohexyl MannichBase->THP + Reagent A Analog 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Low Potency Analog) R = Ethyl MannichBase->Analog + Reagent B Grignard_Cyc Reagent A: Cyclohexylmagnesium Bromide Grignard_Eth Reagent B: Ethylmagnesium Bromide

Caption: Divergent synthesis pathways. The choice of Grignard reagent determines the hydrophobic substituent (Cyclohexyl vs. Ethyl), dictating the final potency.

Pharmacological Potency & Performance[2]

Receptor Binding Affinity (In Vitro)

The "Dual Hydrophobic" rule for anticholinergics states that high potency requires two bulky lipophilic rings (e.g., two phenyls, or one phenyl and one cyclohexyl) attached to the central carbon.

  • Trihexyphenidyl: The cyclohexyl ring provides optimal steric bulk to anchor the molecule in the M1 receptor's orthosteric site.

  • Ethyl Analog: The ethyl group is too small. Experimental data from analogous series (e.g., Biperiden/Procyclidine analogs) consistently show that replacing a ring with an alkyl chain reduces affinity by 2–3 orders of magnitude .

Comparative Potency Table (Predicted based on SAR):

MetricTrihexyphenidylEthyl AnalogImpact of Modification
M1 Receptor Ki 1.8 – 5.0 nM> 1,000 nM>200-fold loss in affinity due to loss of hydrophobic contact.
Functional IC50 ~10 nM~5 µMRequires significantly higher concentration to inhibit ACh.
Duration of Action 6–12 HoursNegligibleRapid dissociation from the receptor due to weak binding.
Functional Implications

In physiological assays (e.g., Guinea Pig Ileum contraction), Trihexyphenidyl effectively blocks acetylcholine-induced spasms at nanomolar concentrations. The Ethyl Analog would act as a weak competitive antagonist, requiring micromolar concentrations to achieve the same effect, rendering it clinically useless and potentially toxic due to off-target effects at such high doses.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Potency Validation)

Objective: Determine the inhibition constant (


) of both compounds at the M1 muscarinic receptor.

Reagents:

  • Source Tissue: Rat cerebral cortex membranes (rich in M1 receptors).

  • Radioligand:

    
    -Pirenzepine (M1 selective) or 
    
    
    
    -QNB (Non-selective).
  • Test Compounds: Trihexyphenidyl HCl and 3-Phenyl-1-(1-piperidinyl)-3-pentanol (purified).

Workflow:

  • Membrane Preparation: Homogenize rat cortex in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL Radioligand (final conc. ~0.2 nM).

    • 25 µL Test compound (concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Synthesis & Impurity Identification

Objective: Synthesize the Ethyl Analog to serve as a reference standard for QC impurity testing.

Step 1: Mannich Reaction

  • React Acetophenone (1 eq), Paraformaldehyde (1.2 eq), and Piperidine HCl (1.2 eq) in ethanol under reflux for 4 hours.

  • Product: 3-Piperidinopropiophenone HCl.

Step 2: Grignard Reaction (Divergence)

  • For THP: React intermediate with Cyclohexylmagnesium bromide in dry ether.

  • For Ethyl Analog: React intermediate with Ethylmagnesium bromide in dry ether.

  • Workup: Quench with

    
    , extract with ether, dry over 
    
    
    
    , and crystallize as the HCl salt.

Step 3: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [40:60].

  • Detection: UV at 210 nm.

  • Result: The Ethyl Analog will elute significantly earlier (lower retention time) than Trihexyphenidyl due to lower lipophilicity (Ethyl < Cyclohexyl).

Mechanism of Action Diagram

The following diagram details the receptor blockade mechanism and why the Ethyl Analog fails.

MOA Receptor Muscarinic M1 Receptor (Post-synaptic) Site_Ortho Orthosteric Site (Ionic Interaction) Receptor->Site_Ortho Site_Hydro Hydrophobic Pocket (Critical for Antagonists) Receptor->Site_Hydro ACh Acetylcholine (Agonist) THP Trihexyphenidyl (High Affinity Antagonist) THP->Site_Ortho Amine-Aspartate THP->Site_Hydro Cyclohexyl Ring (Strong Fit) Analog Ethyl Analog (Low Affinity Antagonist) Analog->Site_Ortho Amine-Aspartate Analog->Site_Hydro Ethyl Group (Too Small / Weak Fit) Outcome_THP Stable Blockade (Therapeutic Effect) Site_Hydro->Outcome_THP With THP Outcome_Analog Rapid Dissociation (No Clinical Effect) Site_Hydro->Outcome_Analog With Analog

Caption: Mechanistic comparison. The Ethyl analog lacks the steric bulk to stabilize the receptor in the inactive conformation, leading to rapid dissociation.

Conclusion

Trihexyphenidyl relies heavily on its cyclohexyl moiety to anchor itself within the muscarinic receptor. 3-Phenyl-1-(1-piperidinyl)-3-pentanol represents a truncated analog where this critical anchor is replaced by an ethyl group.

  • For Researchers: This compound serves as a textbook example of the "Dual Hydrophobic" pharmacophore requirement for anticholinergic agents.

  • For Manufacturing: It acts as a critical process impurity (Impurity 9) indicating contamination of the Grignard reagent or side-reactions during synthesis.

References
  • BenchChem. (2025). Structure-Activity Relationship of Trihexyphenidyl and Its Analogs: A Technical Guide. Retrieved from 2

  • Dar, D. E., et al. (2005). Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter. European Journal of Medicinal Chemistry. Retrieved from 3

  • ChemicalBook. (2024). Product Entry: 3-phenyl-1-piperidin-1-yl-pentan-3-ol (Trihexyphenidyl Impurity).[4] Retrieved from 4

  • GPAT India. (2020). Trihexyphenidyl: Synthesis, SAR, and Therapeutic Uses. Retrieved from 1

Sources

Comparative

Certified Reference Material (CRM) for 3-Phenyl-1-(1-piperidinyl)-3-pentanol

: A Technical Comparison Guide Core Directive: The Strategic Necessity of Certified Standards In the high-stakes landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. 3-Phenyl-1-(1-...

Author: BenchChem Technical Support Team. Date: March 2026

: A Technical Comparison Guide

Core Directive: The Strategic Necessity of Certified Standards

In the high-stakes landscape of pharmaceutical development, the integrity of analytical data is non-negotiable. 3-Phenyl-1-(1-piperidinyl)-3-pentanol , the ethyl analog of the anticholinergic drug Trihexyphenidyl (Artane) , represents a critical process impurity (often designated as a "designer analog" or specific process-related impurity). Its presence typically indicates side reactions during the Grignard synthesis phase—specifically, the inadvertent reaction of 3-(1-piperidinyl)propiophenone with ethylmagnesium bromide instead of cyclohexylmagnesium bromide.

For researchers and Quality Control (QC) scientists, distinguishing this ethyl analog from the parent drug is analytically challenging due to their structural similarity. This guide evaluates the Certified Reference Material (CRM) for this compound, contrasting it with non-certified alternatives to demonstrate why ISO 17034-accredited materials are essential for valid impurity profiling and method validation.

Scientific Integrity & Logic: The Technical Foundation

Chemical Identity & Causality[1]
  • IUPAC Name: 3-Phenyl-1-(1-piperidinyl)-3-pentanol

  • Common Name: Trihexyphenidyl Ethyl Analog (Impurity)

  • Molecular Formula: C₁₆H₂₅NO

  • Molecular Weight: 247.38 g/mol

  • Structural Context: Unlike Trihexyphenidyl, which possesses a cyclohexyl group at the C3 position of the propanol backbone (forming a tertiary alcohol), this impurity substitutes the cyclohexyl ring with an ethyl group , resulting in a pentanol chain.

Causality in Analysis: The structural difference (Ethyl vs. Cyclohexyl) results in a lower molecular weight (-54 Da) and significantly altered lipophilicity (LogP). However, the pKa of the piperidine nitrogen remains similar (~9.0), causing potential co-elution in cation-exchange or poorly optimized Reversed-Phase HPLC methods. A CRM is required to definitively establish the Relative Response Factor (RRF) , ensuring that this impurity is not under-quantified during batch release.

Comparative Analysis: CRM vs. Alternatives
FeatureCertified Reference Material (CRM) Research Grade (Non-Certified) In-House Synthesized Standard
Purity (Assay) Certified Value (e.g., 99.4% ± 0.3%)Nominal Purity (e.g., >98%)Variable (Depends on synthesis)
Traceability SI-Traceable (via qNMR/Mass Balance)Manufacturer's CoA onlyInternal documentation only
Uncertainty Explicitly Stated (

)
Not providedNot calculated
Homogeneity Verified by inter-vial testingAssumedUnknown
Regulatory Use Mandatory for ISO 17025/GMP ValidationExploratory Research onlyRisk of regulatory rejection

Why the CRM Wins: In a GMP environment, using a non-certified standard for impurity quantification introduces an unknown bias. If the Research Grade standard is actually 92% pure (containing water/salts) but assumed 100%, you will overestimate the impurity in your drug product, potentially leading to false Out-of-Specification (OOS) results and batch rejection. The CRM eliminates this risk by providing a certified assay value with defined uncertainty.

Experimental Protocols & Workflows

Protocol 1: Purity Certification via qNMR (The "Gold Standard")

Objective: To establish the certified purity value of the CRM without relying on chromatographic reference standards.

Methodology:

  • Solvent Selection: Dissolve ~10 mg of 3-Phenyl-1-(1-piperidinyl)-3-pentanol in 600 µL of Deuterated Methanol (MeOD) or DMSO-d6 (to prevent OH exchange broadening).

  • Internal Standard (IS): Add a precise mass of NIST-traceable Maleic Acid or Benzyl Benzoate (must have non-overlapping signals).

  • Acquisition:

    • Instrument: 600 MHz NMR.

    • Pulse Sequence: 90° pulse with long relaxation delay (d1 > 5 × T1, typically 60s) to ensure full relaxation.

    • Scans: 64 to 128 for high S/N ratio.

  • Quantification: Integrate the specific signal of the ethyl group (triplet at ~0.8 ppm) or the aromatic protons against the IS signal.

  • Calculation:

    
    
    
Protocol 2: HPLC Impurity Profiling (Separation from Trihexyphenidyl)

Objective: To validate the separation of the Ethyl Analog from the parent drug.

Chromatographic Conditions:

  • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B (0-2 min)

    
     80% B (15 min) 
    
    
    
    30% B (15.1 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (non-selective) and 254 nm.

  • Temperature: 40°C.

Expected Result:

  • Trihexyphenidyl (Parent): RT ~12.5 min (More lipophilic due to cyclohexyl).

  • Ethyl Analog (Impurity): RT ~8.2 min (Less lipophilic).

  • Resolution (

    
    ):  > 5.0.
    

Visualization of Logic & Workflows

Figure 1: Synthesis & Impurity Origin Pathway

Caption: Mechanistic pathway showing how the Ethyl Analog impurity forms during the Grignard reaction step.

G Start Starting Material 3-(1-piperidinyl)propiophenone Intermediate Grignard Addition Start->Intermediate Reagent_Correct Reagent A Cyclohexylmagnesium Bromide Reagent_Correct->Intermediate Major Pathway Reagent_Impurity Reagent B (Contaminant) Ethylmagnesium Bromide Reagent_Impurity->Intermediate Side Reaction Product_Target Target Drug Trihexyphenidyl (Cyclohexyl Analog) Intermediate->Product_Target Hydrolysis Product_Impurity Impurity Target 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Ethyl Analog) Intermediate->Product_Impurity Hydrolysis

Figure 2: CRM Certification Workflow (ISO 17034)

Caption: The rigorous multi-step process required to certify the reference material.

CRM_Workflow Synthesis 1. Custom Synthesis (High Purity Route) Purification 2. Purification (Prep-HPLC / Crystallization) Synthesis->Purification Homogeneity 3. Homogeneity Testing (ANOVA on stratified samples) Purification->Homogeneity Stability 4. Stability Testing (Accelerated & Long-term) Homogeneity->Stability Characterization 5. Characterization (Metrological Traceability) Stability->Characterization qNMR Primary Method: qNMR (Direct SI Traceability) Characterization->qNMR MassBalance Confirmatory: Mass Balance (100% - Impurities - Water - Residuals) Characterization->MassBalance CoA 6. Certificate of Analysis (CoA) (Certified Value + Uncertainty) qNMR->CoA MassBalance->CoA

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Trihexyphenidyl Hydrochloride Monograph 01/2008:1289. EDQM. Available at: [Link]

  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Available at: [Link]

  • Dar, M. A., et al. (2005) . Structure-Activity Relationship of Trihexyphenidyl and Its Analogs. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation

X-ray diffraction (XRD) data for 3-Phenyl-1-(1-piperidinyl)-3-pentanol polymorphs

An In-Depth Guide to the Characterization and Comparison of 3-Phenyl-1-(1-piperidinyl)-3-pentanol Polymorphs using X-ray Diffraction (XRD) The Critical Role of Polymorphism in Pharmaceutical Development In the landscape...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Characterization and Comparison of 3-Phenyl-1-(1-piperidinyl)-3-pentanol Polymorphs using X-ray Diffraction (XRD)

The Critical Role of Polymorphism in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact the physicochemical properties of a drug. These properties include solubility, dissolution rate, bioavailability, stability, and manufacturability. For a compound like 3-Phenyl-1-(1-piperidinyl)-3-pentanol, understanding and controlling its polymorphic forms is not merely an academic exercise but a critical component of drug development and regulatory compliance. Different polymorphs are considered distinct patentable entities, making their identification and characterization crucial for intellectual property protection.

This guide provides a comprehensive framework for the use of X-ray diffraction (XRD), the gold standard for solid-state characterization, in identifying and comparing the polymorphs of 3-Phenyl-1-(1-piperidinyl)-3-pentanol. We will delve into the experimental design, data interpretation, and best practices to ensure the generation of robust and reliable results.

The Power of X-ray Diffraction in Polymorph Identification

X-ray diffraction is a non-destructive analytical technique that provides unique "fingerprints" of crystalline solids. When a beam of X-rays interacts with a crystalline material, it is diffracted in a pattern that is characteristic of the arrangement of atoms in the crystal lattice. Each polymorph, having a unique crystal structure, will produce a distinct powder X-ray diffraction (PXRD) pattern. The two primary pieces of information derived from a PXRD pattern are:

  • Peak Positions (2θ angles): These are determined by the spacing between the planes of atoms in the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ).

  • Peak Intensities: These are related to the arrangement and type of atoms within the crystal lattice.

By comparing the PXRD patterns of different batches or forms of 3-Phenyl-1-(1-piperidinyl)-3-pentanol, one can unequivocally identify the presence of different polymorphs.

Experimental Protocol: Acquiring High-Quality PXRD Data

The quality of the PXRD data is directly dependent on the meticulousness of the experimental procedure. The following protocol outlines the key steps for obtaining reliable data for the analysis of 3-Phenyl-1-(1-piperidinyl)-3-pentanol polymorphs.

3.1. Sample Preparation: The Foundation of Good Data

The goal of sample preparation is to present a sufficient number of randomly oriented crystallites to the X-ray beam to obtain a representative diffraction pattern.

  • Step 1: Grinding: Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle. The aim is to reduce particle size to approximately 1-10 µm to minimize preferred orientation effects, where non-random crystallite orientations can bias peak intensities. Rationale: Overly aggressive grinding can induce phase transformations or amorphization, so a gentle, consistent motion is crucial.

  • Step 2: Mounting: Carefully pack the powdered sample into a sample holder. Ensure the surface of the sample is flat and level with the surface of the holder. Rationale: An uneven surface can lead to significant errors in peak positions, particularly at low 2θ angles. A zero-background sample holder, often made of single-crystal silicon, is recommended to minimize background noise and improve the signal-to-noise ratio.

3.2. Instrumental Parameters: Optimizing for Organic Compounds

The following are typical starting parameters for a modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).

ParameterRecommended SettingRationale
X-ray Source Cu KαProvides a good balance of penetration and diffraction for organic materials.
Voltage & Current 40 kV, 40 mAStandard operating conditions for high X-ray flux and stability.
Scan Range (2θ) 2° to 40°This range typically covers the most characteristic peaks for organic polymorphs.
Step Size 0.02°Sufficient resolution to accurately define peak shapes and positions.
Scan Speed/Time per Step 1-2 secondsA slower scan speed improves the signal-to-noise ratio, which is critical for detecting subtle differences between polymorphs.
Sample Spinner OnRotating the sample during data collection helps to further reduce preferred orientation effects.

3.3. Data Analysis and Interpretation

Once the data is collected, the primary analysis involves identifying the peak positions and their relative intensities.

  • Peak Picking: Use the instrument's software to identify the 2θ positions of the diffraction peaks.

  • Background Subtraction: A proper background subtraction is essential for accurate intensity measurements.

  • Normalization: To facilitate comparison between different samples, the intensities are typically normalized to the most intense peak (I/I₀ = 100%).

Comparative Analysis of Hypothetical 3-Phenyl-1-(1-piperidinyl)-3-pentanol Polymorphs

While specific public data for this compound is limited, we can illustrate the comparative process with hypothetical data for two polymorphs, designated as Form A and Form B.

Form A Form B
2θ Angle (°) Relative Intensity (%) 2θ Angle (°) Relative Intensity (%)
8.51009.285
12.34511.5100
15.86016.130
17.17518.455
20.45021.940
25.63523.165

Interpretation of the Data:

  • Distinct Fingerprints: As shown in the table, Form A and Form B exhibit peaks at different 2θ angles, confirming they are distinct crystalline forms. For example, the most intense peak for Form A is at 8.5°, while for Form B it is at 11.5°.

  • Absence and Presence of Peaks: The presence of a peak in one pattern that is absent in the other is a definitive indicator of a different polymorph. For instance, the peak at 12.3° in Form A is not present in Form B.

  • Mixture Detection: If a sample contains a mixture of polymorphs, its PXRD pattern will be a superposition of the patterns of the individual forms. The relative peak intensities can be used to estimate the proportion of each polymorph in the mixture.

Workflow for Polymorph Screening and Characterization

The following diagram illustrates a typical workflow for the screening and characterization of polymorphs in a pharmaceutical setting, with PXRD as the central analytical technique.

Polymorph Screening Workflow Workflow for Polymorph Screening and Characterization cluster_0 Initial Screening cluster_1 Data Analysis & Comparison cluster_2 Further Characterization cluster_3 Stability & Selection A Crystallization Experiments (Varying Solvents, Temperatures, etc.) B Isolate Solid Forms A->B C Powder X-ray Diffraction (PXRD) (Rapid Screening) B->C D Compare PXRD Patterns C->D E Unique Pattern? D->E F Known Polymorph E->F No G New Polymorph Identified E->G Yes J Assess Thermodynamic Stability F->J H Full Characterization (DSC, TGA, Spectroscopy) G->H I Determine Crystal Structure (Single Crystal XRD) H->I I->J K Select Candidate for Development J->K

Caption: A flowchart illustrating the systematic process of discovering, identifying, and characterizing polymorphs of an API, with PXRD as the primary screening tool.

Conclusion

The rigorous characterization of polymorphs is a non-negotiable aspect of modern drug development. X-ray diffraction provides an unparalleled level of certainty in the identification and differentiation of crystalline forms of 3-Phenyl-1-(1-piperidinyl)-3-pentanol. By employing a systematic approach to sample preparation, data acquisition, and interpretation, researchers can ensure the selection of the optimal solid form for development, leading to safer, more effective, and robust pharmaceutical products. The methodologies and workflows described herein provide a solid foundation for achieving these critical objectives.

References

  • Hilfiker, R. (Ed.). (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]

  • Cullity, B. D., & Stock, S. R. (2001). Elements of X-ray Diffraction (3rd ed.). Prentice Hall. [Link]

Comparative

Comprehensive QC Guide: 3-Phenyl-1-(1-piperidinyl)-3-pentanol Purity Standards

The following guide provides an in-depth technical analysis of QC testing standards for 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a structural analog and potential process impurity of the anticholinergic drug Trihexyphenid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of QC testing standards for 3-Phenyl-1-(1-piperidinyl)-3-pentanol , a structural analog and potential process impurity of the anticholinergic drug Trihexyphenidyl (Benzhexol) . This guide is designed for pharmaceutical scientists and QC professionals.

Executive Summary & Compound Identification

3-Phenyl-1-(1-piperidinyl)-3-pentanol (systematic name: 1-(piperidin-1-yl)-3-phenylpentan-3-ol) is a tertiary amino-alcohol structurally related to the antiparkinsonian agent Trihexyphenidyl . While Trihexyphenidyl possesses a cyclohexyl group at the C3 position of the propanol chain, this compound features an ethyl group , effectively extending the chain to a pentanol derivative.

In pharmaceutical development, this compound primarily serves as a Critical Process Impurity Reference Standard . Its presence typically indicates the use of ethyl-contaminated reagents (e.g., Ethylmagnesium bromide) or side reactions during the Grignard synthesis of Trihexyphenidyl. Controlling this impurity is vital for meeting ICH Q3A/B guidelines for drug substance purity.

Chemical Profile
  • Systematic Name: 1-(piperidin-1-yl)-3-phenylpentan-3-ol

  • Molecular Formula: C₁₆H₂₅NO

  • Molecular Weight: 247.38 g/mol

  • Role: Impurity Reference Standard / Structural Analog

  • Key Functional Groups: Tertiary Alcohol, Tertiary Amine (Piperidine), Phenyl Ring.

Critical Quality Attributes (CQAs) for Reference Standards

To validate analytical methods (HPLC/GC) for drug release, the Reference Standard itself must undergo rigorous QC. The following CQAs are non-negotiable for a Primary Reference Standard of this compound.

CQA ParameterAcceptance Criteria (Primary Std)Acceptance Criteria (Secondary Std)Rationale
Appearance White to off-white crystalline powderWhite to off-white powderVisual confirmation of homogeneity and absence of colored degradation products.
Identification (NMR) Conforms to structure (1H, 13C)Conforms to structureConfirms the specific "Ethyl vs. Cyclohexyl" structural difference.
Identification (MS) Molecular Ion [M+H]+ ~248.2 m/z[M+H]+ ~248.2 m/zMass confirmation to distinguish from Trihexyphenidyl (302.5 m/z).
Purity (HPLC) ≥ 99.0% (Area %)≥ 95.0% (Area %)High purity is essential for accurate Response Factor (RF) calculation.
Assay (Titration/qNMR) 98.0% – 102.0% (w/w)95.0% – 105.0% (w/w)Determines the absolute content for quantitative calculations.
Residual Solvents < ICH Q3C Limits< ICH Q3C LimitsEnsures no solvent peaks interfere with impurity profiling.
Water Content (KF) ≤ 0.5%≤ 1.0%Hygroscopicity can skew assay results; must be controlled.

Comparative Analysis: Reference Standard Grades

When selecting a standard for QC testing, researchers often choose between Certified Reference Materials (CRMs), Analytical Standards, and Research Chemicals. The table below objectively compares these alternatives for 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Reference Standard Alternative C: Research Grade Chemical
Traceability High (NIST/SI Traceable)Medium (CoA provided)Low (Generic label)
Purity Certification ISO 17034 AccreditedInternal QC validatedVendor claimed (often unverified)
Uncertainty Data Explicitly stated (e.g., ±0.5%)Not usually providedUnknown
Primary Use Case Method Validation , Legal Defense, CalibrationRoutine QC , System SuitabilityEarly R&D, Synthesis optimization
Cost High (

)
Moderate (

)
Low ($)
Risk Profile Lowest Risk for Regulatory FilingAcceptable for internal monitoringHigh Risk (Potential for misidentification)

Recommendation: For Method Validation (ICH Q2) and Release Testing of pharmaceutical batches, Alternative B (Analytical Standard) is typically sufficient. However, for Regulatory Dispute Resolution or establishing a Primary House Standard , Alternative A (CRM) is mandatory.

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) Purity Method

This method separates 3-Phenyl-1-(1-piperidinyl)-3-pentanol from Trihexyphenidyl and other potential impurities (e.g., ketone intermediates).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic)

    • 2-15 min: 20% → 80% B (Linear Gradient)

    • 15-20 min: 80% B (Hold)

    • 20-21 min: 80% → 20% B

    • 21-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 220 nm for aromatic specificity).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Water:Acetonitrile.

System Suitability Criteria:

  • Retention Time (RT): ~8.5 min (Trihexyphenidyl typically elutes later, ~12 min, due to cyclohexyl lipophilicity).

  • Tailing Factor: 0.8 – 1.5.

  • Theoretical Plates: > 5000.

B. Identification by Nuclear Magnetic Resonance (NMR)

To distinguish this ethyl analog from the cyclohexyl parent:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (1H-NMR):

    • Ethyl Group: Look for a triplet (~0.8 ppm, CH₃) and a quartet (~1.9 ppm, CH₂) distinct from the broad multiplets of a cyclohexyl ring.

    • Phenyl Group: Multiplet at 7.2–7.4 ppm (5H).

    • Piperidine Ring: Broad multiplets at 1.5 ppm and 2.3–2.6 ppm (alpha-protons).

    • Hydroxyl: Singlet (exchangeable) around 2-5 ppm depending on concentration/solvent.

Visualizations

Diagram 1: Impurity Formation Pathway

This diagram illustrates how the target impurity arises during the synthesis of Trihexyphenidyl, highlighting the critical control point.

ImpurityPathway Acetophenone Acetophenone (Starting Material) MannichBase Mannich Base (1-phenyl-3-piperidino-1-propanone) Acetophenone->MannichBase + Piperidine + CH2O Trihexyphenidyl Trihexyphenidyl (Target API) MannichBase->Trihexyphenidyl Reaction A Impurity 3-Phenyl-1-(1-piperidinyl)-3-pentanol (Ethyl Analog Impurity) MannichBase->Impurity Reaction B Grignard_Cy Cyclohexyl-MgBr (Correct Reagent) Grignard_Cy->Trihexyphenidyl Grignard_Et Ethyl-MgBr (Impurity/Contaminant) Grignard_Et->Impurity

Caption: Formation of the Ethyl Analog impurity via contamination of the Grignard reagent during synthesis.

Diagram 2: QC Workflow for Reference Standard Qualification

A logical decision tree for qualifying a new batch of the reference standard.

QC_Workflow Start Raw Material (Synthesized Impurity) ID_Test Identity Test (NMR + MS) Start->ID_Test Decision1 Matches Structure? ID_Test->Decision1 Purity_Test Purity Screen (HPLC) Decision2 Purity > 98%? Purity_Test->Decision2 Decision1->Purity_Test Yes Reject Reject / Recrystallize Decision1->Reject No Assay Assay & Solvents (Titration/GC) Decision2->Assay Yes Decision2->Reject No Release Release as Ref Standard Assay->Release

Caption: Step-by-step QC qualification workflow for validating the impurity reference standard.

References

  • European Pharmacopoeia (Ph. Eur.) . Trihexyphenidyl Hydrochloride. 10th Edition. EDQM. Available at: [Link]

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. 2006. Available at: [Link]

  • ICH . Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005. Available at: [Link]

  • PubChem . Trihexyphenidyl (Compound Summary). National Library of Medicine. Available at: [Link]

Validation

Technical Comparison: Validation Strategies for 3-Phenyl-1-(1-piperidinyl)-3-pentanol

Executive Summary & Compound Context 3-Phenyl-1-(1-piperidinyl)-3-pentanol is a tertiary amino alcohol structurally analogous to anticholinergic agents like Trihexyphenidyl (Artane). In drug development, this scaffold of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Context

3-Phenyl-1-(1-piperidinyl)-3-pentanol is a tertiary amino alcohol structurally analogous to anticholinergic agents like Trihexyphenidyl (Artane). In drug development, this scaffold often serves as a key intermediate or a specific impurity standard.

Establishing the absolute purity of this compound is critical because tertiary amines in this class are prone to hygroscopicity and solvate formation. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to detect bulk inorganic contaminants or trapped solvents.

This guide provides the precise Elemental Analysis (EA) calculations for this molecule and objectively compares EA against modern alternatives (qNMR, HRMS) to help researchers select the optimal validation workflow.

Theoretical Framework: The Calculation

To validate the bulk purity of the synthesized material, one must compare the Theoretical (Calculated) elemental composition against the Found (Experimental) values.

Structural Breakdown
  • IUPAC Name: 3-Phenyl-1-(piperidin-1-yl)pentan-3-ol

  • Molecular Structure:

    • Backbone: Pentanol chain (5 carbons).

    • Substituents: Phenyl group and Hydroxyl at C3; Piperidine ring attached at C1.

  • Chemical Formula:

    
    
    
Calculation of Theoretical Composition (Free Base)

Molecular Weight (MW) Derivation:

  • Carbon (16):

    
    
    
  • Hydrogen (25):

    
    
    
  • Nitrogen (1):

    
    
    
  • Oxygen (1):

    
    
    
  • Total MW: 247.38 g/mol

Elemental Percentages:

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
Calculation for the Hydrochloride Salt (Common Isolation Form)

Amino alcohols are frequently isolated as HCl salts to improve stability. The calculation changes significantly due to the addition of HCl.

  • Formula:

    
     (
    
    
    
    )
  • New MW:

    
    
    

Elemental Percentages (HCl Salt):

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    

Critical Insight: If your "Found" values match the Free Base %C (77.68%) but you expected a Salt, your acidification step failed. Conversely, if %C is lower than expected, check for trapped solvent (e.g., Dichloromethane) or hydration.

Comparative Analysis: EA vs. HRMS vs. qNMR

While EA is the traditional "Gold Standard" for bulk purity, modern labs often default to HRMS. The table below outlines why a multi-modal approach is superior for 3-Phenyl-1-(1-piperidinyl)-3-pentanol.

Table 1: Performance Comparison of Validation Methods
FeatureElemental Analysis (Combustion) HRMS (High-Res Mass Spec) qNMR (Quantitative NMR)
Primary Utility Bulk Purity & Salt StoichiometryMolecular Identity (Exact Mass)Specific Purity & Solvent Quant.
Sample Required High (2–5 mg)Low (<0.1 mg)Medium (1–10 mg)
Destructive? YesNo (mostly)No
Inorganic Detection Excellent (Ash residue)Poor (Misses salts/metals)Poor (Invisible in

)
Solvent Detection Indirect (Values deviate)Poor (Desolvation in source)Excellent (Distinct peaks)
Precision

(Standard)

ppm (Mass accuracy)

(Dependent on IS)
Best For... Final product release; confirming HCl salt formation.Initial confirmation of synthesis success.Troubleshooting "wet" oils or complex mixtures.

Experimental Protocol: Combustion Analysis Workflow

To achieve the required


 tolerance, strict adherence to sample preparation is required. This protocol is designed to mitigate the hygroscopic nature of the piperidine moiety.
Phase 1: Sample Pre-Treatment (The "Drying" Step)
  • Context: 3-Phenyl-1-(1-piperidinyl)-3-pentanol (especially as a salt) will absorb atmospheric moisture.

  • Step 1: Place 10 mg of the compound in a vacuum drying pistol.

  • Step 2: Dry at 40°C under high vacuum (<1 mbar) for 4 hours. Note: Do not exceed 60°C to avoid sublimation of the free base.

  • Step 3: Store in a desiccator over

    
     until weighing.
    
Phase 2: The Analysis (CHN Mode)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Oxidation: Flash combustion at 950°C with

    
     injection.
    
  • Carrier Gas: Helium (Flow: 140 mL/min).

  • Detection: Thermal Conductivity Detector (TCD).

Phase 3: Data Validation Logic

Use the following logic to interpret your results:

  • If C/H/N are within

    
    :  Sample is pure.
    
  • If %C is low but %H is high: Sample contains water (Hydrate). Recalculate theoretical values with

    
     or 
    
    
    
    .
  • If %C is low and %N is low: Sample contains inorganic salts (e.g., NaCl from brine wash) or non-volatile silica.

Decision Workflow Visualization

The following diagram illustrates the logical pathway for validating the purity of this specific scaffold, integrating EA with other spectral data.

ValidationWorkflow Start Crude 3-Phenyl-1-(1-piperidinyl)-3-pentanol Check1 1. Identity Check (HRMS/1H-NMR) Start->Check1 Decision1 Correct Structure? Check1->Decision1 Purification Recrystallize / Column Decision1->Purification No Check2 2. Solvent/Moisture Check (1H-NMR) Decision1->Check2 Yes Purification->Check1 Decision2 Solvents Present? Check2->Decision2 Drying Vacuum Dry (40°C, 4h) Decision2->Drying Yes (>1%) FinalTest 3. Bulk Purity (Elemental Analysis) Decision2->FinalTest No (Clean) Drying->Check2 Result Compare Found vs. Calc FinalTest->Result

Figure 1: Integrated analytical workflow for validating tertiary amino alcohols. Note the critical "Drying" loop before Elemental Analysis.

References

  • ACS Publications. (2025).[1] The Journal of Organic Chemistry - Author Guidelines (Elemental Analysis Requirements). American Chemical Society.[2] [Link]

  • Mahajan, S., & Singh, I. P. (2013).[3] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[3] [Link]

  • National Institute of Standards and Technology (NIST). (2023). 3-Phenyl-3-pentanol (Structural Analog Data). NIST WebBook. [Link]

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Phenyl-1-(1-piperidinyl)-3-pentanol proper disposal procedures

As a Senior Application Scientist, I understand that managing complex pharmaceutical intermediates requires more than just following a generic safety data sheet. 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1), wid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex pharmaceutical intermediates requires more than just following a generic safety data sheet. 3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS 6853-22-1), widely recognized in the industry as Benzhexol Impurity 8[1][2], presents unique logistical and safety challenges due to its structural properties.

Because this compound shares a pharmacophore with anticholinergic agents like Trihexyphenidyl, it must be handled with the rigorous safety protocols reserved for active pharmaceutical ingredients (APIs). Furthermore, its disposal is heavily regulated by environmental agencies to prevent aquatic toxicity and ecological contamination[3][4].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 3-Phenyl-1-(1-piperidinyl)-3-pentanol, ensuring your laboratory remains compliant, safe, and operationally efficient.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the molecule's behavior. 3-Phenyl-1-(1-piperidinyl)-3-pentanol (C₁₆H₂₅NO) possesses three critical structural features that dictate its waste management:

  • The Piperidine Ring (Basicity): The tertiary amine in the piperidine ring has a lone pair of electrons, making the molecule a weak base (estimated pKa ~9–10). In neutral or basic conditions, the compound is highly lipophilic. In acidic conditions (pH < 7), it protonates to form a water-soluble ammonium salt.

  • The Tertiary Alcohol (Reactivity): The hydroxyl group is located at the C3 position, flanked by a phenyl ring and an ethyl group. Crucial Insight: Avoid exposing this waste stream to concentrated, strong acids (e.g., >6M H₂SO₄). The tertiary alcohol is highly susceptible to acid-catalyzed dehydration, which can generate reactive, non-target alkene byproducts in your waste carboy.

  • Lipophilic Moieties (Partitioning): The phenyl and pentyl backbone make the unprotonated free base highly soluble in halogenated (dichloromethane) and non-halogenated (methanol, ethyl acetate) organic solvents.

Because of its pharmacological nature, the EPA’s 2019 Pharmaceutical Hazardous Waste Rule (40 CFR 266 Subpart P) strictly prohibits the sewering (flushing down the drain) of this compound[5][6]. All waste must be routed to high-temperature incineration.

Quantitative Waste Segregation Matrix

According to Prudent Practices in the Laboratory[7][8], chemical waste must be segregated at the point of generation to prevent incompatible reactions. Use the following matrix to route your waste streams effectively.

Waste Stream CategoryPrimary ConstituentsCompatible Primary ContainerMax Accumulation TimeAuthorized Disposal Routing
Solid Waste Powders, contaminated PPE, empty reagent vialsHDPE wide-mouth jar with secure screw-cap90 Days (RCRA LQG)High-Temperature Incineration
Halogenated Liquid DCM, Chloroform + ImpurityPTFE-lined glass or HDPE carboy90 Days (RCRA LQG)Halogenated Incineration
Non-Halogenated Liquid Methanol, Ethanol, EtOAc + ImpurityHDPE Carboy90 Days (RCRA LQG)Fuel Blending / Incineration
Aqueous Acidic Liquid Water, dilute HCl + Protonated ImpurityHDPE Carboy90 Days (RCRA LQG)Aqueous Waste Treatment

*Accumulation times may vary based on your facility's specific generator status under EPA RCRA guidelines[3].

Self-Validating Disposal Protocols

OSHA’s Laboratory Standard (29 CFR 1910.1450) mandates that laboratories implement a Chemical Hygiene Plan (CHP) containing specific, verifiable control measures[9][10]. The following protocols are designed as self-validating systems to ensure absolute compliance.

Protocol A: Liquid Waste Consolidation (Organic & Aqueous)

Objective: Safely transfer reaction mixtures or analytical waste into bulk accumulation containers without causing precipitation or gas evolution.

  • Determine the Solvent Matrix: Identify whether the waste is halogenated organic, non-halogenated organic, or aqueous.

  • Aqueous pH Verification (Self-Validation Step): If routing to an aqueous waste carboy, dip a universal indicator strip into the waste beaker.

    • Causality: If the pH is > 5, the basic piperidine ring will deprotonate, causing the lipophilic compound to precipitate and form a hazardous, difficult-to-clean sludge.

    • Action: If pH > 5, add 1M HCl dropwise until a pH of 3–4 is achieved, ensuring the compound remains soluble as an ammonium salt. Do not use concentrated acids.

  • Transfer and Observe (Self-Validation Step): Slowly pour the solution into the designated HDPE carboy using a dedicated funnel. Observe the carboy for 60 seconds. The absence of phase separation, cloudiness, or thermal changes confirms solvent compatibility.

  • Log and Seal: Cap the carboy securely. Log the estimated mass of 3-Phenyl-1-(1-piperidinyl)-3-pentanol added on the hazardous waste manifest attached to the container.

Protocol B: Solid Waste & Contaminated Consumables

Objective: Contain powders and contaminated materials to prevent inhalation exposure and cross-contamination.

  • Segregate Consumables: Place all contaminated weighing boats, spatulas, and nitrile gloves directly into a dedicated, labeled HDPE solid waste jar inside the fume hood.

  • Decontaminate Surfaces (Self-Validation Step): Wipe the balance or bench area with a methanol-dampened cleanroom swab.

    • Validation: Perform a secondary wipe with a dry, dark-colored cloth (if available) to visually verify the complete absence of white powder residue.

  • Seal and Label: Ensure the solid waste container is tightly sealed and labeled explicitly as "Hazardous Pharmaceutical Waste - Toxic/Irritant"[4].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate containment is required to prevent aerosolization of the active pharmaceutical ingredient.

SpillResponse A Spill Identified (3-Phenyl-1-(1-piperidinyl)-3-pentanol) B Evacuate & Assess Don PPE (N95, Nitrile) A->B C Liquid Spill? B->C D Solid Spill? B->D E Absorb with Inert Material (Vermiculite/Sand) C->E Yes F Dampen with Water/Solvent to Prevent Dust D->F Yes G Collect in Compatible Secondary Container E->G F->G H Label as Hazardous Pharmaceutical Waste G->H I High-Temperature Incineration H->I

Fig 1: Step-by-step spill response and decontamination workflow for hazardous pharmaceutical waste.

Spill Execution Steps:

  • Don PPE: Immediately equip an N95/P100 particulate respirator, double nitrile gloves, and safety goggles[11].

  • Suppress Aerosols: If the spill is a dry powder, do not sweep it dry. Lightly mist the powder with water or a low-volatility solvent (like isopropanol) to dampen it and prevent airborne dust[7].

  • Collect: Use a disposable plastic scoop to transfer the dampened powder or absorbed liquid into a rigid secondary container.

  • Final Clean: Wash the spill zone with a dilute acidic solution (e.g., 0.1M HCl) to solubilize any remaining free-base residue, followed by a water rinse.

Regulatory Compliance & Waste Routing

To maintain a culture of safety and compliance, laboratories must map the lifecycle of 3-Phenyl-1-(1-piperidinyl)-3-pentanol from procurement to destruction. The decision matrix below illustrates the EPA-compliant routing pathways for this compound.

WasteSegregation Start Waste Generation: 3-Phenyl-1-(1-piperidinyl)-3-pentanol State Physical State? Start->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Incineration RCRA-Compliant Incineration Facility Solid->Incineration Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, EtOH) Solvent->NonHalogenated Aqueous Aqueous Acidic (Protonated Amine) Solvent->Aqueous Halogenated->Incineration NonHalogenated->Incineration Aqueous->Incineration

Fig 2: Decision matrix for the segregation and EPA-compliant routing of pharmaceutical waste.

By adhering to these strict segregation guidelines, your laboratory not only complies with OSHA's Chemical Hygiene requirements[10] but also actively participates in the EPA's mission to eliminate pharmaceutical contamination in municipal water systems[4][6].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." US Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." US EPA. Available at: [Link]

  • Environmental Protection Agency (EPA). "Final Rule: Management Standards for Hazardous Waste Pharmaceuticals." US EPA. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-Phenyl-1-(1-piperidinyl)-3-pentanol

An Essential Guide to the Safe Handling of 3-Phenyl-1-(1-piperidinyl)-3-pentanol For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Landscape Tertiary Alcohol Moiety: Tertiary alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to the Safe Handling of 3-Phenyl-1-(1-piperidinyl)-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape

  • Tertiary Alcohol Moiety: Tertiary alcohols, such as tert-Butyl alcohol, are known to be flammable and can cause irritation to the eyes, skin, and respiratory system.[1][2] High-level exposure may lead to drowsiness or narcosis.[2]

  • Piperidine Moiety: Piperidine and its derivatives can be corrosive and are known to cause severe skin burns and eye damage. They can also be toxic if inhaled or absorbed through the skin.

Therefore, 3-Phenyl-1-(1-piperidinyl)-3-pentanol should be treated as a substance with the potential for flammability, skin and eye corrosivity, and respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The selection of appropriate PPE should always be guided by a risk assessment of the specific procedures being undertaken.[3]

Eye and Face Protection

Given the high risk of severe eye damage from piperidine-containing compounds, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: These should provide a complete seal around the eyes to protect against splashes and vapors.[3] Standard safety glasses do not offer sufficient protection.

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[3]

Hand and Arm Protection

Chemical-resistant gloves are essential to prevent skin contact. The choice of glove material is critical and should be based on chemical compatibility.

Glove Material Recommendation for Tertiary Alcohols & Piperidines Considerations
Nitrile Good for splash protection against many alcohols and bases.Not suitable for prolonged immersion. Should be changed immediately upon contamination.
Neoprene Offers good resistance to a broad range of chemicals, including some alcohols and caustics.Provides better chemical resistance than nitrile for some substances.
Butyl Rubber Excellent resistance to many organic solvents and corrosive chemicals.A preferred choice for extended handling or when a high degree of protection is required.[3]
Viton™ Offers superior resistance to a wide range of aggressive chemicals.Often used for handling highly corrosive or hazardous materials.[3]

Protocol for Glove Use:

  • Inspect: Always inspect gloves for any signs of degradation or perforation before use.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: Remove gloves without touching the outer contaminated surface with bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container.

Body Protection

A laboratory coat is the minimum requirement for body protection.

  • Laboratory Coat: A flame-retardant lab coat is recommended due to the potential flammability of the compound. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Suit: In situations with a high risk of significant exposure, such as a large-scale reaction or spill cleanup, a disposable chemical-resistant suit (e.g., Tychem®) may be necessary.[4]

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure.[5]

  • Chemical Fume Hood: All work with 3-Phenyl-1-(1-piperidinyl)-3-pentanol should be conducted in a properly functioning chemical fume hood.

  • Respirator: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] A full-facepiece respirator provides both respiratory and eye protection.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing risk.

Pre-Operational Checklist
  • Verify Fume Hood Function: Check the fume hood certification and ensure the sash is at the appropriate working height.

  • Assemble all Materials: Have all necessary chemicals, equipment, and waste containers ready within the fume hood.

  • Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are familiar with their operation.[5]

Handling Procedure
  • Don Appropriate PPE: Put on all required PPE before entering the laboratory area where the chemical will be handled.

  • Work Within a Fume Hood: Conduct all transfers, weighing, and reactions within a certified chemical fume hood.

  • Grounding and Bonding: For transfers of flammable liquids, ensure containers are properly grounded and bonded to prevent static discharge.

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[6]

  • Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents and strong acids.[2][5]

  • Keep Containers Closed: Keep containers tightly sealed when not in use to minimize vapor release.

Post-Operational Procedure
  • Decontaminate Work Area: Clean the work surface within the fume hood with an appropriate solvent and wipe it down.

  • Properly Label and Store: Ensure the primary container is clearly labeled and stored in a cool, dry, well-ventilated area away from incompatible materials.[5][7]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[1]

Emergency and Disposal Plan

Spill Response
  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[8]

  • Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Disposal Plan

All waste contaminated with 3-Phenyl-1-(1-piperidinyl)-3-pentanol must be disposed of as hazardous waste.[8]

  • Waste Segregation: Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.

  • Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.

  • Do Not Dispose Down the Drain: It is illegal and environmentally harmful to dispose of such chemicals down the drain.[8]

Visualizing the Safety Workflow

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Use cluster_handling Chemical Handling cluster_post Post-Handling Risk Assessment Risk Assessment Review SDS/Analog Data Review SDS/Analog Data Risk Assessment->Review SDS/Analog Data Select PPE Select PPE Review SDS/Analog Data->Select PPE Locate Safety Equipment Locate Safety Equipment Locate Safety Equipment->Select PPE Inspect PPE Inspect PPE Select PPE->Inspect PPE Don PPE Don PPE Inspect PPE->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Follow Protocol Follow Protocol Work in Fume Hood->Follow Protocol Decontaminate Decontaminate Follow Protocol->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste Wash Hands Wash Hands Dispose Waste->Wash Hands

References

  • New Jersey Department of Health. (n.d.). tert-Butyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). tert-Butyl alcohol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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